Wdr5-IN-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H22Cl2FN5O |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methyl-3-pyridinyl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C25H22Cl2FN5O/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16/h3-12,29H,13-14H2,1-2H3,(H,30,34) |
InChIキー |
ZPVQIJIWGMKMQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
Foundational & Exploratory
Wdr5-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wdr5-IN-4 is a potent and specific small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It binds to the WDR5-interaction (WIN) site with high affinity, disrupting the protein-protein interactions essential for the assembly and function of various chromatin-modifying complexes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized in tabular format for clarity, and key pathways and experimental workflows are visualized using diagrams.
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in the regulation of gene expression. It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). Aberrant WDR5 activity has been implicated in various cancers, making it an attractive therapeutic target. This compound has emerged as a powerful chemical probe to investigate the biological functions of WDR5 and as a potential lead compound for anticancer drug development.
Mechanism of Action
This compound functions as a competitive inhibitor of the WIN site on WDR5. The WIN site is a conserved arginine-binding pocket that mediates the interaction of WDR5 with other proteins, including the MLL1 component of the MLL complex. By occupying this site, this compound disrupts the assembly and enzymatic activity of the MLL1 complex.
The primary mechanism of action of this compound involves the displacement of WDR5 from chromatin.[1][2] This leads to a significant reduction in the expression of a specific subset of genes, particularly those encoding ribosomal proteins (RPGs).[1] The resulting decrease in ribosome biogenesis induces nucleolar stress, which in turn activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Signaling Pathway of this compound Action
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Kd | 0.1 nM | Not Specified | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | GI50 | Assay Duration | Reference |
| MV4;11 (MLL-rearranged) | 3.20 µM | 3 days | [2] |
| K562 | 25.4 µM | 3 days | [2] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the mechanism of action of this compound. While detailed, step-by-step protocols are often proprietary, the following descriptions outline the general principles and key parameters.
Binding Affinity Determination (TR-FRET Assay)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of inhibitors to their targets.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., terbium-cryptate-labeled anti-His antibody) and an acceptor fluorophore (e.g., fluorescently labeled MLL1 peptide) when brought into proximity by binding to a target protein (e.g., His-tagged WDR5). An inhibitor that displaces the labeled peptide will disrupt the FRET signal.
General Protocol:
-
Recombinant His-tagged WDR5 is incubated with a fluorescently labeled peptide derived from the MLL1 WIN motif.
-
A terbium-cryptate-labeled anti-His antibody is added, which binds to the His-tagged WDR5.
-
This compound is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (acceptor).[1]
-
The ratio of the acceptor to donor emission is calculated, and the IC50 is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine if a protein of interest is bound to specific DNA regions in the cell.
Principle: Cells are treated with a crosslinking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The crosslinks are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing.
General Protocol for WDR5 Displacement:
-
Treat cells (e.g., MV4;11) with this compound or a vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin by sonication to an average size of 200-500 bp.
-
Immunoprecipitate WDR5-DNA complexes using a WDR5-specific antibody. An IgG antibody is used as a negative control.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Reverse the crosslinks and purify the DNA.
-
Quantify the amount of specific DNA sequences (e.g., promoters of RPGs) using quantitative PCR (qPCR). A significant reduction in the amount of RPG promoter DNA in the this compound treated sample compared to the control indicates displacement of WDR5 from these genes.
Cell Viability and Proliferation Assays
These assays are used to assess the effect of this compound on cell growth and survival.
Principle: Various methods can be used, such as measuring metabolic activity (e.g., MTT or CellTiter-Glo assays) or cell counting.
General Protocol (CellTiter-Glo):
-
Seed cells (e.g., MV4;11, K562) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 3 days).
-
Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two or more proteins interact in a cellular context.
Principle: An antibody to a specific protein is used to pull down that protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down and can be detected by Western blotting.
General Protocol for MLL1-WDR5 Interaction:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody against WDR5 (or MLL1).
-
Capture the antibody-protein complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against MLL1 (or WDR5) to detect its presence in the immunoprecipitate. A reduced MLL1 signal in the this compound treated sample indicates disruption of the MLL1-WDR5 interaction.
Visualizations
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A streamlined workflow for a ChIP experiment.
Logical Relationship of this compound's Cellular Effects
References
Wdr5-IN-4: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wdr5-IN-4, also known as compound C6, is a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It targets the WDR5-interaction (WIN) site with picomolar affinity, disrupting the interaction of WDR5 with its binding partners, most notably the mixed-lineage leukemia (MLL) complex. This disruption does not primarily function by altering histone methylation but rather by displacing WDR5 from chromatin, particularly at genes involved in protein synthesis. This leads to nucleolar stress, inhibition of translation, and subsequent p53-dependent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and key quantitative data.
Introduction
WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in the assembly and function of several multiprotein complexes involved in chromatin modification and gene regulation.[1] Its best-characterized role is as a core component of the MLL/SET histone methyltransferase (HMT) complexes, which are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[1]
The interaction between WDR5 and the MLL protein is mediated through a conserved arginine-binding pocket on WDR5 known as the WIN (WDR5-interaction) site. In cancers driven by MLL translocations, the fusion proteins retain this WIN-binding motif, making the WDR5-MLL interaction essential for their oncogenic activity. This has positioned the WDR5 WIN site as an attractive therapeutic target for the development of small-molecule inhibitors.
This compound (C6) emerged from a fragment-based drug discovery campaign as a highly potent inhibitor of the WDR5 WIN site.[1] Its discovery and characterization have provided valuable insights into the biological functions of WDR5 and the therapeutic potential of targeting this interaction in cancer.
Mechanism of Action
This compound acts as a competitive inhibitor of the WDR5 WIN site, preventing the binding of MLL and other WIN-motif containing proteins.[2] The primary mechanism of action is not the inhibition of the MLL complex's histone methyltransferase activity, but rather the displacement of WDR5 from chromatin.[1]
Chromatin immunoprecipitation sequencing (ChIP-seq) studies have revealed that WDR5 is enriched at the promoters of a specific subset of genes, many of which are involved in protein synthesis, including ribosomal protein genes (RPGs).[3][4] Treatment with this compound leads to the rapid eviction of WDR5 from these genomic loci.[3][5]
The displacement of WDR5 from RPGs results in their transcriptional repression, leading to a reduction in ribosome biogenesis and overall protein synthesis.[1][3] This triggers a cellular stress response known as nucleolar stress, which in turn activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line | Reference |
| Kd (WDR5) | 0.1 nM | - | [2][6] |
| GI50 | 3.20 µM | MV4:11 (MLL-rearranged) | [6][7] |
| GI50 | 25.4 µM | K562 (MLL-wildtype) | [7] |
Table 2: In Vivo Data
| Study Type | Animal Model | Dosing | Observation | Reference |
| Hox Gene Regulation | Rnf220+/- mice | 100 µg, single intrauterine injection | Upregulation of Hox genes in hindbrains | [7] |
Note: Comprehensive in vivo efficacy and pharmacokinetic data for this compound in cancer models are limited in publicly available literature, as subsequent research focused on analogs with improved drug-like properties.[6]
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for WDR5 Binding
This protocol is a generalized representation based on typical TR-FRET assay designs for protein-ligand binding and may require optimization.
Objective: To determine the binding affinity (Kd or IC50) of this compound to the WDR5 protein.
Materials:
-
Recombinant human WDR5 protein (His-tagged)
-
Biotinylated peptide probe corresponding to a WDR5-binding motif (e.g., from MLL1)
-
Terbium-cryptate labeled anti-His antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix of His-WDR5 and the biotinylated peptide probe in assay buffer at 2X the final desired concentration.
-
Prepare a master mix of Terbium-cryptate anti-His antibody and Streptavidin-d2 in assay buffer at 2X the final desired concentration.
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the WDR5/peptide mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the antibody/streptavidin mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at 340 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the concentration of this compound to determine the IC50 or Ki.
Cell Viability (CellTiter-Glo) Assay
Objective: To determine the half-maximal growth inhibition (GI50) of this compound on cancer cell lines.
Materials:
-
MV4:11, K562, or other cancer cell lines
-
Complete cell culture medium
-
This compound serially diluted in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with a serial dilution of this compound (e.g., 0-50 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Include DMSO-only wells as a vehicle control.
-
Incubate for 3-6 days, depending on the cell line's doubling time.[6][7]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the percentage of viable cells against the log concentration of this compound to calculate the GI50 value.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the effect of this compound on the interaction between WDR5 and its binding partners (e.g., MLL1).
Materials:
-
MV4:11 cells
-
This compound and DMSO
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-WDR5 antibody (for immunoprecipitation)
-
Anti-MLL1 antibody (for western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Treat MV4:11 cells with this compound or DMSO for a specified time (e.g., 4 hours).
-
Lyse the cells in non-denaturing lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-WDR5 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-MLL1 antibody to detect the co-immunoprecipitated protein.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the genomic localization of WDR5 and the effect of this compound on its chromatin occupancy.
Materials:
-
MV4:11 cells
-
This compound and DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis and sonication buffers
-
Anti-WDR5 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer and proteinase K
-
Reagents for DNA purification, library preparation, and sequencing
Procedure:
-
Treat MV4:11 cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-WDR5 antibody or an IgG control overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Caption: this compound discovery and development workflow.
Conclusion
This compound (C6) is a seminal tool compound that has been instrumental in validating the WDR5 WIN site as a druggable target in oncology. Its high potency and well-characterized mechanism of action, centered on the displacement of WDR5 from chromatin and the induction of nucleolar stress, have paved the way for the development of next-generation WDR5 inhibitors with improved pharmacokinetic properties and in vivo efficacy. While this compound itself may have limitations as a clinical candidate due to suboptimal drug-like properties, the foundational research conducted with this molecule continues to guide the development of novel epigenetic therapies. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and protocols to utilize this compound effectively in their own investigations into WDR5 biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
Wdr5-IN-4: A Technical Guide to a Potent WDR5 WIN Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-4, also known as Compound C6, is a highly potent and specific small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5)[1][2]. WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the histone methyltransferase complexes (like MLL/SET1) that are responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for active gene transcription[3][4][5]. This compound targets the "WDR5-interaction" (WIN) site, a pocket on WDR5 that is essential for its interaction with other proteins, including the MLL1 protein[1][5][6]. By binding to the WIN site with high affinity, this compound displaces WDR5 from chromatin, leading to a cascade of cellular events that are of significant interest in cancer research and drug development[1][2][5]. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound functions as a competitive inhibitor of the WDR5 WIN site. The WIN site is a conserved arginine-binding pocket on WDR5 that mediates its interaction with various proteins, including the MLL1 component of the COMPASS complex[4][6]. The primary mechanism of action of this compound involves the following key steps:
-
WIN Site Binding: this compound binds to the WIN site of WDR5 with a high degree of affinity and specificity[1][2].
-
Displacement from Chromatin: This binding event disrupts the interaction between WDR5 and its partner proteins, leading to the displacement of WDR5 from its target gene loci on the chromatin[1][2][5].
-
Transcriptional Repression of Ribosomal Protein Genes (RPGs): A primary consequence of WDR5 displacement is the significant downregulation of a specific subset of genes, particularly those encoding ribosomal proteins (RPGs)[7][8].
-
Induction of Nucleolar Stress: The reduced expression of RPGs disrupts ribosome biogenesis, leading to a state of cellular stress known as nucleolar stress[1][2][5].
-
p53 Activation and Apoptosis: Nucleolar stress, in turn, activates the p53 tumor suppressor pathway, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells with wild-type p53[5][6][8].
It is important to note that while WDR5 is a key component of histone methyltransferase complexes, the anti-cancer effects of this compound are not primarily driven by changes in global H3K4 methylation levels but rather by the specific repression of RPGs and the subsequent induction of nucleolar stress[5].
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.1 nM | [1][2] |
Table 2: In Vitro Growth Inhibition (GI50) of this compound
| Cell Line | Description | GI50 (µM) | Treatment Duration | Reference |
| MV4:11 | MLL-rearranged acute myeloid leukemia | 3.20 | 3 days | [1] |
| K562 | Chronic myelogenous leukemia | 25.4 | 3 days | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the GI50 of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4:11, K562)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-50 µM) in fresh medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a suitable software (e.g., GraphPad Prism)[9].
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines (e.g., MV4:11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 2 µM for MV4:11 cells) or vehicle (DMSO) for the desired time (e.g., 6 days)[1].
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells[10][11][12].
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the procedure to investigate the displacement of WDR5 from the chromatin of target genes upon treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MV4:11)
-
This compound (dissolved in DMSO)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-WDR5 antibody (and appropriate IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target genes (e.g., RPL5, RPL11, RPS17) and a negative control region
-
qPCR instrument and reagents
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for a specified time. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei to release chromatin. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-WDR5 antibody or an IgG control overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter or gene body of WDR5 target genes (e.g., ribosomal protein genes) and a negative control genomic region.
-
Data Analysis: Calculate the enrichment of target DNA in the WDR5 immunoprecipitation relative to the input and the IgG control to determine the effect of this compound on WDR5 chromatin occupancy[7][8].
Signaling Pathways and Visualizations
This compound primarily impacts the WDR5-mediated regulation of gene expression, leading to a cascade of events culminating in apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: Mechanism of action of this compound.
The following diagram illustrates the experimental workflow for assessing the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. scispace.com [scispace.com]
An In-Depth Technical Guide to Wdr5-IN-4 and its Target Protein, WDR5
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved nuclear scaffolding protein that has emerged as a critical regulator in epigenetics and a promising target for cancer therapy.[1][2] Characterized by a seven-bladed β-propeller structure, WDR5 serves as a central hub for the assembly of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes.[3] These complexes are responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[4] Beyond its canonical role, WDR5 also functions as a critical cofactor for oncogenic transcription factors, including MYC, by facilitating their recruitment to chromatin.[5][6] Given its overexpression in a multitude of cancers—such as leukemia, breast, lung, and prostate cancer—and its association with poor prognoses, targeting WDR5 has become a significant focus of drug discovery efforts.[2][7]
Wdr5-IN-4, also known as Compound C6, is a potent, small-molecule inhibitor that specifically targets the "WDR5-interaction" (WIN) site of the WDR5 protein.[8][9][10] This guide provides a comprehensive technical overview of the WDR5 protein, the mechanism of action of this compound, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.
The WDR5 Protein: A Core Epigenetic Scaffolding Hub
WDR5's function is dictated by its structure, which facilitates numerous protein-protein interactions. It has two primary interaction surfaces: the WIN site and the WDR5-binding motif (WBM) site.[7]
-
WIN (WDR5-Interaction) Site: A conserved arginine-binding cavity that is crucial for tethering components of the MLL/SET1 complexes.[2][11]
-
WBM (WDR5-Binding Motif) Site: Interacts with other proteins, including the MYC transcription factor.[7]
MLL/SET1 Pathway: WDR5 is an indispensable component of the WRAD subcomplex (WDR5, RbBP5, ASH2L, and DPY30), which forms the core of the MLL/SET1 HMT complexes.[12] WDR5 acts as a scaffold, bridging the interaction between the catalytic SET domain of the MLL protein and other core subunits, which is essential for robust H3K4 di- and tri-methylation.[11][13] This epigenetic modification leads to the transcriptional activation of target genes, including many involved in development and hematopoiesis.[14] In MLL-rearranged leukemias, the aberrant activity of MLL-fusion proteins is dependent on this interaction, making the WDR5-MLL interface a prime therapeutic target.[13]
References
- 1. Moonlighting with WDR5: A Cellular Multitasker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Wdr5-IN-4: A Targeted Approach Against MLL-Rearranged Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, driven by chromosomal translocations involving the KMT2A (MLL1) gene. The resulting MLL fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the overexpression of leukemogenic genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which acts as a critical scaffolding protein, essential for the assembly and enzymatic activity of the MLL1 complex. Wdr5-IN-4, a potent and specific small molecule inhibitor, targets the WDR5-interaction (WIN) site, disrupting the interaction between WDR5 and MLL1. This disruption leads to the suppression of H3K4 methylation at target gene promoters, resulting in decreased expression of oncogenic drivers, cell cycle arrest, and induction of apoptosis in MLLr leukemia cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on MLL-rearranged leukemia.
Introduction to WDR5 in MLL-Rearranged Leukemia
The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression during normal hematopoiesis. In MLLr leukemias, the N-terminus of MLL1 is fused to one of over 80 different partner proteins, creating an oncogenic fusion protein. These fusion proteins retain the ability to interact with essential components of the MLL1 complex, including WDR5, Menin, ASH2L, and RBBP5.
WDR5 is a core component of the MLL1 complex and is indispensable for its catalytic activity. It functions as a scaffold, binding directly to a conserved "Win" motif on MLL1 and facilitating the methylation of H3K4. This epigenetic mark is associated with active gene transcription. The aberrant recruitment of the MLL1-WDR5 complex by MLL fusion proteins to target loci, such as the HOXA9 and MEIS1 genes, leads to their sustained overexpression, which is a hallmark of MLLr leukemia and is critical for leukemic transformation and maintenance.
Targeting the WDR5-MLL1 interaction has emerged as a promising therapeutic strategy for MLLr leukemias. By disrupting this key protein-protein interaction, small molecule inhibitors can selectively inhibit the activity of the oncogenic MLL fusion complex, leading to the suppression of the leukemogenic gene expression program.
This compound: Mechanism of Action
This compound is a potent small molecule inhibitor that specifically targets the WIN (WDR5-Interaction) site of WDR5.[1][2][3] This site is a well-defined pocket on the surface of WDR5 that recognizes a conserved arginine-containing motif present in MLL1 and other interacting proteins. By binding to the WIN site with high affinity, this compound competitively inhibits the interaction between WDR5 and the MLL1 fusion protein.
The primary mechanism of action of this compound involves the following key steps:
-
Disruption of the WDR5-MLL1 Complex: this compound occupies the WIN site on WDR5, preventing the binding of the MLL1 fusion protein. This leads to the dissociation of the MLL1 fusion protein from the chromatin at target gene promoters.
-
Inhibition of H3K4 Methylation: The dissociation of the MLL1 fusion protein from the complex results in a significant reduction of histone H3 lysine 4 trimethylation (H3K4me3) at the promoter regions of MLL target genes.
-
Downregulation of Leukemogenic Gene Expression: The decrease in H3K4me3 levels leads to the transcriptional repression of key oncogenes, most notably HOXA9 and MEIS1. These genes are critical for the self-renewal and proliferation of leukemic stem cells.
-
Induction of Cell Cycle Arrest and Apoptosis: The suppression of the leukemogenic program ultimately leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in MLLr leukemia cells.
Signaling Pathway of this compound Action
Caption: this compound inhibits the WDR5-MLL fusion protein interaction, leading to reduced H3K4me3, suppressed oncogene expression, and induction of apoptosis in MLLr leukemia cells.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the efficacy of this compound and other relevant WDR5 inhibitors in MLL-rearranged leukemia models.
Table 1: Binding Affinity and Cellular Potency of WDR5 Inhibitors
| Compound | Target | Assay | Value | Cell Line | Reference |
| This compound | WDR5 | Kd | 0.1 nM | - | [1][2][3] |
| This compound | Cell Proliferation | GI50 | 3.20 µM | MV4;11 | [1][2][3] |
| This compound | Cell Proliferation | GI50 | 25.4 µM | K562 | [1][2][3] |
| OICR-9429 | WDR5 | KD | 93 ± 28 nM | - | [4] |
| MM-589 | WDR5-MLL Interaction | IC50 | 0.9 nM | - | [5] |
| MM-589 | MLL HMT Activity | IC50 | 12.7 nM | - | [5] |
| MM-589 | Cell Growth | IC50 | 0.25 µM | MV4-11 | [5] |
| MM-589 | Cell Growth | IC50 | 0.21 µM | MOLM-13 | [5] |
Table 2: Effect of WDR5 Inhibition on Gene Expression
| Inhibitor | Target Gene | Effect | Cell Line | Reference |
| WDR5 Knockdown | HOXA9 | Decreased Expression | MLLr cells | [1] |
| WDR5 Knockdown | MEIS1 | Decreased Expression | MLLr cells | [1] |
| MM-102 | HoxA9 | Decreased Expression | MLL-AF9 transduced bone marrow cells | [6] |
| MM-102 | Meis-1 | Decreased Expression | MLL-AF9 transduced bone marrow cells | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on MLL-rearranged leukemia cells.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 105 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the desired concentrations of this compound to the experimental wells. Add vehicle control (medium with DMSO) to control wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][8][9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[7][8][9][10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8][10]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the GI50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells in a 6-well plate at a density of 5 x 105 cells/mL.
-
Treat the cells with this compound at the desired concentration (e.g., 2 µM) and a vehicle control for 48-72 hours.[3]
-
-
Cell Harvesting and Staining:
-
Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the procedure for identifying the genomic binding sites of WDR5 and the changes in H3K4me3 marks upon this compound treatment.
Materials:
-
MLL-rearranged leukemia cells
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Sonication equipment
-
Anti-WDR5 antibody
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat leukemia cells (1-5 x 107) with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Wash the cells with cold PBS and lyse the cells to release the nuclei.
-
-
Chromatin Fragmentation:
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody (anti-WDR5 or anti-H3K4me3) or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Analyze differential binding of WDR5 and H3K4me3 between this compound treated and control samples.
-
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the effects of this compound on MLL-rearranged leukemia cells.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. By specifically targeting the WDR5-MLL1 interaction, it effectively disrupts the core oncogenic machinery driving this aggressive disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of WDR5 inhibition. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of WDR5 inhibitors holds significant promise for improving the outcomes for patients with MLL-rearranged leukemia.
References
- 1. TWIST1-WDR5-Hottip regulates Hoxa9 chromatin to facilitate prostate cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TWIST1-WDR5- Hottip Regulates Hoxa9 Chromatin to Facilitate Prostate Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sequential chromatin immunoprecipitation protocol: ChIP-reChIP. | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Wdr5-IN-4 in MYC-Driven Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oncoprotein MYC is a master transcriptional regulator that is deregulated in a majority of human cancers, making it a highly validated, yet historically "undruggable," therapeutic target.[1][2] A paradigm shift in targeting MYC has emerged through the exploration of its essential cofactors. One such critical cofactor is the WD repeat-containing protein 5 (WDR5), which facilitates the recruitment of MYC to chromatin at a specific subset of target genes, particularly those involved in protein synthesis and biomass accumulation.[3][4][5] The disruption of the WDR5-MYC interaction has been shown to impair the oncogenic function of MYC, leading to tumor regression in preclinical models.[1][6][7]
This document provides a comprehensive technical overview of Wdr5-IN-4, a potent small-molecule inhibitor of the WDR5-interaction (WIN) site, and its application in MYC-driven cancer models. This compound, also known as compound C6, acts by displacing WDR5 from chromatin, thereby preventing MYC recruitment to its target genes and inducing anti-cancer effects.[8][9][10] We present a consolidation of key quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows to serve as a critical resource for the scientific community.
Mechanism of Action: Disrupting the WDR5-MYC Axis
WDR5 serves as a crucial scaffolding protein that anchors the MYC oncoprotein to chromatin.[11] This process involves two key interaction sites on the WDR5 protein:
-
The WIN (WDR5-Interaction) Site: This arginine-binding cavity is responsible for tethering WDR5 to chromatin, often through interactions with histone tails.[11][12][13]
-
The WBM (WDR5-Binding Motif) Site: MYC, via its conserved MYC Box IIIb (MbIIIb) motif, binds directly to this shallow, hydrophobic cleft on WDR5.[4][12][14]
This dual interaction creates an avidity-based mechanism where WDR5, already bound to chromatin, facilitates the stable association of MYC with the regulatory regions of its target genes, notably ribosomal protein genes (RPGs).[1][15] This targeted gene regulation is essential for sustaining the high rates of protein synthesis required for rapid cancer cell proliferation.[3][15]
This compound is a potent and selective inhibitor of the WDR5 WIN site, with a reported dissociation constant (Kd) of 0.1 nM.[8][10] By competitively binding to the WIN site, this compound evicts WDR5 from its chromatin anchor points. This displacement effectively dismantles the scaffold required for MYC recruitment. Consequently, MYC is unable to bind to this specific set of WDR5-dependent target genes, leading to the downregulation of their transcription, inhibition of protein synthesis, induction of nucleolar stress, and ultimately, p53-mediated apoptosis in cancer cells.[8][10][15]
References
- 1. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pnas.org [pnas.org]
Wdr5-IN-4: A Technical Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wdr5-IN-4 is a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5) protein, a key epigenetic regulator implicated in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the anti-cancer effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Through its interaction with the WDR5-interaction (WIN) site, this compound displaces WDR5 from chromatin, leading to the suppression of oncogenic gene expression, inhibition of cancer cell proliferation, and induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of WDR5 inhibition.
Core Mechanism of Action
This compound is a WIN site inhibitor of the chromatin-associated WDR5 protein.[1] The primary mechanism of its anti-cancer activity involves binding to a specific arginine-binding cavity on WDR5 known as the WIN site.[2] This action displaces WDR5 from chromatin at the regulatory regions of its target genes.[3] The displacement of WDR5 disrupts its scaffolding function within crucial epigenetic regulatory complexes, including the Mixed Lineage Leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation.[2][4]
The consequences of WDR5 displacement from chromatin are multifaceted:
-
Transcriptional Repression: this compound treatment leads to a rapid and significant decrease in the expression of WDR5-bound genes, particularly those involved in protein synthesis, such as ribosomal protein genes (RPGs).[3][5]
-
Translational Inhibition and Nucleolar Stress: The downregulation of RPGs chokes the translational capacity of cancer cells, leading to nucleolar stress.[1][3]
-
Induction of Apoptosis: The resulting cellular stress activates p53-dependent pathways, ultimately leading to programmed cell death (apoptosis).[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the anti-cancer effects of this compound.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 0.1 nM | Dissociation constant for the binding of this compound to the WDR5 protein. | [1] |
| Cell Line | Cancer Type | GI50 | Description | Reference |
| MV4:11 | MLL-rearranged Leukemia | 3.20 µM | Concentration of this compound that causes 50% inhibition of cell growth after 3 days of treatment. | [1] |
| K562 | Chronic Myelogenous Leukemia | 25.4 µM | Concentration of this compound that causes 50% inhibition of cell growth after 3 days of treatment. | [1] |
Signaling Pathways
The anti-cancer effects of this compound are rooted in its ability to disrupt key signaling pathways where WDR5 plays a central role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Wdr5-IN-4 and the Inhibition of Gene Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WDR5 (WD repeat-containing protein 5) has emerged as a critical regulator of gene expression, extending beyond its canonical role in histone methylation. A key function of WDR5 is its involvement in the transcriptional regulation of genes essential for protein synthesis, including a large cohort of ribosomal protein genes (RPGs). The small molecule inhibitor, Wdr5-IN-4 (also known as C6), is a potent antagonist of the WDR5-interaction (WIN) site. By binding to this site with high affinity, this compound displaces WDR5 from chromatin at these crucial gene loci. This displacement leads to a cascade of cellular events, beginning with the transcriptional repression of protein synthesis genes, which in turn diminishes the cell's translational capacity. The resulting ribosomal stress activates the p53 signaling pathway, culminating in cell cycle arrest and apoptosis in sensitive cancer cell lines. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its binding affinity and cellular activity.
| Parameter | Value | Target | Assay | Reference |
| Binding Affinity (Kd) | 0.1 nM | WDR5 WIN Site | Not Specified |
Table 1: Biochemical Activity of this compound. This table details the high-affinity binding of this compound to its direct target, the WIN site of the WDR5 protein.
| Cell Line | GI50 (3-day treatment) | Cancer Type | p53 Status | Reference |
| MV4:11 | 3.20 µM | MLL-rearranged Leukemia | Wild-Type | |
| K562 | 25.4 µM | Chronic Myelogenous Leukemia | Null |
Table 2: Cellular Proliferation Inhibition by this compound. This table presents the half-maximal growth inhibition (GI50) values for this compound in different cancer cell lines, highlighting its preferential activity in p53 wild-type cells.
Mechanism of Action: A Signaling Pathway
This compound exerts its effects through a well-defined signaling cascade that ultimately links chromatin regulation to the induction of apoptosis. The process is initiated by the direct inhibition of the WDR5 WIN site, which is crucial for tethering WDR5 to chromatin at specific gene loci, particularly those encoding ribosomal proteins and other components of the translation machinery.
The inhibition of WDR5 leads to a series of downstream events:
-
Displacement from Chromatin: this compound rapidly displaces WDR5 from the chromatin at the regulatory regions of a significant subset of ribosomal protein genes (RPGs).
-
Transcriptional Repression: The absence of WDR5 at these sites leads to a decrease in the transcription of these essential protein synthesis genes.
-
Inhibition of Translation: The reduced availability of ribosomal proteins and other translation factors results in a global decrease in the rate of protein synthesis.
-
Nucleolar Stress: The imbalance in ribosomal components induces a state of nucleolar stress.
-
p53 Activation: Nucleolar stress triggers the activation of the tumor suppressor protein p53. This is mediated by the release of ribosomal proteins, such as RPL5 and RPL11, which bind to and inhibit MDM2, the E3 ubiquitin ligase that targets p53 for degradation.
-
Cell Cycle Arrest and Apoptosis: Stabilized and activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis, leading to the death of the cancer cell.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for WDR5 Displacement
This protocol is designed to assess the genome-wide localization of WDR5 on chromatin and its displacement by this compound.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 0.5% NP-40)
-
MNase digestion buffer (e.g., 20 mM Tris-HCl pH 7.5, 15 mM NaCl, 60 mM KCl, 1 mM CaCl2)
-
Micrococcal Nuclease (MNase)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
ChIP-grade anti-WDR5 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for NGS library preparation and sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle for the desired time (e.g., 4 hours).
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells to isolate nuclei.
-
Resuspend nuclei in MNase digestion buffer and digest chromatin to mononucleosomes by adding MNase and incubating at 37°C. The extent of digestion should be optimized for the cell type.
-
Stop the digestion with EDTA.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-WDR5 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform peak calling to identify WDR5 binding sites.
-
Compare WDR5 binding profiles between this compound-treated and vehicle-treated samples to identify regions of WDR5 displacement.
-
O-propargyl-puromycin (OPP) Assay for Measuring Protein Synthesis
This flow cytometry-based assay quantifies the rate of global protein synthesis by measuring the incorporation of a puromycin analog into newly synthesized peptides.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control)
-
O-propargyl-puromycin (OPP)
-
Cycloheximide (CHX, as a positive control for translation inhibition)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA, for fixing)
-
Saponin (for permeabilization)
-
Click chemistry reaction kit (e.g., Click-iT™ Cell Reaction Buffer Kit)
-
Fluorescent azide (e.g., Alexa Fluor 647 Azide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound, vehicle, or CHX for the desired duration.
-
-
OPP Labeling:
-
Add OPP to the cell culture medium to a final concentration of 50 µM and incubate for 1 hour at 37°C.
-
-
Fixation and Permeabilization:
-
Harvest and wash cells with ice-cold PBS.
-
Fix the cells with 1% PFA in PBS for 15 minutes on ice.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% saponin in PBS containing 3% FBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Incubate the permeabilized cells with the reaction cocktail to conjugate the fluorescent azide to the incorporated OPP.
-
-
Flow Cytometry Analysis:
-
Wash the cells.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer. The fluorescence intensity is proportional to the rate of protein synthesis.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This luminescent assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Multiwell plates (e.g., 96-well)
-
Cell culture reagents
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multiwell plate at a density appropriate for the cell type and duration of the assay.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 3 days).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Co-Immunoprecipitation (Co-IP) for WDR5-Protein Interactions
This protocol is used to determine if this compound disrupts the interaction of WDR5 with its binding partners (e.g., MLL1).
Materials:
-
Cell culture reagents
-
This compound (and vehicle control)
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-WDR5 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (same as lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and Western blotting
-
Antibodies for Western blotting (anti-WDR5 and anti-interacting protein)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle.
-
Harvest and lyse cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-WDR5 antibody or IgG control.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot to detect WDR5 and the putative interacting protein in the immunoprecipitated samples. A reduced signal for the interacting protein in the this compound-treated sample indicates disruption of the interaction.
-
Conclusion
This compound is a powerful chemical probe for studying the role of WDR5 in gene regulation and a promising starting point for the development of novel anti-cancer therapeutics. Its mechanism of action, which involves the targeted inhibition of protein synthesis gene transcription, represents a unique vulnerability in cancer cells that are highly dependent on high rates of translation for their growth and proliferation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating WDR5 biology and the therapeutic potential of its inhibitors.
Structural Basis of Wdr5-IN-4 Binding to WDR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. Dysregulation of WDR5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.
One of the key interaction sites on WDR5 is the "WDR5-interaction" (WIN) site, a central pocket that recognizes an arginine-containing motif present in its binding partners, including the MLL proteins. Small molecule inhibitors that target the WIN site can disrupt these protein-protein interactions, leading to the displacement of WDR5 from chromatin and subsequent downstream effects on gene expression.
This technical guide provides an in-depth analysis of the structural basis for the binding of a potent and selective WIN site inhibitor, Wdr5-IN-4 (also known as compound C6), to WDR5. This compound exhibits picomolar affinity for WDR5 and serves as a valuable tool for probing the biological functions of WDR5 and as a lead compound for the development of novel anticancer therapeutics.
This compound Binding to the WDR5 WIN Site
The interaction of this compound with the WDR5 WIN site is characterized by a combination of hydrogen bonds and hydrophobic interactions, leading to its high binding affinity. The co-crystal structure of this compound in complex with WDR5 (PDB ID: 6E23) provides a detailed atomic-level view of this interaction.
Key Molecular Interactions
The binding of this compound to the WDR5 WIN site can be dissected into several key interactions:
-
Arginine Mimicry: A central feature of this compound is a chemical moiety that mimics the critical arginine residue of the natural WIN motif. This group extends deep into the WIN site pocket, forming crucial hydrogen bonds with the surrounding amino acid residues.
-
Hydrophobic Pockets: The inhibitor is further stabilized by interactions with several hydrophobic pockets within the WIN site. Aromatic and aliphatic groups on this compound make extensive van der Waals contacts with hydrophobic residues of WDR5, contributing significantly to the binding affinity.
-
Hydrogen Bonding Network: In addition to the interactions mimicking the arginine side chain, other parts of the this compound molecule form a network of hydrogen bonds with the backbone and side chains of WDR5 residues lining the WIN site. This network further enhances the stability of the complex.
Quantitative Binding Data
The binding of this compound to WDR5 has been quantitatively characterized using various biophysical and cellular assays. The data highlights the high potency and cellular activity of this inhibitor.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 0.1 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| Cellular Proliferation (GI50) | 3.20 µM (MV4:11 cells) | Cell-based proliferation assay | |
| Cellular Proliferation (GI50) | 25.4 µM (K562 cells) | Cell-based proliferation assay |
Signaling Pathway and Experimental Workflow
The development and characterization of this compound involved a series of well-defined experimental steps, from initial screening to structural and cellular analysis. The binding of this compound to the WIN site of WDR5 disrupts its interaction with chromatin-associated proteins, leading to a cascade of cellular events.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the characterization of the this compound interaction with WDR5.
WDR5 Protein Expression and Purification
-
Expression: Human WDR5 is typically expressed in E. coli (e.g., BL21(DE3) strain) using a suitable expression vector (e.g., pET series) containing a polyhistidine (His) tag for purification. Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Cell pellets are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or TCEP), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged WDR5 is then eluted with a high concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., HEPES or Tris buffer with NaCl and a reducing agent).
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: TR-FRET is a proximity-based assay used to measure the binding affinity between two molecules. In the context of WDR5, a terbium (Tb)-labeled anti-His antibody (donor) is used to label His-tagged WDR5, and a fluorescently labeled tracer that binds to the WIN site (acceptor) is used. When the tracer is bound to WDR5, excitation of the donor results in energy transfer to the acceptor, leading to a FRET signal.
-
Assay Setup: The assay is typically performed in a 384-well plate format. A constant concentration of His-tagged WDR5, Tb-anti-His antibody, and the fluorescent tracer are added to each well.
-
Inhibitor Titration: A serial dilution of the inhibitor (this compound) is added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: The data is plotted as the TR-FRET ratio versus the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.
X-ray Crystallography
-
Complex Formation: Purified WDR5 is mixed with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: The WDR5/Wdr5-IN-4 complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of WDR5 as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality.
Cell Proliferation Assay
-
Cell Culture: MV4:11 cells, a human leukemia cell line, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence readings are plotted against the inhibitor concentration. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the data to a dose-response curve.
Conclusion
The detailed structural and quantitative analysis of the this compound interaction with WDR5 provides a comprehensive understanding of the molecular basis for its high-affinity binding. This knowledge is invaluable for the rational design of next-generation WDR5 inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field of drug discovery and chemical biology who are focused on targeting WDR5 for therapeutic intervention in cancer and other diseases.
Wdr5-IN-4: A Potent WIN Site Inhibitor and its Impact on Chromatin Displacement of WDR5
A Technical Guide for Researchers and Drug Development Professionals
Introduction
WD repeat domain 5 (WDR5) is a highly conserved nuclear protein that serves as a critical scaffolding component for numerous multiprotein complexes involved in essential chromatin-centric processes.[1][2][3] Its role in scaffolding epigenetic "writer" complexes, such as the MLL/SET histone methyltransferases that catalyze histone H3 lysine 4 (H3K4) methylation, and in recruiting oncoproteins like MYC to chromatin, has positioned it as a high-value therapeutic target in various cancers.[2][3][4][5] Drug discovery efforts have largely focused on two protein-protein interaction sites on WDR5: the WDR5-interaction (WIN) site and the WDR5-binding motif (WBM) site.[3]
This guide focuses on Wdr5-IN-4 (also known as compound C6), a potent small-molecule inhibitor targeting the WIN site of WDR5.[6][7] We will provide an in-depth analysis of its mechanism of action, specifically its ability to induce the displacement of WDR5 from chromatin, and the downstream cellular consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions and experimental workflows.
Core Mechanism of Action: Chromatin Displacement
This compound is a high-affinity inhibitor of the WDR5 WIN site, a well-defined arginine-binding pocket that tethers WDR5 to chromatin and its partner proteins.[4][6][8] The primary mechanism of action for this compound and other WIN site inhibitors is the rapid and comprehensive displacement of WDR5 from its binding sites on chromatin.[1][4][8][9] This displacement occurs without altering the overall cellular levels of the WDR5 protein.[1][4][8]
Upon treatment, this compound occupies the WIN site, disrupting the interaction that anchors WDR5 to chromatin-bound partners. This leads to a significant reduction in WDR5 occupancy at a specific cohort of gene loci, which are notably enriched in genes related to protein synthesis, including a large subset of ribosomal protein genes (RPGs).[1][4][9]
The functional consequences of this displacement are profound:
-
Transcriptional Repression: The removal of WDR5 from RPGs leads to a rapid and persistent decrease in their transcription.[1][4][9]
-
Translational Inhibition: The reduced expression of ribosomal proteins causes a translational choke, impeding the cell's overall protein synthesis capacity.[4][6][7]
-
Nucleolar Stress & p53 Activation: The disruption in ribosome biogenesis induces nucleolar stress, which in turn leads to the stabilization and activation of the p53 tumor suppressor protein.[4][9]
-
Apoptosis: In cancer cells with wild-type p53, the activation of this pathway ultimately triggers p53-dependent apoptosis, leading to cell death.[4][9]
It is crucial to note that while WDR5 is a core component of H3K4 methyltransferase complexes, the anti-cancer effects of WIN site inhibitors like this compound occur rapidly and precede detectable changes in global H3K4me3 status.[4][8][9] This indicates that the primary anti-proliferative mechanism is the displacement from chromatin and subsequent transcriptional repression, rather than a global alteration of histone methylation patterns.[9]
Data Presentation: Quantitative Analysis
The efficacy of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Affinity of this compound
| Compound | Target | Assay | Binding Affinity (Kd) |
|---|
| this compound (C6) | WDR5 WIN Site | Not Specified | 0.1 nM[6][7] |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Description | Treatment Duration | GI50 |
|---|---|---|---|
| MV4:11 | MLL-rearranged Leukemia | 3 days | 3.20 µM[6][7] |
| K562 | Chronic Myelogenous Leukemia | 3 days | 25.4 µM[6][7] |
Table 3: Chromatin Displacement Efficacy
| Cell Line | Treatment | Loci/Method | Result |
|---|---|---|---|
| MV4:11 | Compound C3 (related WINi) | 5 specific gene loci (ChIP-qPCR) | >10-fold reduction in WDR5 binding[4][8] |
| K562 | this compound (C6), 4 hours | Global (ChIP-Seq) | ~2.5-fold average reduction in WDR5 binding[1] |
Experimental Protocols: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
To globally assess the impact of this compound on WDR5's association with chromatin, Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) is the definitive method. The following is a detailed protocol adapted from published studies.[4]
Objective: To map the genome-wide localization of WDR5 in cells treated with this compound versus a control, thereby identifying regions of inhibitor-induced displacement.
Materials:
-
MV4:11 cells
-
This compound (C6) and an inactive negative control (C6nc)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Lysis Buffer (1% SDS FA Buffer: 50 mM HEPES, pH 7.5; 140 mM NaCl; 1 mM EDTA; 1% Triton X-100; 1% SDS; Protease Inhibitors)
-
0% SDS FA Buffer (as above, without SDS)
-
Anti-WDR5 antibody and control IgG
-
Protein-A agarose beads
-
Wash Buffers: Low Salt, High Salt, LiCl, and TE Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol and 3 M Sodium Acetate
Procedure:
-
Cell Culture and Treatment:
-
Grow MV4:11 cells to a density of 1x106 cells/mL.
-
Treat cells for 4 hours with 0.1% DMSO (vehicle), 2 µM this compound (C6), or 2 µM of a negative control compound (C6nc).[4]
-
-
Cross-linking:
-
Harvest and concentrate cells to 4x106 cells/mL in PBS.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 10 minutes.[4]
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1% SDS FA Buffer (250 µL per 107 cells) on ice for 10 minutes.
-
Shear chromatin using a Bioruptor sonicator on the highest setting (30s ON / 30s OFF cycles) to achieve an average DNA fragment size of ~250 base pairs.[4]
-
Clear cellular debris by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
-
Immunoprecipitation (IP):
-
Dilute the sheared chromatin ten-fold with 0% SDS FA Buffer to a final SDS concentration of 0.1%.
-
Add the appropriate anti-WDR5 antibody or control IgG to the diluted chromatin.
-
Rotate the samples overnight at 4°C.
-
Prepare Protein-A agarose beads by washing and blocking with BSA.
-
Add 100 µL of blocked bead slurry to each sample and rotate for 4 hours at 4°C.[4]
-
-
Washes:
-
Wash the beads sequentially with 1 mL of the following buffers, rotating for 5 minutes for each wash: Low Salt Buffer, High Salt Buffer, LiCl Wash Buffer, and twice with TE Buffer.[4]
-
-
Elution and Reverse Cross-linking:
-
Suspend the washed beads in 50 µL TE buffer with 1% SDS and Proteinase K.
-
Incubate overnight at 65°C to reverse the cross-links.
-
-
DNA Purification:
-
Add 300 µL of TE buffer and perform a phenol-chloroform extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase using sodium acetate, glycogen (as a carrier), and 100% ethanol.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in nuclease-free water.[4]
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequence reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of WDR5 enrichment for each condition (DMSO, C6nc, C6).
-
Compare the WDR5 peaks between C6-treated and control samples to identify regions of WDR5 displacement.
-
Conclusion and Therapeutic Implications
This compound is a picomolar-affinity inhibitor of the WDR5 WIN site that functions by displacing WDR5 from chromatin.[4][6] This action selectively represses the transcription of WDR5 target genes, particularly those encoding ribosomal proteins, which triggers a cascade of translational stress, p53 activation, and apoptosis in susceptible cancer cells.[4][9] The discrepancy between its high in vitro affinity and the micromolar concentrations needed for cellular activity suggests that further optimization for cell permeability and target engagement in a complex cellular environment is necessary.[4]
Nonetheless, the mechanism of displacing WDR5 from chromatin has significant therapeutic implications. For cancers characterized by WDR5 overexpression, such as certain leukemias, breast, and bladder cancers, WIN site inhibitors like this compound offer a direct strategy to attenuate the functional impact of this overexpression.[4] The detailed understanding of this displacement mechanism provides a clear pharmacodynamic endpoint for drug development and a rational basis for patient selection in future clinical trials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
Initial Studies on the Efficacy of Wdr5-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on Wdr5-IN-4, a potent and selective inhibitor of the WD repeat domain 5 (WDR5) protein. WDR5 is a critical scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, including the MLL/SET histone methyltransferases, and plays a significant role in gene regulation.[1][2] Its overexpression and aberrant activity have been implicated in various cancers, making it a promising therapeutic target.[2][3] this compound, also known as Compound C6, is a small molecule that targets the WDR5 interaction (WIN) site with high affinity, disrupting its interaction with partner proteins and leading to anti-cancer effects.[4][5]
Quantitative Efficacy Data
The initial efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potent anti-proliferative activity. The following table summarizes the key quantitative data from these studies.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MV4;11 | MLL-rearranged Leukemia | GI₅₀ | 3.20 µM | [4][5] |
| K562 | Chronic Myelogenous Leukemia | GI₅₀ | 25.4 µM | [4][5] |
| - | - | Kd | 0.1 nM | [4][5] |
Mechanism of Action: A Multi-faceted Approach
This compound exerts its anti-cancer effects through a distinct mechanism of action that goes beyond the canonical view of WDR5 inhibitors as solely epigenetic modulators.[1] While initially conceived to reverse oncogenic histone H3 lysine 4 (H3K4) methylation patterns, studies have revealed a more complex and rapid process.[1][6]
The primary mechanism involves the direct binding of this compound to the WIN site of WDR5, a pocket that is crucial for tethering WDR5 to chromatin.[4][5][6] This binding has a high affinity, with a dissociation constant (Kd) of 0.1 nM.[4][5] This action displaces WDR5 from chromatin, particularly at genes involved in protein synthesis.[6] The consequences of this displacement are two-fold:
-
Inhibition of MYC-driven Transcription: WDR5 is a key cofactor for the MYC oncoprotein, scaffolding its association with chromatin at critical target genes.[1][3] By displacing WDR5, this compound indirectly leads to the dissociation of MYC from these sites, resulting in the downregulation of genes essential for cell growth and proliferation.[1]
-
Induction of Nucleolar Stress: The displacement of WDR5 from ribosomal protein genes (RPGs) leads to a reduction in their expression.[1][6] This ribosomal protein attrition triggers a nucleolar stress response, a cellular surveillance mechanism that can lead to cell cycle arrest and apoptosis.[1][4][5][6]
This cascade of events ultimately results in the inhibition of cancer cell proliferation, cell cycle arrest at the sub-G1 phase, and the induction of apoptosis.[4][5]
Caption: Signaling pathway of this compound's mechanism of action.
Key Experimental Protocols
This section details the methodologies used in the initial studies to assess the efficacy of this compound.
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Cell Lines: MV4;11 (MLL-rearranged acute myeloid leukemia) and K562 (chronic myelogenous leukemia).[4][5]
-
Method:
-
Cells are seeded in 96-well plates at an appropriate density.
-
This compound is added at varying concentrations (e.g., 0-50 µM).[4][5]
-
Cells are incubated for a specified period (e.g., 3 days).[4][5]
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The half-maximal growth inhibition (GI₅₀) values are calculated from the dose-response curves.
-
Apoptosis and Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on apoptosis and cell cycle progression.
-
Method:
-
MV4;11 cells are treated with a specific concentration of this compound (e.g., 2 µM) or vehicle control.[4][5]
-
Cells are incubated for an extended period (e.g., 6 days).[4][5]
-
For apoptosis analysis, cells are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry.
-
For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1).[4][5]
-
Caption: General workflow for in vitro efficacy studies of this compound.
Conclusion and Future Directions
The initial studies on this compound have established its potent anti-cancer activity in preclinical models. Its unique mechanism of action, involving the displacement of WDR5 from chromatin and the subsequent induction of nucleolar stress, provides a strong rationale for its further development. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, including in vivo xenograft studies, to assess its therapeutic potential in a more complex biological system. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial to optimize dosing and schedule for potential clinical applications. The high affinity and specific mechanism of this compound make it a valuable tool for further elucidating the biological roles of WDR5 and a promising candidate for targeted cancer therapy.
References
- 1. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Wdr5-IN-4: A Targeted Approach to Inducing p53-Dependent Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The WD40-repeat-containing protein 5 (WDR5) has emerged as a compelling target in oncology due to its critical role in scaffolding protein complexes that regulate gene expression, notably the MLL/SET histone methyltransferases and the MYC oncoprotein.[1][2][3] Wdr5-IN-4, a potent and specific small molecule inhibitor of the WDR5-interaction (WIN) site, has demonstrated significant anti-cancer activity by inducing p53-dependent apoptosis.[4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating WDR5 inhibition as a therapeutic strategy.
Mechanism of Action of this compound
This compound, also known as compound C6, is a high-affinity inhibitor of the WIN site of WDR5.[4][5] The WIN site is a well-defined pocket on WDR5 that is crucial for its interaction with various proteins, including the MLL1 histone methyltransferase.[6] By binding to this site, this compound competitively inhibits the protein-protein interactions necessary for the assembly and function of these oncogenic complexes.[2]
The primary mechanism of action of this compound that leads to p53-dependent apoptosis involves the following key steps:
-
Displacement of WDR5 from Chromatin: this compound treatment leads to the rapid displacement of WDR5 from its target gene promoters, particularly those of ribosomal protein genes (RPGs).[7]
-
Transcriptional Repression of Ribosomal Protein Genes: The dissociation of WDR5 from RPG promoters results in the transcriptional repression of these genes.[1][8]
-
Induction of Nucleolar Stress: The reduced expression of ribosomal proteins disrupts ribosome biogenesis, leading to a cellular stress condition known as nucleolar stress.[8]
-
Stabilization and Activation of p53: Nucleolar stress is a potent activator of the p53 tumor suppressor protein. The disruption of ribosome biogenesis leads to the release of ribosomal proteins that bind to and inhibit MDM2, the primary E3 ubiquitin ligase responsible for p53 degradation. This results in the stabilization and accumulation of p53.[8][9]
-
Induction of p53-Dependent Apoptosis: Activated p53 then transcriptionally upregulates the expression of pro-apoptotic target genes, such as PUMA and Noxa, and the cell cycle inhibitor p21, ultimately leading to cell cycle arrest and apoptosis.[8][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
| Kd for WDR5 | 0.1 nM | [1][5] |
Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)
| Cell Line | Cancer Type | p53 Status | GI50 (µM) | Reference |
| MV4:11 | Acute Myeloid Leukemia (MLL-rearranged) | Wild-type | 3.20 | [1][5] |
| K562 | Chronic Myeloid Leukemia | Null | 25.4 | [1][5] |
| CHP-134 | Neuroblastoma | Wild-type | 2.7 | [1] |
| Daudi | Burkitt's Lymphoma | Mutant | 6.8 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | Wild-type | >50 | [6] |
| Raji | Burkitt's Lymphoma | Mutant | >50 | [1] |
| Ramos | Burkitt's Lymphoma | Mutant | >50 | [1] |
| SW480 | Colorectal Carcinoma | Mutant | >50 | [1] |
| SW620 | Colorectal Carcinoma | Mutant | >50 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced p53-dependent apoptosis and a typical experimental workflow for its investigation.
Caption: this compound signaling pathway leading to p53-dependent apoptosis.
Caption: A typical experimental workflow to study this compound's effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in p53-dependent apoptosis.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard cell viability assay procedures.[10][11]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4:11, K562)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is based on standard procedures for flow cytometry-based apoptosis detection.[2][12][13]
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Harvest the cells (including floating cells for adherent cultures) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol is a standard procedure for protein expression analysis.[14][15][16]
Objective: To determine the expression levels of WDR5, p53, p21, and cleaved PARP after this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against WDR5, p53, p21, cleaved PARP, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized procedure for ChIP.[7][17][18]
Objective: To determine the occupancy of WDR5 at the promoters of ribosomal protein genes following this compound treatment.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
WDR5 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting RPG promoters
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Dilute the chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the WDR5 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of RPG promoter DNA by qPCR using specific primers.
Conclusion
This compound represents a promising therapeutic agent that leverages a novel mechanism to induce cancer cell death. By targeting the WDR5 WIN site, it initiates a cascade of events culminating in nucleolar stress and the activation of the p53 tumor suppressor pathway, leading to apoptosis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of WDR5 inhibitors and their role in p53-dependent cell death. As our understanding of the intricate roles of WDR5 in cancer biology continues to grow, so too will the opportunities for developing innovative and effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Wdr5 Attenuates Ang-II-Induced Fibroblast-to-Myofibroblast Transition in Cardiac Fibrosis by Regulating Mdm2/P53/P21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Wdr5-IN-4: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wdr5-IN-4 is a potent and specific small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1] As a crucial component of multiple protein complexes, WDR5 plays a pivotal role in chromatin modification and gene regulation, making it a compelling target in cancer research and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, intended to guide researchers in their investigation of WDR5-mediated cellular processes.
Introduction
WD repeat-containing protein 5 (WDR5) is a core subunit of the MLL/SET histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2] Furthermore, WDR5 acts as a critical scaffold for the MYC oncoprotein, facilitating its recruitment to chromatin and subsequent transcriptional activation of target genes, including those involved in ribosome biogenesis and protein synthesis.[3][4] Dysregulation of WDR5 activity is implicated in the pathogenesis of various cancers, including leukemia, breast cancer, and neuroblastoma.[2]
This compound is a high-affinity inhibitor that targets the "WIN" (WDR5-interaction) site of WDR5, a pocket that mediates its interaction with partner proteins like MLL.[1] By binding to the WIN site with a dissociation constant (Kd) of 0.1 nM, this compound effectively displaces WDR5 from chromatin.[1] This displacement leads to a cascade of cellular events, including the inhibition of translation, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells.[5] These characteristics make this compound a valuable tool for studying WDR5 biology and a potential therapeutic agent.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) | Assay Duration | Reference |
| MV4:11 | MLL-rearranged Leukemia | 3.20 | 3 days | [1] |
| K562 | Chronic Myelogenous Leukemia | 25.4 | 3 days | [1] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell proliferation.
Cellular Effects of this compound in MV4:11 Cells
| Effect | Concentration | Treatment Duration | Reference |
| Cell Cycle Arrest | 2 µM | 6 days | [1] |
| Apoptosis Induction | 2 µM | 6 days | [1] |
Signaling Pathways and Experimental Workflows
WDR5 Signaling Pathways
The following diagram illustrates the central role of WDR5 in two major cancer-associated pathways: the MLL/SET complex-mediated histone methylation and the MYC-driven transcriptional program. This compound inhibits the WIN site of WDR5, disrupting its interaction with MLL and its localization to chromatin.
Caption: WDR5 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to characterize the cellular effects of this compound.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., MV4:11, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture plates (6-well, 96-well)
Procedure:
-
Cell Seeding:
-
For proliferation assays (96-well plates), seed cells at a density of 2,000-5,000 cells per well.
-
For western blotting, cell cycle, and apoptosis assays (6-well plates), seed cells to achieve 60-70% confluency at the time of treatment.
-
Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0-50 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤ 0.1%).
-
Remove the old medium from the cell culture plates and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 3-6 days), depending on the specific assay.
-
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Collect cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (Sub-G1, G1, S, G2/M).
Western Blot Analysis
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-WDR5, anti-c-MYC, anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no effect of this compound | - Inactive compound- Incorrect concentration- Short incubation time | - Verify the quality and storage of this compound.- Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time. |
| High background in Western Blot | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibodies. |
| High cell death in vehicle control | - High DMSO concentration- Unhealthy cells | - Ensure the final DMSO concentration is non-toxic (≤ 0.1%).- Check cell viability and passage number before starting the experiment. |
Conclusion
This compound is a powerful research tool for elucidating the multifaceted roles of WDR5 in cellular physiology and pathology. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments. By carefully following these guidelines, investigators can gain valuable insights into the therapeutic potential of targeting the WDR5-WIN site interaction in various diseases, particularly cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 4. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wdr5-IN-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-4, also known as compound C6, is a potent small-molecule inhibitor of the WD repeat domain 5 (WDR5) protein. It specifically targets the WDR5-interaction (WIN) site with high affinity (Kd of 0.1 nM), disrupting the interaction of WDR5 with its binding partners, such as the MLL1 complex.[1][2][3] This disruption has significant downstream effects on gene expression, making this compound a valuable tool for studying the biological functions of WDR5 and a potential therapeutic agent in various diseases, particularly cancer.
The primary mechanism of action of this compound involves its binding to the WIN site on WDR5, which leads to the displacement of the WDR5 protein from chromatin.[1][2] This displacement predominantly affects a specific subset of genes, including those involved in ribosome biogenesis and protein synthesis. The resulting transcriptional repression of these genes leads to nucleolar stress, translational inhibition, and the induction of p53-dependent apoptosis in sensitive cancer cell lines.[2][4][5]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, quantitative data from relevant studies, and a description of the associated signaling pathways. It is important to note that while this compound has demonstrated significant in vitro activity, its in vivo efficacy in cancer models has been described as modest due to suboptimal druglike properties, which has prompted the development of next-generation WDR5 inhibitors.[4][6]
Quantitative Data
The following tables summarize the in vitro and in vivo data for this compound (C6) and other relevant WDR5 inhibitors.
Table 1: In Vitro Activity of this compound (C6)
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MV4:11 | MLL-rearranged Leukemia | GI₅₀ | 3.20 µM | [1] |
| K562 | Chronic Myelogenous Leukemia | GI₅₀ | 25.4 µM | [1] |
| CHP-134 | Neuroblastoma (N-MYC amplified) | GI₅₀ | 3.9 µM | [7] |
| IMR32 | Neuroblastoma (N-MYC amplified) | GI₅₀ | 2.3 µM | [7] |
Table 2: In Vivo Administration of this compound (C6)
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Observed Effect | Reference |
| Rnf220+/- | Intrauterine injection | 100 µg | Single dose | Upregulation of Hox genes in the hindbrain | [1] |
Table 3: In Vivo Efficacy of Next-Generation WDR5 WIN-Site Inhibitors (for reference)
| Compound | Mouse Model | Administration Route | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound 3 | MV4:11 Xenograft | Intraperitoneal (i.p.) | 100 mg/kg | Once daily (QD) | Significant TGI | [8] |
| Compound 9 | MV4:11 Xenograft | Oral (p.o.) | 150 mg/kg | Once daily (QD) | Tumor regression | [6][8] |
| Compound 10 | MV4:11 Xenograft | Oral (p.o.) | 150 mg/kg | Once daily (QD) | Significant TGI | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by competitively binding to the WIN site of the WDR5 protein. This prevents WDR5 from associating with chromatin at specific gene loci, particularly those encoding ribosomal proteins. The subsequent decrease in the expression of these genes triggers a cellular stress response, leading to the activation of p53 and ultimately, apoptosis.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for assessing the efficacy of a WDR5 inhibitor in a mouse xenograft model. This workflow is based on studies conducted with next-generation inhibitors and can be adapted for this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4:11, K562)
-
Complete cell culture medium
-
This compound (C6)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.[7]
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0-50 µM.[1]
-
Add the this compound dilutions or DMSO vehicle control to the wells. The final DMSO concentration should be consistent across all wells (e.g., 0.1%).[7]
-
Incubate the plates for a specified period, typically 3 to 6 days.[1]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log concentration of this compound.
In Vivo Administration in a Developmental Mouse Model
Objective: To assess the effect of this compound on gene expression during embryonic development. This protocol is adapted from a study on the role of Rnf220 in hindbrain development.[1]
Animal Model:
-
Rnf220+/- pregnant mice
Materials:
-
This compound TFA
-
Vehicle control
-
Microinjection apparatus
Procedure:
-
On a specific embryonic day (e.g., late embryonic stages), anesthetize the pregnant Rnf220+/- mouse.
-
Surgically expose the uterine horns.
-
Using a microinjection needle, perform an intrauterine injection of 100 µg of this compound TFA as a single dose into the amniotic sac of each embryo.[1]
-
Inject a vehicle control in a separate set of embryos for comparison.
-
Suture the abdominal wall and allow the mouse to recover.
-
At a designated time point post-injection, harvest the embryos.
-
Dissect the hindbrains and perform downstream analysis, such as RT-qPCR, to assess the expression of target genes (e.g., Hox genes).
In Vivo Administration in a Xenograft Cancer Model (General Protocol)
Note: As previously mentioned, the in vivo efficacy of this compound (C6) in cancer models has been reported as marginal.[4] This protocol is a general guideline based on studies with more advanced WDR5 inhibitors and should be optimized for this compound.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
Materials:
-
Cancer cells (e.g., MV4:11)
-
Matrigel (optional)
-
This compound
-
Appropriate vehicle for the chosen administration route (e.g., for oral gavage or intraperitoneal injection)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare a formulation of this compound in a suitable vehicle. The choice of vehicle will depend on the administration route and the solubility of the compound.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection). The dosage and schedule will need to be determined through dose-finding studies. For newer WDR5 inhibitors, doses ranging from 50 to 150 mg/kg daily have been used.[8]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice.
-
Excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
This compound is a powerful research tool for investigating the cellular functions of WDR5. Its ability to displace WDR5 from chromatin and induce a p53-dependent apoptotic response in cancer cells highlights the therapeutic potential of targeting this protein. While this compound itself may have limitations for in vivo applications in cancer models due to its pharmacokinetic properties, it has paved the way for the development of a new generation of WDR5 inhibitors with improved in vivo efficacy. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies and to understand its mechanism of action in the broader context of WDR5-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. WDR5 WIN site inhibitor C6 (this compound) | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Wdr5-IN-4 in ChIP-seq Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein and a core component of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation. This epigenetic mark is strongly associated with actively transcribed genes. Aberrant WDR5 activity and its role in recruiting the MLL complex to target genes have been implicated in various cancers, including MLL-rearranged leukemias and MYC-driven tumors, making it a compelling therapeutic target.
Wdr5-IN-4 (also known as C6) is a highly potent, picomolar affinity small molecule inhibitor that targets the WDR5-interaction (WIN) site. This site is critical for the interaction of WDR5 with MLL and other proteins. Unlike initial hypotheses that WIN site inhibitors would primarily function by reducing H3K4 methylation, the principal mechanism of this compound is the rapid displacement of WDR5 from chromatin. This leads to the transcriptional repression of a specific subset of WDR5 target genes, particularly those involved in protein synthesis, which induces nucleolar stress and ultimately apoptosis in cancer cells.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of a protein of interest. Utilizing this compound in a ChIP-seq protocol allows researchers to investigate the direct impact of WIN site inhibition on WDR5's association with chromatin, identify genes that are directly regulated by WDR5 occupancy, and elucidate the downstream consequences of its displacement.
Mechanism of Action of this compound
This compound functions by competitively binding to the "WIN" (WDR5-Interaction) site on the WDR5 protein. This pocket is normally occupied by arginine-containing motifs from partner proteins like MLL1, anchoring the complex to chromatin. By occupying the WIN site, this compound allosterically disrupts this interaction, leading to the dissociation and displacement of the WDR5 protein from its binding sites on chromatin. This event occurs rapidly and without significantly altering the total cellular levels of WDR5 protein. The primary downstream effect is the repression of WDR5 target genes, many of which are ribosomal protein genes (RPGs) and other components of the translation machinery.
Application Notes and Protocols for Performing Apoptosis Assays with Wdr5-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-4 is a potent and specific small molecule inhibitor of the WD repeat domain 5 (WDR5) protein. It targets the "WIN" site of WDR5, a crucial interaction hub for various proteins, including histone methyltransferases like MLL1. By binding to the WIN site, this compound displaces WDR5 from chromatin, leading to the transcriptional repression of ribosome protein genes. This event triggers nucleolar stress, which in turn leads to the induction of p53 and the activation of the intrinsic apoptotic pathway.[1][2] These application notes provide detailed protocols for assessing apoptosis induced by this compound in cancer cell lines.
Mechanism of Action of this compound in Inducing Apoptosis
This compound exerts its pro-apoptotic effects through a well-defined signaling cascade. Inhibition of the WDR5 WIN site disrupts its role in maintaining the expression of genes essential for ribosome biogenesis. The subsequent decrease in ribosome production leads to nucleolar stress, a cellular state that activates p53-dependent apoptosis.[1][2][3] This makes this compound a compelling compound for investigation in cancers where the WDR5 pathway is dysregulated.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Presentation
The following table summarizes the percentage of apoptotic cells (Annexin V positive, Propidium Iodide negative) in the MLL1-rearranged leukemia cell line MV4:11 following treatment with 2 µM this compound over a period of 6 days. This data is representative of the expected outcome when performing apoptosis assays with this compound.
| Treatment Group | Day 2 (% Apoptotic Cells) | Day 4 (% Apoptotic Cells) | Day 6 (% Apoptotic Cells) |
| DMSO (Vehicle Control) | < 5% | < 5% | < 5% |
| This compound (2 µM) | ~10% | ~25% | ~40% |
| Camptothecin (Positive Control) | Not Applicable | Not Applicable | > 80% (after 4h treatment) |
| Data is extrapolated from graphical representations in scientific literature.[2] |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V/PI staining.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MV4:11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with the desired concentration of this compound (e.g., 2 µM for MV4:11 cells) or vehicle control (DMSO) for the indicated time points (e.g., 2, 4, and 6 days).[4][5] A positive control for apoptosis, such as camptothecin, should be included.[2]
-
Cell Harvesting: For suspension cells, collect the entire cell suspension. For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Caspase Activity Assay (Colorimetric)
This assay measures the activity of caspases, key proteases in the apoptotic cascade.
Materials:
-
This compound
-
Cell line and culture reagents
-
Caspase-3/7 Colorimetric Assay Kit (or other relevant caspase kits)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described in the previous protocol.
-
Cell Lysis: After treatment, lyse the cells according to the caspase assay kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating.
-
Assay Reaction:
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer, to allow for the cleavage of the substrate by active caspases.
-
-
Data Acquisition: Measure the absorbance of the cleaved chromophore (pNA) at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase activity. Compare the readings from this compound-treated cells to the vehicle-treated control cells to determine the fold-increase in caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Caption: Experimental workflow for the TUNEL assay.
Materials:
-
This compound
-
Cell line and culture reagents
-
TUNEL Assay Kit (e.g., APO-BrdU TUNEL Assay Kit)[3]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Treatment: Grow and treat cells with this compound on coverslips (for microscopy) or in culture plates (for flow cytometry).
-
Fixation and Permeabilization:
-
Harvest and wash the cells as previously described.
-
Fix the cells with a solution of 1% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells and then permeabilize them with a solution of 70% ethanol on ice or with a detergent-based permeabilization buffer provided in the kit.
-
-
TUNEL Reaction:
-
Resuspend the fixed and permeabilized cells in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Incubate at 37°C for 60 minutes in a humidified chamber, protected from light.
-
-
Detection (if necessary): If using a hapten-labeled dUTP like BrdUTP, an additional step is required to add a fluorescently labeled anti-hapten antibody.
-
Analysis:
-
For fluorescence microscopy: Mount the coverslips with an anti-fade mounting medium and visualize the cells. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
For flow cytometry: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer to quantify the percentage of TUNEL-positive cells.[3]
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO before adding it to the cell culture medium to avoid precipitation. The final DMSO concentration should typically be below 0.1%.
-
Cell Line Variability: The optimal concentration of this compound and the treatment duration may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For instance, while a GI50 of 3.20 µM has been reported for MV4:11 cells, it is 25.4 µM for K562 cells after 3 days of treatment.[4][5]
-
Controls are Crucial: Always include a vehicle control (DMSO), a negative control (untreated cells), and a positive control for apoptosis induction to ensure the validity of your results.
-
Method of Cell Death: It is advisable to use at least two different apoptosis assays to confirm the mode of cell death, as different assays measure distinct apoptotic events. For example, Annexin V staining detects early apoptotic events, while the TUNEL assay detects later-stage DNA fragmentation.
References
Application Note: Wdr5-IN-4 for the Treatment of MLL-rearranged Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemia is an aggressive hematological malignancy with a generally poor prognosis[1]. The MLL1 protein is a histone methyltransferase that, as part of a larger complex, catalyzes the methylation of histone H3 on lysine 4 (H3K4)[1][2]. This epigenetic modification is critical for transcriptional activation. A key component of the MLL1 complex is the WD repeat-containing protein 5 (WDR5), which is essential for the assembly, integrity, and enzymatic activity of the complex[2][3][4][5]. WDR5 binds directly to the MLL1 protein through a conserved WDR5-interacting (WIN) motif[2][3]. This interaction is a critical dependency for the oncogenic gene expression programs that drive MLLr leukemia, making it a prime therapeutic target[4][6].
Wdr5-IN-4 (also known as Compound C6) is a potent and highly specific small-molecule inhibitor that targets the WIN site of WDR5, with a binding affinity (Kd) of 0.1 nM[7]. By occupying this site, this compound competitively disrupts the crucial WDR5-MLL1 protein-protein interaction. This leads to the displacement of WDR5 from chromatin, a reduction in the expression of MLL1 target genes, inhibition of translation, and induction of nucleolar stress, ultimately resulting in anti-leukemic effects[7].
Mechanism of Action
The primary mechanism of this compound is the disruption of the WDR5-MLL1 complex. WDR5 acts as a scaffolding protein, tethering the MLL1 methyltransferase to chromatin at specific gene loci[5][8]. This is essential for the subsequent H3K4 methylation and transcriptional activation of key leukemogenic genes, such as HOXA9 and MEIS1[4]. This compound binds to the WIN site pocket on WDR5, the same pocket that recognizes the MLL1 protein[7][9]. This competitive inhibition prevents the assembly of a functional MLL1-WDR5 complex on chromatin. The downstream consequences include the suppression of oncogenic gene transcription, leading to cell cycle arrest, apoptosis, and a reduction in leukemia cell proliferation[4][7].
Caption: this compound mechanism of action in MLL-rearranged leukemia.
Quantitative Data Summary
The efficacy of this compound has been evaluated in MLL-rearranged leukemia cell lines, demonstrating potent anti-proliferative and pro-apoptotic activity.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | Assay Duration | Parameter | Value | Reference |
|---|---|---|---|---|---|
| MV4;11 | MLL-AF4 | 3 days | GI50 | 3.20 µM | [7] |
| K562 | MLL-wildtype | 3 days | GI50 | 25.4 µM |[7] |
Table 2: Cellular Effects of this compound on MV4;11 Cells
| Treatment | Duration | Effect | Observation | Reference |
|---|---|---|---|---|
| 2 µM this compound | 6 days | Apoptosis | Induction of apoptosis | [7] |
| 2 µM this compound | 6 days | Cell Cycle | Arrest at Sub-G1 phase |[7] |
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on MLL-rearranged leukemia cells, based on standard methodologies cited in the literature.
Protocol 1: Cell Proliferation and Viability Assay
This protocol is used to determine the half-maximal growth inhibition concentration (GI50) of this compound.
Caption: Workflow for determining cell viability and GI50.
Materials:
-
MLLr leukemia cell line (e.g., MV4;11)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed MV4;11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve using non-linear regression to calculate the GI50 value.
Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol measures the induction of apoptosis and cell cycle arrest following treatment with this compound.
Caption: Workflow for apoptosis and cell cycle analysis.
Materials:
-
Treated and control leukemia cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture MV4;11 cells in 6-well plates and treat with this compound (e.g., 2 µM) or vehicle (DMSO) for the desired duration (e.g., 6 days)[7].
-
Cell Harvesting:
-
Collect cells (including suspension and any lightly attached cells) by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Apoptosis Staining (Annexin V/PI):
-
Resuspend approximately 1x10^5 cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Cell Cycle Staining (PI):
-
For a separate sample, fix cells in cold 70% ethanol overnight at -20°C.
-
Wash cells with PBS and resuspend in a PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately on a flow cytometer.
-
For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
For cell cycle, quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is used to determine if this compound displaces WDR5 from the promoter regions of target genes.
Materials:
-
Treated and control leukemia cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Anti-WDR5 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HOXA9)
-
SYBR Green qPCR Master Mix
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release nuclei.
-
Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the lysate overnight at 4°C with an anti-WDR5 antibody or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter regions of known WDR5/MLL1 target genes.
-
Analyze the data using the percent input method to determine the relative enrichment of WDR5 at these loci in treated vs. control cells. A significant reduction in signal in this compound treated cells indicates displacement of WDR5 from chromatin.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application of Wdr5-IN-4 in Neuroblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Wdr5-IN-4, a potent inhibitor of the WD repeat-containing protein 5 (WDR5), in the context of neuroblastoma research. It includes a summary of its mechanism of action, quantitative data on the effects of WDR5 inhibition, and detailed protocols for key in vitro experiments.
Introduction to WDR5 in Neuroblastoma
Neuroblastoma, a common and often deadly childhood cancer, is frequently driven by the amplification and overexpression of the N-MYC oncogene. The oncoprotein N-MYC requires cofactors to effectively bind to chromatin and drive the expression of genes that promote tumor growth and survival. One such critical cofactor is WDR5.
WDR5 plays a pivotal role in neuroblastoma by:
-
Facilitating N-MYC Recruitment: WDR5 directly interacts with N-MYC and facilitates its recruitment to the chromatin at the promoter regions of target genes. This interaction is crucial for the oncogenic function of N-MYC.[1][2][3][4]
-
Epigenetic Regulation: WDR5 is a core component of histone methyltransferase complexes that catalyze the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[2][5] By promoting H3K4me3 at N-MYC target genes, WDR5 further enhances their expression.
-
Promoting Tumorigenic Gene Expression: The WDR5-N-MYC complex co-regulates the expression of genes involved in essential cancer-related processes, including protein synthesis, cell cycle progression, and DNA repair.[1][4]
Given its central role in N-MYC-driven oncogenesis, WDR5 has emerged as a promising therapeutic target in neuroblastoma.[2][5]
This compound: A WIN Site Inhibitor
This compound (also known as compound C6) is a small molecule inhibitor that targets the "WIN" (WDR5-interacting) site of the WDR5 protein.[6] This site is crucial for the interaction of WDR5 with other proteins, including components of the histone methyltransferase complex. By binding to the WIN site, this compound displaces WDR5 from chromatin, thereby disrupting its function.[6] This leads to a reduction in the expression of WDR5- and N-MYC-target genes, ultimately causing translational inhibition, nucleolar stress, and induction of apoptosis in cancer cells.[6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of the WDR5-N-MYC interaction in neuroblastoma and the mechanism by which this compound disrupts this oncogenic signaling cascade.
Caption: WDR5-N-MYC signaling axis and the inhibitory action of this compound.
Quantitative Data on WDR5 Inhibition in Neuroblastoma
The following tables summarize the quantitative effects of WDR5 inhibitors on neuroblastoma cell lines. While specific data for this compound in neuroblastoma is limited in the public domain, data from other WDR5 inhibitors, such as the WBM site inhibitor "compound 19" (also known as WDR5-IN-6), provide valuable insights into the potential efficacy.
Table 1: Binding Affinity of WDR5 Inhibitors
| Compound | Target Site | Binding Affinity (Kd) |
| This compound | WIN | 0.1 nM[6] |
| OICR-9429 | WIN | 93 ± 28 nM |
| Compound 19 | WBM | 36.8 µM |
Table 2: Anti-proliferative Activity of a WBM Site WDR5 Inhibitor in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Compound 19 EC50 (72h treatment) |
| IMR-32 | Amplified | 12.34 µM[5] |
| LAN-5 | Amplified | 14.89 µM[5] |
| SK-N-AS | Not Amplified | Moderate Inhibition[5] |
| HEK293T | Non-cancerous | No effect at 20 µM[5] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on neuroblastoma cell lines. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Cell Viability Assay (CCK-8)
This protocol describes how to measure the effect of this compound on the proliferation of neuroblastoma cells using a Cell Counting Kit-8 (CCK-8) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying MYC-Dependent Transcription Using Wdr5-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Wdr5-IN-4, a potent and specific inhibitor of the WD repeat-containing protein 5 (WDR5), to investigate MYC-dependent transcriptional programs. This compound offers a powerful tool to dissect the role of the WDR5-MYC interaction in cancer biology and to explore its potential as a therapeutic target.
Introduction
The MYC family of oncoprotein transcription factors are deregulated in a majority of human cancers, driving aberrant gene expression programs that promote cell proliferation, growth, and metabolic reprogramming.[1][2] Direct inhibition of MYC has proven challenging due to its intrinsically disordered structure.[1] An alternative and promising strategy is to target its essential cofactors. One such critical cofactor is WDR5, a highly conserved nuclear protein that plays a crucial role in recruiting MYC to chromatin, particularly at genes involved in protein synthesis.[2][3][4]
WDR5 possesses two main interaction domains: the WIN (WDR5-interacting) site and the WBM (WDR5-binding motif) site.[5] While MYC interacts with the WBM site, WDR5 is tethered to chromatin primarily through its WIN site.[5][6] this compound is a high-affinity small molecule inhibitor that targets the WIN site of WDR5.[7][8][9] By binding to the WIN site, this compound displaces WDR5 from chromatin, which in turn prevents the effective recruitment of MYC to a significant subset of its target genes.[6][10] This leads to the suppression of MYC-dependent transcription, induction of nucleolar stress, and ultimately, cell cycle arrest and apoptosis in cancer cells dependent on this interaction.[7][8][10]
Mechanism of Action
This compound acts as a competitive inhibitor of the WDR5 WIN site, preventing its interaction with histone tails and other binding partners that anchor it to chromatin. This displacement of WDR5 from chromatin has a downstream effect on MYC's ability to bind to a subset of its target gene promoters, particularly those with suboptimal E-box sequences, where the avidity provided by the WDR5 interaction is critical for stable binding.[2][4]
References
- 1. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 2. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wdr5-IN-4 Co-Immunoprecipitation with WDR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for active gene transcription.[1][2][3][4] WDR5 is also a crucial cofactor for the oncogenic transcription factor MYC, facilitating its recruitment to chromatin and subsequent activation of target genes.[5][6][7][8] Given its central role in these cancer-driving pathways, WDR5 has emerged as a promising therapeutic target.
Wdr5-IN-4, also known as compound C6, is a potent and specific small molecule inhibitor of the WDR5-interaction (WIN) site. The WIN site is a well-defined pocket on WDR5 that mediates its interaction with MLL and other binding partners.[9] By binding to this site with high affinity, this compound displaces WDR5 from its chromatin targets, leading to the inhibition of gene expression associated with protein synthesis and the induction of apoptosis in cancer cells.
These application notes provide a detailed protocol for a competitive co-immunoprecipitation (co-IP) experiment to investigate the efficacy of this compound in disrupting the interaction between WDR5 and its binding partners. This method is invaluable for researchers studying the mechanism of action of WDR5 inhibitors and for professionals in drug development validating the on-target effects of similar compounds.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant WDR5 inhibitors.
Table 1: Binding Affinity and Cellular Potency of WDR5 WIN Site Inhibitors
| Compound | Target | Binding Affinity (Kd) | Cell Line | GI50 | Reference |
| This compound (C6) | WDR5 WIN Site | 0.1 nM | MV4:11 | 3.20 µM | MedChemExpress |
| This compound (C6) | WDR5 WIN Site | Not Reported | K562 | 25.4 µM | MedChemExpress |
| OICR-9429 | WDR5 WIN Site | 93 ± 28 nM | Not Reported | Not Reported | [1] |
| MM-102 | WDR5-MLL Interaction | Not Reported | Leukemia cells | IC50 = 2.4 nM | [10] |
| WDR5-0103 | WDR5 | 0.45 µM | Not Reported | Not Reported | [10] |
Table 2: Examples of WDR5 Interacting Proteins
| Interacting Protein | Binding Site on WDR5 | Function of Interaction | Key References |
| MLL1/KMT2A | WIN Site | Histone H3K4 methylation, gene activation | [1][2][3][4] |
| c-MYC | WBM Site | Recruitment of MYC to chromatin, gene transcription | [5][6][7][8] |
| RBBP5 | WBM Site | Component of MLL/SET1 complexes | [11][12] |
| PDPK1 | WIN Site | PI3K signaling, cell cycle regulation | [13][14] |
| Histone H3 | WIN Site | Substrate for MLL/SET1 complexes | [2][15] |
Signaling Pathway
The diagram below illustrates the central role of WDR5 in mediating the functions of the MLL1 complex and the MYC transcription factor. This compound acts by competitively binding to the WIN site of WDR5, thereby disrupting its interaction with MLL1 and preventing the subsequent histone methylation and gene activation. This disruption of WDR5's scaffolding function is a key mechanism for the anti-cancer effects of WIN site inhibitors.
Caption: WDR5 signaling pathways and the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the key steps in a competitive co-immunoprecipitation experiment to assess the effect of this compound on the interaction between WDR5 and a protein of interest (e.g., MLL1).
Caption: Workflow for competitive co-immunoprecipitation.
Experimental Protocols
Competitive Co-Immunoprecipitation to Test the Effect of this compound on the WDR5-MLL1 Interaction
This protocol is designed to determine if this compound can disrupt the interaction between endogenous WDR5 and MLL1 in a cellular context. MV4:11 cells, which are known to be sensitive to WDR5 inhibitors, are a suitable model system.[9]
Materials:
-
MV4:11 cells
-
This compound (or other WDR5 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Primary antibodies:
-
Rabbit anti-WDR5 antibody
-
Mouse anti-MLL1 antibody
-
Rabbit IgG (as a negative control)
-
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 1x Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4:11 cells to a density of approximately 1-2 x 106 cells/mL.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for 4-6 hours. The optimal time and concentration should be determined empirically.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (approximately 1 mL per 107 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled microfuge tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of a 50% slurry of Protein A/G magnetic beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate (20-50 µL) to serve as the "input" control.
-
To the remaining lysate, add the primary antibody (e.g., 2-5 µg of rabbit anti-WDR5 antibody or rabbit IgG control).
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein A/G magnetic beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Place the tubes on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then collect the beads on the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 30-50 µL of 1x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Briefly centrifuge the tubes and place them on the magnetic rack.
-
Carefully collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies against WDR5 and MLL1.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Results:
In the DMSO-treated sample immunoprecipitated with the anti-WDR5 antibody, you should detect bands for both WDR5 and MLL1, indicating their interaction. In the this compound-treated sample, the band for WDR5 should be present, but the intensity of the MLL1 band should be significantly reduced, demonstrating that the inhibitor has disrupted the interaction. The IgG control should not show significant bands for either protein. The input lanes will confirm the presence of both proteins in the initial cell lysates.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to investigate the effects of this compound on the protein-protein interactions of WDR5. The competitive co-immunoprecipitation assay is a powerful tool to validate the on-target activity of WDR5 inhibitors and to further elucidate the molecular mechanisms by which these compounds exert their therapeutic effects. The quantitative data and pathway diagrams provide a solid foundation for understanding the context in which this compound and similar inhibitors function.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]
- 11. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The WDR5 interaction network [ir.vanderbilt.edu]
- 15. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
Measuring the Effect of Wdr5-IN-4 on Histone Methylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-4 is a potent and selective small molecule inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a crucial component of the Mixed Lineage Leukemia (MLL) and Set1 histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][2][3] Dysregulation of these complexes is implicated in various cancers, making WDR5 an attractive therapeutic target. This compound, also known as compound C6, acts as a WDR5-interaction (WIN) site inhibitor, disrupting the interaction between WDR5 and the MLL protein.[4][5] This disruption leads to a reduction in H3K4 methylation, particularly trimethylation (H3K4me3), and subsequently alters gene expression.[6][7] These application notes provide detailed protocols for assessing the impact of this compound on histone methylation.
Mechanism of Action
WDR5 serves as a scaffolding protein that is essential for the integrity and catalytic activity of the MLL/SET1 complexes.[8] The MLL protein binds to a conserved arginine-binding pocket on WDR5, known as the WIN site. This compound competitively binds to this WIN site with high affinity, displacing MLL and disrupting the assembly of the functional HMT complex.[4][8] This leads to a decrease in the enzymatic activity of the complex and a subsequent reduction in the levels of H3K4me1, H3K4me2, and most notably, H3K4me3 at target gene promoters.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and other relevant WDR5 inhibitors on binding affinity and cellular proliferation.
| Compound | Assay Type | Target/Cell Line | IC50 / Kd / GI50 | Reference |
| This compound (C6) | Binding Affinity (Kd) | WDR5 | 0.1 nM | [4][5] |
| This compound (C6) | Growth Inhibition (GI50) | MV4:11 (MLL-rearranged leukemia) | 3.20 µM | [4][5] |
| This compound (C6) | Growth Inhibition (GI50) | K562 (CML) | 25.4 µM | [4][5] |
| OICR-9429 | Binding Affinity (Kd) | WDR5 | 93 ± 28 nM | [9] |
| OICR-9429 | Cell Viability | Various colon cancer cell lines | Dose-dependent decrease | [6] |
| MM-401 | HMT Assay (IC50) | MLL1 complex | 0.32 µM | [10] |
| WDR5-0103 | HMT Assay (IC50) | Trimeric MLL complex (0.125 µM) | 39 ± 10 µM |
Experimental Protocols
The following are detailed protocols for key experiments to measure the effect of this compound on histone methylation.
Western Blotting for Global Histone Methylation
This protocol is for assessing global changes in H3K4me1/2/3 levels in cells treated with this compound.
Materials:
-
Cells of interest (e.g., MV4;11, K562)
-
This compound (and DMSO as vehicle control)
-
Cell lysis buffer (RIPA buffer or similar)
-
Proteinase and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer supplemented with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use anti-total Histone H3 as a loading control.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of H3K4me1/2/3 to total Histone H3.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific Histone Methylation
This protocol determines the effect of this compound on H3K4me3 enrichment at specific gene promoters.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-H3K4me3 antibody and IgG control
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-H3K4me3 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of target genes and a negative control region.
-
Calculate the enrichment of H3K4me3 as a percentage of the input DNA and normalize to the IgG control.
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL complex in the presence of this compound.
Materials:
-
Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microplate, combine the recombinant MLL complex, histone H3 substrate, and varying concentrations of this compound in the assay buffer.
-
Include a no-inhibitor control (DMSO) and a no-enzyme control.
-
-
Initiate Reaction:
-
Start the reaction by adding [³H]-SAM.
-
-
Incubation:
-
Incubate the reaction at 30°C for a set time (e.g., 60 minutes).
-
-
Stop Reaction and Measurement:
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of this compound on histone methylation. By employing these methods, scientists can effectively characterize the mechanism of action of this and other WDR5 inhibitors, contributing to the development of novel epigenetic therapies for cancer and other diseases.
References
- 1. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols: Wdr5-IN-4 in Combination Cancer Therapies
For Research Use Only.
Introduction
WD repeat domain 5 (WDR5) is a highly conserved nuclear protein that functions as a critical scaffolding component in numerous multiprotein complexes involved in chromatin modification and gene transcription.[1] Its role in recruiting histone methyltransferases, such as those in the MLL/SET complex, and its function as a cofactor for oncoproteins like MYC, have established WDR5 as a high-value target in oncology.[1] WDR5 is frequently overexpressed in a variety of hematological malignancies and solid tumors, often correlating with a poor prognosis.
Wdr5-IN-4 is a potent, small-molecule inhibitor that targets the WDR5-interaction (WIN) site, a key pocket responsible for tethering WDR5 to chromatin. By competitively binding to this site, this compound displaces WDR5 from chromatin, leading to the downregulation of ribosomal protein gene expression, which in turn induces nucleolar stress and p53-dependent apoptosis in cancer cells. This mechanism of action provides a strong rationale for investigating this compound in combination with other anti-cancer agents to achieve synergistic effects and overcome resistance mechanisms.
This document provides an overview of preclinical studies combining WDR5 inhibitors, such as this compound, with other targeted therapies, including BCL-2 inhibitors and BET bromodomain inhibitors. It offers quantitative data from these studies, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows.
Combination Therapy with Venetoclax (BCL-2 Inhibitor)
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition is a validated therapeutic strategy in several hematological cancers. Venetoclax is a potent and selective BCL-2 inhibitor. Studies have shown that combining WDR5 inhibitors (WINi) with venetoclax results in significant synergistic anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML).[1]
The rationale for this combination lies in their complementary mechanisms. WDR5 inhibition induces cellular stress and primes cells for apoptosis by downregulating protein synthesis machinery, while venetoclax directly blocks the anti-apoptotic function of BCL-2. This dual approach can lead to more profound and durable responses.
Quantitative Data: WDR5 Inhibitor (WINi) in Combination with Venetoclax
The following table summarizes the synergistic effects observed when combining a potent WDR5 inhibitor (referred to as C10 in the source) with venetoclax in the MOLM-13 AML cell line.
| Cell Line | Agent | Single Agent Effect | Combination Effect | Dose Reduction in Combination | Synergy Score |
| MOLM-13 | WINi (C10) | ~140% growth inhibition at 30 µM | Near-complete growth inhibition (>190%) at 300 nM | 100-fold | High Synergy |
| MOLM-13 | Venetoclax | - | Near-complete growth inhibition (>190%) at 2 nM | 101-fold | High Synergy |
Data adapted from a study demonstrating that in MOLM-13 cells, the maximal efficacy of the WDR5 inhibitor C10 alone is achieved at 30 µM. In combination with venetoclax, the same effect is achieved with 100 times less C10, at a venetoclax dose 101 times lower than would be required without synergy. This high synergy leads to near-complete growth inhibition at 300 nM C10 and 2 nM venetoclax.[1]
Combination Therapy with BET Bromodomain Inhibitors
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes, including MYC. BET inhibitors, such as JQ1 and OTX015, have shown promise in various cancers. The combination of WDR5 inhibitors and BET inhibitors is a rational approach, as both protein families are involved in regulating MYC-driven transcriptional programs.
Quantitative Data: BET Inhibitors in Combination with Other Agents
The following tables summarize synergistic effects from studies combining BET inhibitors with other anti-cancer agents, providing a basis for potential synergy with WDR5 inhibitors.
Table 1: Synergy of BETi (JQ1) with BCL-2 or CDK4/6 Inhibitors in Mantle Cell Lymphoma
| Cell Line | Combination | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| Primary MCL Cells | JQ1 + ABT-199 (BCL-2i) | 0.50 | < 1.0 | Synergy |
| Primary MCL Cells | JQ1 + Palbociclib (CDK4/6i) | 0.50 | < 1.0 | Synergy |
Data derived from studies in primary Mantle Cell Lymphoma (MCL) cells, where Combination Index (CI) values less than 1.0 indicate a synergistic interaction.
Table 2: Synergy of BETi (OTX015) with Chemotherapy in Glioblastoma
| Cell Line | Combination | Activity |
| U87MG | OTX015 + Temozolomide | Synergistic to Additive |
| U87MG | OTX015 + SN38 | Synergistic to Additive |
| U87MG | OTX015 + Everolimus | Synergistic to Additive |
Data from a study in U87MG glioblastoma cells, which showed that OTX015 has synergistic to additive activity when combined with conventional chemotherapies.
Signaling Pathways and Experimental Workflows
WDR5 and Combination Partner Signaling
Experimental Workflow for Synergy Assessment
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the steps for assessing the synergistic effects of this compound in combination with another agent using a cell viability assay and the Chou-Talalay method for synergy quantification.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Venetoclax, stock solution in DMSO)
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (if adherent) and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination drug (Drug B) alone and in combination at a constant ratio. A typical 7-point, 2-fold dilution series centered around the known or estimated GI₅₀ of each drug is recommended.
-
Single Agent Arms: Add the serial dilutions of this compound or Drug B to designated wells.
-
Combination Arm: Add the combined serial dilutions of this compound and Drug B to designated wells.
-
Include vehicle control (DMSO) wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%).
-
Prepare each condition in triplicate.
-
-
Incubation:
-
Incubate the treated plates for 72-96 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination (Fa = 1 - [OD of treated well / OD of control well]).
-
Input the dose-effect data into a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vivo Disseminated AML Xenograft Model
This protocol describes a murine model to assess the in vivo efficacy of this compound in combination with venetoclax against disseminated AML.[1]
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cells expressing luciferase (e.g., MOLM-13-luc)
-
This compound formulated for in vivo use
-
Venetoclax formulated for in vivo use
-
Vehicle control solution
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Inoculation:
-
Culture and harvest MOLM-13-luc cells.
-
Inject 1 x 10⁶ cells in 100 µL of PBS via the tail vein into each mouse.
-
-
Tumor Engraftment and Baseline Imaging:
-
Allow 5-7 days for the cells to engraft.
-
Perform baseline bioluminescence imaging to confirm engraftment and randomize mice into treatment groups with comparable tumor burden.
-
To image, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection and image mice after 10-15 minutes.
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound, venetoclax, and vehicle daily.
-
Administer treatments to the respective groups via the appropriate route (e.g., oral gavage). A representative dosing schedule could be:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, daily)
-
Group 3: Venetoclax (e.g., 50 mg/kg, daily)
-
Group 4: this compound + Venetoclax
-
-
Treat animals for a defined period (e.g., 21 days).
-
-
Monitoring:
-
Monitor animal health and body weight daily.[1]
-
Perform bioluminescence imaging weekly to monitor tumor burden.
-
-
Endpoint Analysis:
-
At the end of the treatment period, or when humane endpoints are reached, euthanize the mice.
-
Harvest tissues such as bone marrow, spleen, and liver.
-
Analyze tumor burden in these organs via bioluminescence imaging of the harvested organs or by flow cytometry for human CD45+ cells.
-
Compare tumor burden between treatment groups to assess efficacy. Spleen weight can also be used as an indicator of disease progression.[1]
-
Conclusion
The preclinical data strongly support the therapeutic potential of combining this compound with other targeted agents, particularly BCL-2 inhibitors like venetoclax, for the treatment of hematologic malignancies. The synergistic interactions observed suggest that such combinations could lead to enhanced efficacy, overcome resistance, and potentially allow for dose reductions, thereby minimizing toxicity. Further investigation into combinations with other agents, such as BET inhibitors, is warranted. The protocols provided herein offer a framework for researchers to further explore and validate these promising therapeutic strategies.
References
Application Notes and Protocols for Long-Term Wdr5-IN-4 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR5 (WD repeat-containing protein 5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the COMPASS (Complex of Proteins Associated with Set1) family of histone H3 lysine 4 (H3K4) methyltransferases.[1] Aberrant WDR5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Wdr5-IN-4 is a potent and specific small molecule inhibitor that binds to the WDR5-interaction (WIN) site, a pocket on the surface of WDR5 that is crucial for its interaction with binding partners like the MLL1 (Mixed Lineage Leukemia 1) protein.[2][3] By occupying the WIN site, this compound disrupts the formation and function of these oncogenic complexes, leading to downstream effects on gene expression and cancer cell proliferation. These application notes provide a comprehensive overview and detailed protocols for studying the long-term effects of this compound in a cell culture setting.
Mechanism of Action
This compound acts as a competitive inhibitor of the WDR5 WIN site. This site normally binds to a conserved arginine-containing motif present in various WDR5-interacting proteins, including MLL1. The binding of this compound to this pocket sterically hinders the association of WDR5 with its partners, leading to the disruption of the COMPASS complex.[1] This, in turn, can lead to a reduction in H3K4 methylation at specific gene loci, although some studies suggest that the primary anti-cancer effects of WIN site inhibitors may not solely depend on altering global H3K4 methylation levels. Instead, the displacement of WDR5 from chromatin at specific gene sets, particularly those involved in protein synthesis, appears to be a key mechanism.[4][5] This disruption of WDR5's scaffolding function ultimately results in the downregulation of oncogenic gene expression programs, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][3]
Signaling Pathway
The primary signaling pathway affected by this compound is the WDR5-dependent regulation of gene transcription. A simplified representation of this pathway is depicted below.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its effects in cell culture.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.1 nM | [2][3] |
| Cell Line | Assay | Treatment Duration | Concentration | Result | Reference |
| MV4;11 | Proliferation | 3 days | 0-50 µM | GI50 = 3.20 µM | [2][3] |
| K562 | Proliferation | 3 days | 0-50 µM | GI50 = 25.4 µM | [2][3] |
| MV4;11 | Cell Cycle | 6 days | 2 µM | Sub-G1 arrest | [2][3] |
| MV4;11 | Apoptosis | 6 days | 2 µM | Induction of apoptosis | [2][3] |
Experimental Workflow
A general workflow for investigating the long-term effects of this compound in cell culture is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Long-Term Cell Culture with this compound
This protocol describes the general procedure for the long-term treatment of adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density that will not allow them to reach confluency before the next passage.
-
For suspension cells, seed at a density that maintains them in the logarithmic growth phase.
-
-
Treatment:
-
Prepare fresh dilutions of this compound and vehicle control in complete medium for each treatment.
-
Remove the old medium and replace it with the medium containing the desired concentration of this compound or vehicle.
-
-
Maintenance:
-
For treatments lasting several days or weeks, cells will need to be passaged.
-
At each passage, detach or pellet the cells, count them, and re-seed them at the appropriate density in fresh medium containing this compound or vehicle.
-
Change the medium with fresh inhibitor every 2-3 days to maintain a consistent concentration.
-
-
Harvesting:
-
At designated time points, harvest the cells for downstream analysis. The harvesting method will depend on the subsequent experiment (e.g., lysis for western blotting, cross-linking for ChIP).
-
Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of viability after long-term this compound treatment.
Materials:
-
Cells treated with this compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
Incubate for the desired treatment duration (e.g., 3, 5, or 7 days).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of WDR5, its downstream targets, or markers of apoptosis and cell cycle arrest.
Materials:
-
Harvested cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WDR5, anti-H3K4me3, anti-c-Myc, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the harvested cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP-qPCR)
This protocol is used to determine if long-term this compound treatment alters the occupancy of WDR5 or the levels of specific histone modifications at target gene promoters.
Materials:
-
Cells treated with this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-WDR5, anti-H3K4me3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking solution
-
DNA purification kit
-
qPCR primers for target genes
-
qPCR master mix and instrument
Protocol:
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments.
-
Immunoprecipitate the chromatin with the antibody of interest overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links and purify the DNA.
-
Quantify the immunoprecipitated DNA by qPCR using primers for specific gene promoters.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating whether this compound disrupts the interaction between WDR5 and its binding partners.
Materials:
-
Harvested cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-WDR5)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer or Laemmli buffer
-
Western blot reagents
Protocol:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blotting using antibodies against the expected interaction partners (e.g., anti-MLL1, anti-c-Myc).
RNA-Sequencing Analysis
This protocol is for genome-wide analysis of gene expression changes following long-term this compound treatment.
Materials:
-
Harvested cells
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Extract total RNA from this compound-treated and control cells.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare RNA-seq libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.
References
- 1. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
preparing Wdr5-IN-4 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Wdr5-IN-4 stock solutions for various experimental applications. This compound is a potent and selective inhibitor of the WD repeat-containing protein 5 (WDR5), a key scaffolding protein involved in chromatin modification and gene regulation.
Introduction to this compound
This compound, also known as Compound C6, is a small molecule inhibitor that targets the WDR5 interaction (WIN) site with high affinity.[1][2] By binding to this site, this compound displaces WDR5 from chromatin, particularly at genes associated with protein synthesis.[1][2] This displacement leads to a reduction in the expression of these genes, causing translational inhibition, nucleolar stress, and subsequent anti-proliferative effects in cancer cells.[2] WDR5 is a crucial component of several protein complexes, including the Mixed Lineage Leukemia (MLL)/SET histone methyltransferase complexes, and it also plays a role in the recruitment of the MYC oncoprotein to chromatin.[3][4][5][6][7][8][9]
Quantitative Data Summary
A summary of the key quantitative data for this compound (TFA salt) is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Synonyms | Compound C6 | [1][2] |
| CAS Number | 2749300-35-2 | [10] |
| Molecular Formula | C₂₇H₂₃Cl₂F₄N₅O₃ | [10] |
| Molecular Weight | 638.41 g/mol | Calculated |
| Binding Affinity (Kd) | 0.1 nM | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (under nitrogen, away from moisture) | [1] |
| Typical Cell-Based Assay Concentration | 0-50 µM | [1][2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (TFA salt) in DMSO.
Materials:
-
This compound (TFA salt) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Safety Precautions: this compound is a potent bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing the Compound: Accurately weigh the desired amount of this compound (TFA salt) powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.38 mg of the compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous DMSO to the tube. For 6.38 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is recommended to store the solutions under nitrogen and away from moisture.[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration in Media: Add the appropriate volume of the diluted this compound solution to your cell culture plates containing cells and medium to reach the final desired concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to a separate set of cells.
-
Incubation: Incubate the cells with the this compound working solutions for the desired experimental duration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and the experimental workflow for its use.
Caption: this compound inhibits the WIN site of WDR5, leading to its displacement from chromatin.
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. uniprot.org [uniprot.org]
- 10. keyorganics.net [keyorganics.net]
Application Notes and Protocols for WDR5 Inhibition in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Note: While the inquiry specified Wdr5-IN-4, a comprehensive search of publicly available scientific literature did not yield data on the use of this specific inhibitor in patient-derived xenograft (PDX) models. Therefore, these application notes and protocols are based on studies of other well-characterized WDR5 inhibitors, namely MS67 and OICR-9429 , in PDX models of Acute Myeloid Leukemia (AML) and Ovarian Cancer. These notes are intended to provide a framework for designing and executing preclinical studies with WDR5 inhibitors in PDX models.
Introduction to WDR5 Inhibition in Oncology
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes that regulate gene expression. A key role of WDR5 is its interaction with the mixed-lineage leukemia (MLL) methyltransferase complex, which is essential for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2][3] Dysregulation of WDR5 and the MLL complex is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and several solid tumors.[1] WDR5 also plays a role in recruiting the MYC oncoprotein to chromatin, further highlighting its significance as a therapeutic target in oncology.[2][3][4]
Small molecule inhibitors targeting the WDR5-MLL interaction have emerged as a promising therapeutic strategy. These inhibitors can disrupt the oncogenic signaling pathways driven by aberrant MLL activity or MYC overexpression, leading to anti-tumor effects. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a highly relevant preclinical platform to evaluate the efficacy of WDR5 inhibitors.[5][6] PDX models are known to better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts.[5][6]
Quantitative Data from Preclinical PDX Studies
The following tables summarize the in vivo efficacy of the WDR5 inhibitors MS67 and OICR-9429 in patient-derived xenograft models.
Table 1: Efficacy of MS67 in an AML PDX Model
| Parameter | Vehicle Control | MS67 | OICR-9429 | Reference |
| Treatment Regimen | - | 100 mg/kg, i.p., BID, 5 days/week | - | [5] |
| Tumor Growth Inhibition | - | Significant (P = 0.0026 at day 17) | No significant inhibition | [5] |
| Survival | - | Significantly prolonged (P = 0.006) | No significant prolongation | [5] |
| Body Weight Changes | No obvious changes | No obvious changes | No obvious changes | [5] |
Table 2: Efficacy of OICR-9429 in an Ovarian Cancer PDX Model
| Treatment Group | Tumor Weight (relative to vehicle) | Reference |
| Vehicle | 1.0 | [7] |
| OICR-9429 (3 mg/kg) | ~0.8 | [7] |
| Topotecan (10 mg/kg) | ~0.6 | [7] |
| OICR-9429 + Topotecan | ~0.3 | [7] |
| CDDP (5 mg/kg) | ~0.7 | [7] |
| OICR-9429 + CDDP | ~0.4 | [7] |
Signaling Pathways and Experimental Workflows
WDR5 Signaling Pathway in Cancer
Caption: WDR5 signaling pathway in cancer and the mechanism of its inhibition.
Experimental Workflow for Preclinical Evaluation in PDX Models
Caption: General experimental workflow for evaluating WDR5 inhibitors in PDX models.
Experimental Protocols
Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) PDX Model
This protocol is adapted from established methods for AML PDX model generation.[8][9][10]
Materials:
-
Patient-derived AML bone marrow or peripheral blood mononuclear cells (BMCs/PBMCs)
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)
-
RPMI-1640 medium with 20% FBS
-
Phosphate-buffered saline (PBS) with 0.25% FBS
-
Red blood cell (RBC) lysis buffer
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
-
Matrigel (optional)
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved patient AML cells rapidly in a 37°C water bath.
-
Wash the cells with RPMI-1640 medium containing 20% FBS.
-
If using whole bone marrow or peripheral blood, perform RBC lysis.
-
Resuspend the cells in PBS with 0.25% FBS at a concentration of 1-10 x 10^6 viable cells per 100-200 µL. Matrigel can be mixed with the cell suspension to improve engraftment.
-
-
Implantation:
-
Administer a sublethal dose of irradiation to the NSG mice to facilitate engraftment.
-
Inject the cell suspension into the mice via intravenous (tail vein) or intra-femoral injection.
-
-
Engraftment Monitoring:
-
Starting 4-6 weeks post-implantation, monitor for engraftment of human AML cells in the peripheral blood of the mice using flow cytometry for human CD45 expression.
-
Continue monitoring weekly or bi-weekly.
-
-
Passaging:
-
Once a high level of engraftment is achieved (typically >1% hCD45+ cells in peripheral blood and signs of disease), euthanize the primary recipient mice.
-
Harvest bone marrow and spleen, and prepare a single-cell suspension.
-
These cells can be used for secondary transplantation into new recipient mice.
-
Protocol 2: In Vivo Efficacy Study of a WDR5 Inhibitor in a PDX Model
This protocol is a generalized procedure based on studies with MS67 and OICR-9429.[5][7][11]
Materials:
-
Established PDX models with consistent tumor growth
-
WDR5 inhibitor (e.g., MS67, OICR-9429)
-
Vehicle control (formulation dependent on the inhibitor's solubility)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation and Growth:
-
Implant tumor fragments or cell suspensions from the established PDX line subcutaneously into the flanks of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
Prepare the WDR5 inhibitor and vehicle control solutions.
-
Administer the treatment as per the desired regimen (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., once or twice daily, 5 days a week). Dosing will need to be optimized for the specific inhibitor. For example, MS67 was administered at 100 mg/kg i.p. twice daily, 5 days a week in an AML PDX model, while OICR-9429 was used at 3 mg/kg i.p. in an ovarian cancer PDX model.[5][7]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or when a survival endpoint is reached.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for pharmacodynamic marker analysis (e.g., Western blot for H3K4me3 levels), immunohistochemistry, or RNA sequencing to understand the mechanism of action.
-
Conclusion
The use of patient-derived xenograft models provides a powerful platform for the preclinical evaluation of WDR5 inhibitors. The protocols and data presented here for MS67 and OICR-9429 offer a valuable resource for researchers aiming to investigate the therapeutic potential of targeting WDR5 in various cancer types. While specific data for this compound in PDX models is not currently available, the principles and methodologies described can be adapted for the evaluation of this and other novel WDR5 inhibitors. Careful optimization of experimental conditions, including the choice of PDX model, inhibitor formulation, and treatment regimen, will be crucial for obtaining robust and translatable results.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 3. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Wdr5-IN-4 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Wdr5-IN-4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vitro experiments?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro studies, it is recommended to first prepare a concentrated stock solution in 100% DMSO.
Q2: What is the recommended concentration for a this compound stock solution in DMSO?
A2: this compound TFA can be dissolved in DMSO at a concentration of 100 mg/mL (163.29 mM).[1] It is important to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of the compound.[1] To ensure complete dissolution, ultrasonic treatment may be necessary.[1]
Q3: How do I prepare working solutions of this compound in cell culture media?
A3: To prepare a working solution, the DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. It is crucial to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.1%.[2]
Q4: I am observing precipitation after diluting my this compound DMSO stock in culture media. What should I do?
A4: Precipitation upon dilution into aqueous-based culture media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Precipitation in Culture Media section below for detailed steps to address this problem.
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO.
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 163.29 mM | Requires sonication; use of hygroscopic DMSO can impact solubility.[1] |
Experimental Protocols
Protocol for Treating Adherent Cells with this compound
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (M.W. 612.4 g/mol ), dissolve 6.124 mg of the compound in 1 mL of DMSO.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
-
Cell Seeding:
-
Seed your adherent cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions and Treatment:
-
On the day of the experiment, thaw the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, perform dilutions stepwise and ensure rapid mixing. For example, to make a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in media (to 100 µM) and then further dilute that 1:10 into the final culture volume.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used (e.g., 0.1%).[2]
-
-
Incubation and Analysis:
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with your planned downstream analysis, such as cell viability assays, western blotting, or RT-qPCR.
-
Troubleshooting Guides
Troubleshooting Precipitation in Culture Media
Precipitation of this compound upon dilution into aqueous culture media can be a significant experimental challenge. The following steps can help you mitigate this issue.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding the DMSO stock to the culture medium. | Poor Solubility in Aqueous Solutions: The compound is highly hydrophobic and is crashing out of the solution when introduced to the aqueous environment of the media. | 1. Reduce the Final Concentration: Try using lower final concentrations of this compound. 2. Increase the Final DMSO Concentration: While keeping it below the toxic limit for your cells (typically <0.5%), a slightly higher DMSO concentration might help solubility. 3. Use a Serum-Containing Medium for Dilution: If your experimental design allows, diluting the compound in a medium containing fetal bovine serum (FBS) can help stabilize it, as serum proteins can bind to hydrophobic compounds and increase their apparent solubility. 4. Pre-warm the Media: Ensure your culture medium is pre-warmed to 37°C before adding the compound. |
| Precipitate appears over time in the incubator. | Compound Instability or Saturation: The compound may be slowly precipitating out of the solution over time due to instability or reaching its saturation point at 37°C. | 1. Refresh the Media and Compound: For longer-term experiments, consider replacing the media with freshly prepared this compound containing media every 24-48 hours. 2. Visually Inspect Plates Before Analysis: Always check your wells for precipitation under a microscope before collecting samples for downstream analysis, as this can significantly affect your results. |
| Inconsistent results between experiments. | Variability in Stock Solution or Dilution Technique: Inconsistent preparation of the stock solution or variations in the dilution process can lead to different effective concentrations of the soluble compound. | 1. Ensure Complete Dissolution of Stock: Always ensure your DMSO stock is fully dissolved before making dilutions. If necessary, briefly warm and sonicate. 2. Standardize Dilution Protocol: Use a consistent and rapid method for diluting the stock into the media to ensure reproducibility. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro experiments.
References
troubleshooting Wdr5-IN-4 precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WDR5 inhibitor, Wdr5-IN-4. The information provided aims to address common experimental challenges, with a focus on preventing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It targets the "WIN" site of WDR5 with high affinity (Kd of 0.1 nM), disrupting the interaction of WDR5 with its binding partners, such as the MLL1 complex. This disruption leads to the displacement of WDR5 from chromatin, a decrease in the expression of associated genes, and can induce translational inhibition, nucleolar stress, and apoptosis in cancer cells.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use high-purity, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
This compound TFA has a reported solubility of up to 100 mg/mL (163.29 mM) in DMSO.[1] However, achieving this concentration may require sonication to ensure complete dissolution.[1] For routine use, preparing a stock solution at a lower concentration, such as 10 mM or 50 mM, is often recommended to ensure it remains fully dissolved during storage.[2]
Q4: How should I store my this compound stock solution?
This compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: What is a typical working concentration range for this compound in cell-based assays?
The effective concentration of this compound in cell-based assays can vary depending on the cell line and the duration of the experiment. Published studies have reported using concentrations ranging from 0 to 50 μM.[2] For example, in proliferation assays with MLL1-rearranged cancer cells, GI50 values were observed at 3.20 μM (MV4:11 cells) and 25.4 μM (K562 cells) after 3 days of treatment.[2]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common issue due to its hydrophobic nature. The following guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: My this compound solution becomes cloudy or shows visible precipitate after dilution.
This is a clear indication of compound precipitation. The following sections outline potential causes and solutions.
Step 1: Evaluate Your Stock Solution
Is your stock solution properly prepared and stored?
-
Action: Ensure your stock solution was prepared using high-purity, anhydrous DMSO. If you suspect your DMSO has absorbed moisture, use a fresh, unopened bottle.
-
Action: Visually inspect your stock solution for any signs of precipitation before use. If you see any, gently warm the vial to 37°C and sonicate for 10-15 minutes to redissolve the compound.
-
Action: Avoid repeated freeze-thaw cycles by preparing and using aliquots.
Step 2: Optimize Your Dilution Protocol
How are you diluting your stock solution into the aqueous medium?
Rapid dilution of a high-concentration DMSO stock directly into an aqueous buffer is a common cause of precipitation.
-
Action: Use a Serial Dilution Approach. Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Action: Pre-warm Your Aqueous Medium. Warming your cell culture medium or buffer to 37°C before adding the this compound solution can improve solubility.
-
Action: Add the Compound Solution to the Medium with Vortexing. Slowly add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.
Step 3: Consider the Final DMSO Concentration
What is the final concentration of DMSO in your experiment?
High final concentrations of DMSO can be toxic to cells. However, a certain amount is necessary to maintain the solubility of hydrophobic compounds.
-
Action: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, with many studies using 0.1% to 0.3%.[3][4] If you are observing precipitation at these concentrations, you may need to explore alternative formulation strategies.
Step 4: Explore Alternative Formulation Strategies
If precipitation persists, consider using a formulation that enhances the solubility of hydrophobic compounds. A formulation used for in vivo studies with a similar WDR5 inhibitor, Wdr5-IN-5, can be adapted for in vitro use.
-
Action: Co-solvent System. A stock solution can be prepared in a mixture of solvents. For example, a formulation for a similar compound, WDR5-IN-5, used for in vivo studies consists of ethanol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), PEG400, and water (5/5/30/60 v/v/v/v). While this exact formulation is for in vivo use, the principle of using co-solvents and surfactants can be applied to in vitro experiments. You may need to empirically determine the optimal ratio of these components for your specific application and cell type, ensuring the final concentration of each component is not cytotoxic.
Data Summary
The following table summarizes key quantitative data for this compound and a related compound, providing a quick reference for experimental planning.
| Parameter | This compound TFA | Wdr5-IN-5 | Notes |
| Binding Affinity (Kd) | 0.1 nM | <0.02 nM | High affinity for the WDR5 WIN site. |
| Solubility in DMSO | 100 mg/mL (163.29 mM) | Not specified | Requires sonication for this compound TFA. Use of fresh, anhydrous DMSO is critical.[1] |
| Kinetic Aqueous Solubility | Not specified | 60 μM | This provides an estimate of solubility in aqueous buffer. |
| Effective Concentration (in vitro) | 0-50 μM | 13-3700 nM | Highly dependent on cell line and assay.[2] |
| Storage of Stock Solution | -20°C (1 month), -80°C (6 months) | -20°C (1 month), -80°C (6 months) | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound TFA powder
-
High-purity, anhydrous DMSO (newly opened bottle)
-
Sterile, amber glass vial or a vial protected from light
-
Sonicator bath
-
-
Procedure:
-
Allow the this compound TFA vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound TFA powder in a sterile microfuge tube or directly in the storage vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the vial tightly and vortex briefly.
-
Place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in sterile microfuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 μM this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microfuge tubes
-
-
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of this compound in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This reduces the volume of concentrated DMSO added to the aqueous medium.
-
Final Dilution:
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add the calculated volume of the 1 mM intermediate this compound solution to achieve the final concentration of 10 μM. For example, to make 1 mL of 10 μM solution, add 10 μL of the 1 mM intermediate solution to 990 μL of medium. The final DMSO concentration will be 1%. Adjust the intermediate dilution to achieve a lower final DMSO concentration if required (e.g., a 100 μM intermediate would result in a 0.1% final DMSO concentration).
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment. Use the working solution immediately after preparation.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the signaling pathway context of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway showing the action of this compound.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating Wdr5-IN-4 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Wdr5-IN-4 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It specifically targets the WDR5 interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with other proteins.[1][2] By binding to the WIN site with high affinity (Kd of 0.1 nM), this compound displaces WDR5 from chromatin.[1][2] This displacement leads to a decrease in the expression of WDR5 target genes, resulting in translational inhibition and nucleolar stress, which ultimately induces apoptosis in sensitive cancer cells.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the known mechanisms of resistance?
The primary clinically observed mechanism of resistance to WDR5 inhibitors is the acquisition of mutations in the WDR5 gene itself.
-
P173L Mutation: A point mutation at proline 173 to leucine (P173L) in the WDR5 protein has been identified in drug-adapted cancer cell lines.[3][4][5] This mutation is located in the WIN site and prevents the inhibitor from effectively binding to and engaging with the WDR5 protein, thus conferring resistance.[3][4][5]
Other potential, though less clinically documented, mechanisms of drug resistance that could be relevant include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the WDR5 pathway.[3][4]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Alternative Splicing: Changes in the alternative splicing of WDR5 or its downstream effectors could potentially lead to protein isoforms that are less sensitive to the inhibitor.[9][10][11][12]
Q3: Which cell lines are known to be sensitive or resistant to this compound and other WDR5 inhibitors?
Sensitivity to WDR5 inhibitors can vary significantly between different cancer cell lines. Below is a summary of commonly used cell lines and their reported responses:
| Cell Line | Cancer Type | Reported Response to WDR5 Inhibitors |
| MV4:11 | Acute Myeloid Leukemia | Sensitive |
| MOLM-13 | Acute Myeloid Leukemia | Sensitive |
| K562 | Chronic Myeloid Leukemia | Resistant |
| GBM CSCs | Glioblastoma | Sensitive |
Note: This table is not exhaustive and sensitivity can be context-dependent.
Troubleshooting Guides
Problem: Decreased or no response to this compound treatment in a previously sensitive cell line.
Possible Cause 1: Acquired Resistance
-
Troubleshooting Step 1: Sequence the WDR5 gene.
-
Rationale: To check for the presence of mutations, particularly the P173L mutation, in the WDR5 gene of the treated cell line.
-
Expected Outcome: Identification of mutations in the WIN site would confirm acquired resistance.
-
-
Troubleshooting Step 2: Perform a cell viability assay with a broader dose range.
-
Rationale: To determine if the IC50 or GI50 has shifted, indicating a change in sensitivity.
-
Expected Outcome: A significant increase in the IC50/GI50 value compared to the parental cell line suggests the development of resistance.
-
Possible Cause 2: Experimental Issues
-
Troubleshooting Step 1: Verify the concentration and integrity of this compound.
-
Rationale: Incorrect concentration or degradation of the inhibitor can lead to a lack of effect.
-
Expected Outcome: Confirmation of the correct concentration and integrity of the compound should restore the expected cellular response.
-
-
Troubleshooting Step 2: Check for contamination of the cell line.
-
Rationale: Mycoplasma or other microbial contamination can alter cellular responses to drugs.
-
Expected Outcome: Elimination of contamination should restore the expected sensitivity.
-
Quantitative Data Summary
The following table summarizes the half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for this compound and other WDR5 inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Assay Type | Value (µM) |
| This compound | MV4:11 | Acute Myeloid Leukemia | GI50 | 3.20 |
| This compound | K562 | Chronic Myeloid Leukemia | GI50 | 25.4 |
| C16 | GBM CSCs | Glioblastoma | IC50 | 0.4 - 6.6 |
| OICR-9429 | GBM CSCs | Glioblastoma | IC50 | Similar to MM-102 |
| Piribedil | GBM CSCs | Glioblastoma | IC50 | Similar to MM-102 |
| C3 | MV4:11 | Acute Myeloid Leukemia | IC50 | 6.67 |
| C3 | MOLM-13 | Acute Myeloid Leukemia | IC50 | 10.3 |
| C6 (this compound) | MV4:11 | Acute Myeloid Leukemia | IC50 | 3.20 |
| C6 (this compound) | MOLM-13 | Acute Myeloid Leukemia | IC50 | 6.43 |
Key Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the end of the assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[13]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 or IC50 value.
Western Blot for WDR5 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against WDR5 or a downstream target (e.g., c-Myc, H3K4me3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Co-Immunoprecipitation (Co-IP) of WDR5 and MYC
-
Cell Lysis: Lyse cells treated with this compound or vehicle in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-WDR5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against WDR5 and MYC.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: WDR5 signaling in MLL and MYC pathways.
Caption: Workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
Wdr5-IN-4 Technical Support Center: Optimizing Concentrations for Cancer Cell Line Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Wdr5-IN-4 for cancer cell line experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of the WD repeat domain 5 (WDR5) protein.[1][2] It functions by binding to the "WIN" (WDR5-interaction) site of WDR5 with high affinity (Kd of 0.1 nM), which prevents WDR5 from interacting with other proteins.[1][2] This disruption displaces WDR5 from chromatin, leading to a decrease in the expression of genes involved in cell proliferation and survival.[1][2][3] The primary mechanism involves the inhibition of the COMPASS complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for gene activation.[3] By blocking this process, this compound can induce translational inhibition, nucleolar stress, and ultimately, apoptosis in cancer cells.[1][2][4][5]
Q2: What is the recommended starting concentration for this compound in a new cancer cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the half-maximal growth inhibition (GI50). A broad range of concentrations should be tested, for example, from 0.01 µM to 50 µM.
Based on published data, effective concentrations can vary significantly between cell lines. For instance, in MLL1-rearranged leukemia cell lines like MV4:11, the GI50 is approximately 3.20 µM after 3 days of treatment.[1][2] In contrast, the K562 leukemia cell line is less sensitive, with a GI50 of 25.4 µM under the same conditions.[1][2] For inducing apoptosis and cell cycle arrest in sensitive lines like MV4:11, a concentration of 2 µM for 6 days has been shown to be effective.[1][2]
Q3: How long should I incubate my cells with this compound?
The antiproliferative effects of this compound are time-dependent and require sustained inhibition of the WDR5 WIN site.[6] It is recommended to incubate cells for a minimum of 3 to 5 days to observe a robust effect on cell viability.[6] For certain cellular processes like apoptosis, longer incubation periods of up to 6 days may be necessary.[1][2]
Q4: What are the key signaling pathways affected by this compound?
This compound primarily impacts pathways that are dependent on WDR5's role as a scaffolding protein. The main affected pathway is the COMPASS complex-mediated H3K4 methylation , which is essential for active gene transcription.[3] WDR5 is also a critical cofactor for the MYC oncoprotein , facilitating its recruitment to chromatin at target genes, particularly those involved in ribosome biogenesis and protein synthesis.[4][7][8] Therefore, inhibition of WDR5 can disrupt MYC-driven oncogenic programs.[6] The downstream effects of this compound treatment include the induction of nucleolar stress and activation of the p53-dependent apoptotic pathway .[4][5]
Data Summary
Table 1: Reported GI50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Incubation Time | p53 Status | Reference |
| MV4:11 | MLL-rearranged Leukemia | 3.20 | 3 days | Wild-type | [1][2] |
| K562 | Chronic Myelogenous Leukemia | 25.4 | 3 days | Null | [1][2][9] |
| MOLM-13 | MLL-rearranged Leukemia | Potent Inhibition (exact GI50 not specified) | Not specified | Wild-type | [6] |
Experimental Protocols
Protocol 1: Determining the GI50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well clear, flat-bottomed plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTS Assay kit
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well).
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is to use five 2-fold or 4-fold dilutions.[10] A suggested concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.1%).[10]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 3 to 7 days, depending on the doubling time of the cells.[10]
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence values to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the GI50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the 96-well plate, or pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Use a multichannel pipette for adding reagents and ensure proper mixing. |
| No significant effect on cell viability, even at high concentrations | The cell line may be insensitive to this compound. The p53 status of the cell line can influence sensitivity.[5][9] | Confirm the expression of WDR5 in your cell line. Check the p53 status of your cells, as p53-null or mutant cell lines may be less sensitive.[9] Consider extending the incubation time to 5-7 days.[6] |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the medium. The final DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 0.5%. If precipitation is observed at higher concentrations, consider preparing a fresh stock solution and vortexing thoroughly before diluting in the medium. |
| Inconsistent results between experiments | Variation in cell passage number, cell health, or reagent quality. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure all reagents are within their expiration dates and stored correctly. |
Visualizations
Caption: this compound inhibits WDR5, disrupting its role in H3K4 methylation and MYC-driven gene expression.
Caption: Workflow for determining the GI50 of this compound in cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 9. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
determining the optimal duration of Wdr5-IN-4 treatment
Welcome to the technical support center for Wdr5-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help determine the optimal treatment duration and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (also known as Compound C6) is a potent and specific inhibitor of the WD repeat domain 5 (WDR5) protein.[1][2] It binds to the "WDR5-interacting" (WIN) site with a high affinity (Kd ≈ 0.1 nM).[1][2] Its primary mechanism is not the inhibition of histone methylation, but rather the displacement of WDR5 from chromatin at specific gene loci, particularly those involved in protein synthesis.[3] This displacement leads to a reduction in the expression of these critical genes, causing translational inhibition and nucleolar stress, which ultimately triggers apoptosis and cell cycle arrest in sensitive cancer cell lines.[1][3]
Q2: What is the primary role of the WDR5 protein?
WDR5 is a scaffolding protein that is a core component of multiple protein complexes.[4][5] It is well-known for its role in the MLL/SET family of histone methyltransferase (HMT) complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation, a mark associated with active gene transcription.[5][6] Additionally, WDR5 is crucial for recruiting the MYC oncoprotein to chromatin, thereby promoting the transcription of genes essential for cell growth, proliferation, and ribosome biogenesis.[7][8] Due to its roles in these fundamental cellular processes, WDR5 is overexpressed in various cancers and is considered a promising therapeutic target.[8][9]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration for this compound is cell-line dependent and assay-dependent. Based on available data, a treatment duration of 3 to 6 days is often required to observe significant anti-proliferative effects.[1][2][10]
-
For proliferation assays (e.g., GI50 determination): A 3-day (72-hour) incubation is a common starting point.[1][2]
-
For apoptosis and cell cycle analysis: A longer incubation of up to 6 days may be necessary to see significant effects.[1][2]
-
For target engagement and downstream gene expression analysis (e.g., ChIP-seq, CUT&Tag, RT-qPCR): A shorter treatment of 48-72 hours may be sufficient to detect changes in WDR5 chromatin binding and target gene expression.[11]
It is highly recommended to perform a time-course experiment (e.g., 24, 48, 72, 96, 120, 144 hours) to determine the optimal duration for your specific cell line and experimental endpoint.
Q4: I am not observing the expected effect with this compound. What are some common troubleshooting steps?
If you are not seeing the expected cellular response, consider the following points. This decision tree can help guide your troubleshooting process.
Caption: Troubleshooting decision tree for this compound experiments.
Data & Protocols
Quantitative Data Summary
The following table summarizes the reported cellular activity of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Duration | Result (GI₅₀) |
| MV4:11 | Acute Myeloid Leukemia (MLL-rearranged) | Proliferation | 3 days | 3.20 µM |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | Proliferation | 3-5 days | Low nanomolar efficacy |
| K562 | Chronic Myeloid Leukemia | Proliferation | 3 days | 25.4 µM |
Data sourced from MedchemExpress and related publications.[1][2][10]
Key Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Duration
This protocol outlines a general method to find the best treatment time for your specific cell line and endpoint.
-
Cell Seeding: Plate your cells in multiple identical plates (e.g., 96-well plates for viability assays) at a density that prevents confluence at the final time point.[12] Allow cells to adhere and resume proliferation for 24 hours.
-
Treatment: Add this compound at a fixed concentration (e.g., the reported GI₅₀ for a similar cell line, or a concentration from a preliminary dose-response experiment) to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation & Endpoint Measurement: At each designated time point (e.g., 24, 48, 72, 96, 120, 144 hours), perform your chosen endpoint assay (e.g., CellTiter-Glo for viability, Annexin V staining for apoptosis).
-
Data Analysis: Plot the results (e.g., % viability vs. vehicle) against time. The optimal duration is typically the earliest time point that provides a robust and statistically significant effect.
Protocol 2: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
-
Seeding: Seed 1,000–5,000 cells per well in an opaque-walled 96-well plate in 80 µL of medium. Incubate for 24 hours.
-
Dosing: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the diluted compound to the respective wells to achieve the final concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the predetermined optimal duration (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle controls and plot the dose-response curve to calculate the GI₅₀ or IC₅₀ value.
Visualized Pathways and Workflows
WDR5 Signaling and Inhibition Pathway
The diagram below illustrates the central role of WDR5 in scaffolding protein complexes like MLL/SET and recruiting MYC, and how this compound disrupts these functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 8. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]
- 9. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
stability of Wdr5-IN-4 in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Wdr5-IN-4 in long-term cell culture experiments.
Troubleshooting Guides
Researchers using this compound in long-term cell culture may encounter issues such as a decrease in the compound's efficacy over time. This can be attributed to several factors, including compound instability, cellular metabolism of the inhibitor, or the development of cellular resistance. Below are troubleshooting guides to address these potential problems.
Observed Decrease in this compound Efficacy Over Time
If you observe a diminished phenotypic or molecular effect of this compound in your cell culture experiments that extend over several days or weeks, consider the following troubleshooting steps.
Quantitative Data Summary: this compound Cellular Activity
The following table summarizes key quantitative data from studies using this compound (also known as Compound C6) and related WDR5 inhibitors. This data can serve as a baseline for expected efficacy in short-term to multi-day assays.
| Parameter | Cell Line | Value | Duration of Treatment | Reference |
| GI₅₀ (Growth Inhibition) | MV4;11 | 3.20 µM | 3 days | [1][2] |
| K562 | 25.4 µM | 3 days | [1][2] | |
| MOLM-13 | 27 nM | 5 days | [3] | |
| Apoptosis Induction | MV4;11 | 2 µM | 6 days | [1][2] |
| Chromatin Displacement | MV4;11 | 36 µM | 4 hours | [4] |
| K562 | Not specified | 4 hours | [5] |
Experimental Workflow for Investigating Decreased Efficacy
The following diagram outlines a workflow to troubleshoot a perceived loss of this compound activity in long-term culture.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Detailed Experimental Protocol: Assessing Compound Stability by Medium Replenishment
This protocol is designed to determine if the loss of this compound efficacy is due to compound degradation or depletion from the cell culture medium over time.
Objective: To test if replenishing this compound can restore its biological effect in long-term cell culture.
Materials:
-
Cells in culture exhibiting decreased sensitivity to this compound.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fresh, pre-warmed cell culture medium.
-
Control cells (DMSO-treated).
-
Assay-specific reagents (e.g., for proliferation, apoptosis, or gene expression analysis).
Procedure:
-
Culture Setup: Maintain two sets of cell cultures that have been treated with this compound for an extended period (e.g., > 5 days) and are showing signs of recovering from the initial inhibitory effect.
-
Group 1 (No Replenishment): Continue to culture these cells as before, without changing the medium or adding more compound.
-
Group 2 (Replenishment):
-
Gently pellet the cells by centrifugation.
-
Aspirate the old medium.
-
Resuspend the cells in fresh, pre-warmed medium containing the original concentration of this compound.
-
-
Control Group: Maintain a parallel culture treated with the vehicle (e.g., DMSO) and subject it to the same medium change schedule.
-
Incubation: Culture all groups for an additional 24-72 hours.
-
Analysis: At the end of the incubation period, assess all groups for the phenotype of interest (e.g., cell proliferation via a CellTiter-Glo® assay, or target gene expression via RT-qPCR).
Interpretation of Results:
-
Restored Efficacy in Group 2: If the cells in the replenishment group show a renewed response to this compound (e.g., decreased proliferation), it strongly suggests that the compound was degrading or being depleted in the culture medium.
-
No Change in Efficacy: If the cells in the replenishment group do not show a restored response, the issue may be related to the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous cell culture medium?
There is limited publicly available data specifically detailing the half-life of this compound in cell culture medium. However, for many small molecule inhibitors, stability can be a concern in long-term experiments due to hydrolysis, oxidation, or metabolism by cells. Product information for this compound TFA suggests that for in vivo use, working solutions should be prepared fresh daily, implying that long-term stability in solution may be limited.[1] It is recommended to empirically determine the effective duration of action in your specific cell culture system.
Q2: How often should I replace the medium containing this compound in a long-term experiment?
Based on typical cell culture practices and the potential for compound degradation, it is advisable to perform a full medium change with freshly diluted this compound every 48 to 72 hours. This helps to ensure a consistent effective concentration of the inhibitor.
Q3: My cells seem to be developing resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to targeted therapies can include:
-
Upregulation of the target protein: Cells may increase the expression of WDR5 to overcome the inhibitory effect.
-
Altered drug metabolism: Cells may increase the expression of enzymes that metabolize and inactivate the compound.
-
Activation of bypass signaling pathways: Cells may activate alternative pathways to compensate for the inhibition of the WDR5-dependent pathway.
Signaling Pathway of this compound Action
The primary mechanism of this compound is the disruption of the WDR5-MLL complex and the displacement of WDR5 from chromatin. This leads to a cascade of downstream events.
Caption: Mechanism of action for this compound leading to apoptosis.
Q4: What are the best practices for preparing and storing this compound?
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your pre-warmed cell culture medium. Mix thoroughly before adding to the cells. It is recommended to prepare the working solution fresh for each use.[1]
Logical Decision Tree for Troubleshooting
This diagram provides a logical flow for diagnosing issues with this compound in your experiments.
Caption: Decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Utilizing Wdr5-IN-4 Inactive Analog C6nc as a Negative Control
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of C6nc, the inactive analog of Wdr5-IN-4, as a negative control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C6) and its inactive analog C6nc?
This compound (also known as compound C6) is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2] It specifically targets the WDR5 interaction (WIN) site, a pocket on the protein that is crucial for its interaction with other proteins.[3][4] this compound binds to this site with high affinity, displacing WDR5 from chromatin and subsequently modulating gene expression.[1][2][4]
C6nc is a regioisomeric analog of this compound, designed to serve as a negative control.[5] While it shares the same molecular weight as this compound, a deliberate structural modification—specifically, an adjustment in the attachment point of the S2 imidazole-imine "warhead"—results in a steric clash with the WDR5 protein.[5] This leads to a significantly reduced binding affinity for the WIN site, rendering it biologically inactive with respect to WDR5 inhibition.[5]
Q2: Why is it important to use C6nc as a negative control in my experiments with this compound?
Using a proper negative control is critical to ensure that the observed biological effects are specifically due to the inhibition of WDR5 by this compound and not from off-target effects or the compound's chemical scaffold.[6][7] C6nc is an ideal negative control because it is structurally very similar to this compound but lacks significant biological activity against WDR5.[5] This allows researchers to distinguish between specific on-target effects of WDR5 inhibition and any non-specific effects of the chemical compound itself.[5]
Q3: What is the primary mechanism of action of this compound that is absent in C6nc?
The primary mechanism of action for this compound is the high-affinity binding to the WIN site of WDR5, leading to its displacement from chromatin.[4][5] This displacement primarily affects the expression of genes involved in protein synthesis.[4][8] In contrast, C6nc, due to its greatly diminished binding affinity for the WDR5 WIN site, does not effectively displace WDR5 from chromatin and therefore does not elicit the same downstream biological consequences.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected activity observed with C6nc control. | 1. Compound Degradation or Contamination: The C6nc compound may have degraded or been contaminated with the active this compound. | 1. Verify Compound Integrity: Use fresh, properly stored aliquots of C6nc. Verify the purity and identity of the compound using analytical methods like LC-MS if possible. |
| 2. High Concentration Leading to Off-Target Effects: At very high concentrations, even inactive analogs can sometimes exhibit non-specific effects. | 2. Optimize Concentration: Perform a dose-response curve for both this compound and C6nc to determine the optimal concentration range where this compound is active and C6nc is inactive. | |
| 3. Cell Line Sensitivity: The specific cell line being used might be unusually sensitive to the chemical scaffold of the compounds. | 3. Test in Multiple Cell Lines: If possible, confirm the inactivity of C6nc in a different, well-characterized cell line. | |
| No effect observed with the active compound, this compound. | 1. Incorrect Compound Concentration: The concentration of this compound may be too low to elicit a response. | 1. Consult Dose-Response Data: Refer to published data for effective concentrations in similar cell lines. Perform a dose-response experiment to determine the GI50 in your specific system. |
| 2. Poor Cell Permeability: The compound may not be effectively entering the cells. | 2. Check Experimental Protocol: Ensure that the vehicle (e.g., DMSO) concentration is appropriate and that the incubation time is sufficient. | |
| 3. Degraded Compound: The this compound may have lost its activity due to improper storage or handling. | 3. Use Fresh Compound: Prepare fresh dilutions from a new stock of this compound. | |
| High background or variability in assays. | 1. Inconsistent Cell Seeding or Treatment: Variations in cell number or compound concentration between wells can lead to inconsistent results. | 1. Standardize Procedures: Ensure uniform cell seeding density and accurate pipetting of compounds. |
| 2. Vehicle (e.g., DMSO) Effects: The solvent used to dissolve the compounds may be affecting the cells at the concentration used. | 2. Include a Vehicle-Only Control: Always include a control group treated with the same concentration of the vehicle as the experimental groups. |
Quantitative Data Summary
| Compound | Parameter | Value | Assay | Reference |
| This compound (C6) | Kd for WDR5 | 0.1 nM | Biochemical Assay | [1][2] |
| C6nc | Binding Affinity Reduction vs. C6 | >1,000-fold | Biochemical Assay | [5] |
| This compound (C6) | GI50 in MV4:11 cells | 3.20 µM | Cell Proliferation Assay | [1][2] |
| This compound (C6) | GI50 in K562 cells | 25.4 µM | Cell Proliferation Assay | [1][2] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) to Assess WDR5 Displacement
This protocol is designed to determine if this compound, but not C6nc, displaces WDR5 from its target gene promoters.
-
Cell Treatment: Seed cells (e.g., MV4:11) at an appropriate density. The following day, treat cells with either DMSO (vehicle), this compound (e.g., 2 µM), or C6nc (e.g., 2 µM) for a specified time (e.g., 4 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for WDR5. As a negative control, use a non-specific IgG antibody.
-
Washing and Elution: Wash the antibody-bound beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers for known WDR5 target genes to quantify the amount of precipitated DNA. A significant reduction in the signal for this compound treated cells compared to DMSO and C6nc treated cells indicates displacement of WDR5.
Visualizations
Caption: WDR5 signaling and point of inhibition.
Caption: Experimental workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Positive and Negative Controls | Rockland [rockland.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Wdr5-IN-4 In Vivo Toxicity Assessment: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for assessing the in vivo toxicity of Wdr5-IN-4, a potent inhibitor of the WDR5-WIN site interaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available toxicity data to facilitate your preclinical research.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during in vivo studies with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Animal Mortality or Severe Adverse Effects at Low Doses | - Formulation issues leading to poor solubility and precipitation. - Off-target toxicity. - Contamination of the test article. | - Verify the solubility and stability of the this compound formulation. Consider using alternative vehicle solutions. - Conduct in vitro off-target screening to identify potential unintended molecular targets. - Ensure the purity of the this compound compound through analytical chemistry techniques. |
| Lack of Observable Toxicity at High Doses | - Poor bioavailability of the compound. - Rapid metabolism and clearance of this compound. - High tolerance of the specific animal model to the compound. | - Perform pharmacokinetic (PK) studies to determine the plasma and tissue exposure of this compound. - Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism. - Evaluate the compound in a different animal strain or species. |
| Inconsistent Results Between Animals in the Same Dose Group | - Inaccurate dosing. - Variability in animal health status. - Differences in food and water consumption. | - Ensure accurate and consistent administration of the test article. - Use healthy, age- and weight-matched animals from a reputable supplier. - Monitor and record food and water intake for all animals. |
| Difficulty in Formulating this compound for In Vivo Administration | - this compound may have low aqueous solubility. | - Consult literature for suitable vehicle formulations for similar small molecules. - Consider the use of co-solvents (e.g., DMSO, PEG), surfactants, or cyclodextrins to improve solubility. - Prepare fresh formulations before each administration and visually inspect for precipitation. |
Quantitative Toxicity Data
While specific LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound are not extensively reported in publicly available literature, studies on WDR5 WIN-site inhibitors have consistently demonstrated a favorable safety profile in preclinical rodent models. The available information suggests excellent tolerability, even at high doses administered repeatedly.
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| WDR5 WIN-site Inhibitor (C6 series derivative) | Mice | Intraperitoneal (i.p.) | Up to 100 mg/kg/day for 5 days | No clinical abnormalities observed at the highest dose. | [1] |
| WDR5 WIN-site Inhibitors | Rodents | Not specified | High-dose regimen | Excellent tolerability. | [2] |
| This compound | Mice | Intrauterine injection | 100 µg (single dose) | No reported toxicity. | [3] |
Experimental Protocols
The following is a generalized, representative protocol for an acute toxicity study of a small molecule inhibitor like this compound in mice. This should be adapted based on specific experimental goals and institutional guidelines.
Objective: To evaluate the acute toxicity of this compound in mice and determine the maximum tolerated dose (MTD).
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Healthy, young adult mice (e.g., C57BL/6), age- and weight-matched
-
Standard laboratory animal housing and care facilities
-
Dosing syringes and needles
-
Analytical balance
Methodology:
-
Animal Acclimatization: House mice in standard conditions for at least one week prior to the study to allow for acclimatization.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels. Ensure the final formulation is homogenous and stable.
-
Dose Administration:
-
Divide animals into groups (e.g., one vehicle control group and several dose groups).
-
Administer a single dose of this compound or vehicle to each animal via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Dose volumes should be calculated based on the most recent body weight of each animal.
-
-
Clinical Observations:
-
Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.
-
Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
-
Body Weight Measurement: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.
-
Necropsy and Histopathology: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data to determine the MTD and identify any target organs of toxicity.
Visualizations
WDR5 Signaling Pathway in Cancer
Caption: WDR5's role in cancer signaling and the point of intervention for this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A typical workflow for assessing the in vivo toxicity of this compound.
Troubleshooting Logic for Unexpected Toxicity
Caption: A logical flow for troubleshooting unexpected in vivo toxicity.
References
Technical Support Center: Overcoming Poor Bioavailability of Wdr5-IN-4 in Animal Models
Welcome to the technical support center for Wdr5-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the WD repeat domain 5 (WDR5) protein. It specifically targets the WDR5 interaction (WIN) site with high affinity, exhibiting a dissociation constant (Kd) of 0.1 nM.[1][2] By binding to the WIN site, this compound displaces WDR5 from chromatin. This displacement disrupts the assembly and function of protein complexes that are crucial for gene transcription, such as the MLL (Mixed Lineage Leukemia) histone methyltransferase complexes.[3][4] The inhibition of these complexes leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for active gene transcription.[3] Ultimately, this leads to the suppression of oncogenic gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][2] WDR5 is also a critical cofactor for the MYC oncoprotein, and its inhibition can disrupt MYC-driven tumorigenesis.[3][5][6][7]
Q2: Why does this compound exhibit poor bioavailability in animal models?
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These approaches aim to increase the drug's solubility and dissolution rate in the gastrointestinal tract. The most common and effective strategies for preclinical animal studies include:
-
Nanocrystal Formulations: This technique involves reducing the drug's particle size to the nanometer range. The increased surface area enhances the dissolution rate and saturation solubility.[11]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this lipidic formulation, bypassing the dissolution step.[12][13][14]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix. The amorphous form has higher kinetic solubility than the crystalline form, leading to improved dissolution and absorption.[15][16]
Troubleshooting Guide: Low In Vivo Efficacy of this compound
If you are observing lower than expected in vivo efficacy with this compound, it is highly probable that poor bioavailability is the underlying issue. This guide provides a step-by-step approach to troubleshoot and improve the in vivo performance of this compound.
Step 1: Assess the Physicochemical Properties of Your this compound Batch
Before proceeding with advanced formulations, it is crucial to characterize your specific batch of this compound.
Recommended Experiments:
-
Solubility Testing: Determine the solubility in various pharmaceutically relevant solvents and buffers (e.g., water, PBS at different pH values, ethanol, DMSO, and common formulation excipients).
-
LogP/D Determination: Measure the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) to understand the lipophilicity of the compound. While a specific cLogP of 3.6 has been reported for a related compound, experimental verification is recommended.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline nature of your compound.
Step 2: Select and Develop an Appropriate Formulation
Based on the physicochemical properties and your experimental capabilities, choose one of the following formulation strategies.
Formulation Strategy 1: Nanocrystal Suspension
Principle: Increasing the surface area of the drug by reducing its particle size to the nanometer range enhances the dissolution velocity.
Table 1: Comparison of Pharmacokinetic Parameters for a Model Hydrophobic Drug in Conventional vs. Nanocrystal Formulation (Rat Model)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Suspension | 250 ± 50 | 4.0 | 1500 ± 300 | 100 |
| Nanocrystal Suspension | 1200 ± 200 | 1.5 | 7500 ± 1200 | 500 |
This table presents illustrative data for a model compound to demonstrate the potential improvement with a nanocrystal formulation.
Experimental Protocol: Preparation of a this compound Nanocrystal Suspension by Wet Milling
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like HPMC, PVP, or a surfactant like Poloxamer 188 in sterile water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
High-energy ball mill or a bead mill
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Procedure:
-
Prepare a pre-suspension by dispersing this compound powder in the stabilizer solution at a desired concentration (e.g., 1-10% w/v).
-
Add the milling media to the pre-suspension. The volume of the beads should be approximately 50-70% of the total volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-6 hours). The milling time needs to be optimized to achieve the desired particle size.
-
Periodically withdraw small aliquots of the suspension to monitor the particle size distribution using DLS. The target particle size is typically below 500 nm with a narrow polydispersity index (PDI < 0.3).
-
Once the desired particle size is achieved, separate the nanocrystal suspension from the milling media by pouring the mixture through a sieve or by centrifugation at a low speed.
-
The resulting nanocrystal suspension can be directly used for oral gavage in animal models.
Workflow for Nanocrystal Formulation Development
Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
Principle: The drug is dissolved in a mixture of oil, surfactant, and co-solvent, which spontaneously forms a nano- or microemulsion in the GI tract, enhancing drug solubilization and absorption.
Table 2: Pharmacokinetic Parameters of a Newer Generation Oral WDR5 Inhibitor (Compound 10) in Mice and Rats
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-last) (h*ng/mL) | F (%) |
| Mouse | IV | 3 | - | - | 12,832 | - |
| Mouse | PO | 10 | 1,811 | 2.0 | 14,354 | 38 |
| Mouse | PO | 50 | 13,000 | 4.0 | 129,000 | 84 |
| Rat | IV | 3 | - | - | 1,248 | - |
| Rat | PO | 50 | 55,664 | 4.0 | - | - |
| Data adapted from a study on advanced WDR5 inhibitors, demonstrating the potential for high oral bioavailability with optimized compounds and formulations.[9] |
Experimental Protocol: Preparation of a this compound SEDDS Formulation
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH40, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Vortex mixer and magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components that provide the highest solubility.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-solvent, prepare various mixtures and titrate them with water. The regions that form clear and stable microemulsions are identified.
-
Preparation of the SEDDS Formulation: a. Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial based on the ratios determined from the phase diagram. b. Heat the mixture to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity. c. Add the this compound powder to the mixture and stir until it is completely dissolved.
-
Characterization of the SEDDS: a. Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and measure the time it takes to form a clear emulsion. b. Droplet Size Analysis: Dilute the SEDDS in a suitable aqueous medium and measure the droplet size and PDI using DLS.
-
The prepared SEDDS pre-concentrate can be filled into capsules or administered directly via oral gavage.
Logical Flow for SEDDS Formulation
Formulation Strategy 3: Amorphous Solid Dispersion (ASD)
Principle: Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix to improve its dissolution rate and apparent solubility.
Experimental Protocol: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation
Materials:
-
This compound powder
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Polymer and Solvent Selection: Choose a polymer in which this compound is miscible. Select a volatile organic solvent that can dissolve both the drug and the polymer.
-
Preparation of the Solution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution.
-
Solvent Evaporation: a. Rotary Evaporation: Place the solution in a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. b. Film Casting: Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature.
-
Drying and Milling: The resulting solid dispersion should be further dried under vacuum to remove any residual solvent. The dried product can then be gently milled to obtain a fine powder.
-
Characterization of the ASD: a. Amorphicity Confirmation: Use XRPD to confirm the absence of crystalline peaks. b. Glass Transition Temperature (Tg): Determine the Tg of the ASD using DSC to assess the miscibility of the drug and polymer. c. In Vitro Dissolution: Perform dissolution studies to compare the release profile of the ASD with the crystalline drug.
-
The prepared ASD powder can be suspended in a suitable vehicle for oral administration.
WDR5 Signaling Pathways
WDR5 plays a central role in several key oncogenic pathways, primarily through its function as a scaffold protein in histone methyltransferase complexes and its interaction with the MYC transcription factor.
WDR5-MLL Complex Pathway
WDR5-MYC Interaction Pathway
By following this guide, researchers can systematically address the bioavailability challenges of this compound and enhance its efficacy in preclinical animal models. For further assistance, please consult the cited literature or contact your chemical supplier for more specific information on the compound's properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5-Myc axis promotes the progression of glioblastoma and neuroblastoma by transcriptional activating CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. csmres.co.uk [csmres.co.uk]
- 14. ijpcbs.com [ijpcbs.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
interpreting unexpected results in Wdr5-IN-4 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Wdr5-IN-4. The information is tailored for scientists and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the WD repeat-containing protein 5 (WDR5). It binds to the WDR5 interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with other proteins, such as MLL1 and MYC.[1][2][3][4] By occupying the WIN site, this compound displaces WDR5 from chromatin.[1][5] This leads to a rapid and significant decrease in the expression of WDR5-bound genes, particularly those involved in protein synthesis like ribosome protein genes (RPGs).[4][5] The subsequent impairment of the cell's translational capacity induces nucleolar stress, p53 activation, and ultimately, apoptosis in sensitive cancer cell lines.[4][5]
Q2: I'm observing a much higher cellular EC50 value for this compound compared to its in vitro Kd. Is this expected?
A2: Yes, this is an expected observation. Studies have shown a significant disparity between the in vitro binding affinity (Kd) and the cellular half-maximal effective concentration (EC50) for WIN site inhibitors like this compound. For instance, EC50 values in cellular thermal shift assays (CETSAs) can be 600- to 2000-fold higher than the Kd values measured with the purified protein.[5] This difference is likely due to factors such as cell permeability, drug efflux, and the high intracellular concentration of WDR5 and its binding partners. Despite this shift, the ability of the compound to engage WDR5 in cells still correlates with its potency in cellular proliferation assays.[5]
A3: Not necessarily. While WDR5 is a core component of MLL/SET complexes that catalyze H3K4 methylation, the primary and most immediate effect of WIN site inhibitors is the displacement of WDR5 from chromatin, not the immediate alteration of histone methylation marks.[4][5] In fact, research has shown that even after 4 hours of treatment with a potent WIN site inhibitor—a time point where transcriptional effects are already evident—there is little to no change in the H3K4me3 status of WDR5-bound genes.[5][6] The primary mechanism of action is the suppression of ribosome protein gene transcription, leading to nucleolar stress and apoptosis, which occurs independently of large-scale changes in H3K4 methylation.[4]
Q4: My cancer cell line is showing resistance or low sensitivity to this compound. What are the potential reasons?
A4: Differential sensitivity to this compound across cell lines is common. Several factors can contribute to this:
-
P53 Status: The apoptotic effects of WIN site inhibitors are often mediated by a p53-dependent nucleolar stress response.[5] Cell lines with mutated or non-functional p53 may be less sensitive. However, recent studies show that WINi can be effective in cells with mutant p53 as well.[7]
-
Acquired Mutations: Prolonged exposure to a WDR5 inhibitor can lead to acquired resistance. One documented mechanism is a point mutation in the WDR5 gene, such as P173L, which prevents the inhibitor from engaging its target.[8][9]
-
Cellular Context: The genetic background of the cell line, including the presence of specific oncogenic drivers (e.g., MLL-rearrangements, MYC amplification), influences sensitivity.[4][10] For example, MV4;11 cells (MLL-rearranged) are significantly more sensitive than K562 cells.[1][2][10]
-
Off-Target Effects: At higher concentrations, off-target activities of the inhibitor might contribute to cytotoxicity, which could vary between cell lines.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No or low inhibition of cell proliferation | 1. Cell line is insensitive (e.g., resistant p53 status, lacks MLL-rearrangement).2. Compound degradation or poor solubility.3. Acquired resistance in long-term cultures. | 1. Test a sensitive control cell line (e.g., MV4;11).[1][10]2. Verify compound integrity and ensure proper solubilization (e.g., in DMSO). Prepare fresh stock solutions.[1]3. Sequence the WDR5 gene in resistant cells to check for mutations (e.g., P173L).[8] |
| Inconsistent results between experiments | 1. Variability in cell passage number or density.2. Inconsistent compound concentration or incubation time.3. Contamination of cell cultures. | 1. Use cells within a consistent, low passage number range. Seed cells at a consistent density.2. Perform careful serial dilutions and ensure accurate timing. A 3-7 day incubation is typical for proliferation assays.[11]3. Routinely test for mycoplasma contamination. |
| No evidence of WDR5 displacement from chromatin in ChIP assay | 1. Insufficient inhibitor concentration or treatment time.2. Ineffective chromatin shearing.3. Poor antibody quality for immunoprecipitation. | 1. Increase inhibitor concentration or treatment duration (e.g., 4 hours).[5]2. Optimize sonication or enzymatic digestion to ensure chromatin is sheared to 200-1000 bp fragments.3. Validate the ChIP-grade antibody against a known positive control locus. |
| Target engagement (CETSA) is weak despite high compound concentration | 1. Inefficient cell lysis after heat treatment.2. Suboptimal heating temperature for the target protein.3. Compound is not cell-permeable. | 1. Ensure complete cell lysis to release soluble protein.2. Perform a melt curve experiment to determine the optimal temperature for WDR5 denaturation in your specific cell line.3. This is a known characteristic; high micromolar concentrations may be needed to show target engagement in cells.[5] |
Quantitative Data
Table 1: In Vitro Affinity and Cellular Potency of this compound (Compound C6) and Related Inhibitors
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound (C6) | WDR5 | Binding Affinity (Kd) | 0.1 nM | N/A (Purified Protein) | [1][2] |
| This compound (C6) | Cell Proliferation (GI50) | 3.20 µM | MV4;11 | [1][2] | |
| This compound (C6) | Cell Proliferation (GI50) | 25.4 µM | K562 | [1][2] | |
| C3 (Precursor) | WDR5 | Binding Affinity (Kd) | 1.1 nM | N/A (Purified Protein) | [5] |
| C3 (Precursor) | Cell Proliferation (GI50) | 1.14 µM | MV4;11 | [5] | |
| C3 (Precursor) | Cell Proliferation (GI50) | >50 µM | K562 | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess whether this compound binds to WDR5 in intact cells.[12][13]
Objective: To determine the thermal stabilization of WDR5 upon this compound binding.
Methodology:
-
Cell Treatment: Culture cells (e.g., MV4;11) to ~80% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) to release soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Carefully collect the supernatant (containing soluble protein). Analyze the amount of soluble WDR5 in each sample by Western blotting using a specific anti-WDR5 antibody. Ligand-bound WDR5 will be more resistant to heat-induced aggregation and will remain in the supernatant at higher temperatures compared to the unbound protein.
Chromatin Immunoprecipitation (ChIP) for WDR5 Occupancy
This protocol outlines the key steps to determine if this compound treatment displaces WDR5 from its target gene promoters.[5][11]
Objective: To quantify the association of WDR5 with specific genomic loci (e.g., RPG promoters) with and without inhibitor treatment.
Methodology:
-
Cell Treatment & Cross-linking: Treat cells with this compound or DMSO for the desired time (e.g., 4 hours). Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an anti-WDR5 antibody or an IgG control antibody.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[11]
-
Elution & Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences (e.g., promoters of RPL32, RPS14) by quantitative PCR (qPCR). Present the data as a percentage of the input chromatin.[5]
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol can be used to investigate if this compound disrupts the interaction between WDR5 and its binding partners like MYC.[14]
Objective: To assess the integrity of the WDR5-MYC complex in cells following inhibitor treatment.
Methodology:
-
Cell Lysis: Treat cells (potentially overexpressing tagged versions of WDR5 and MYC) with this compound or DMSO. Harvest and lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-FLAG for WDR5-FLAG) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the "prey" protein (e.g., using an anti-MYC antibody). A reduced amount of co-precipitated MYC in the this compound treated sample indicates disruption of the WDR5-MYC interaction.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Decision Tree.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in Wdr5-IN-4 experimental replicates
Welcome to the technical support center for Wdr5-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing variability in their results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this potent WDR5 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Compound Handling and Storage
-
Question: How should I store this compound and its stock solutions to ensure stability?
-
Answer: this compound in its solid form should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere and protected from moisture. Stock solutions, typically prepared in DMSO, should also be stored at -80°C for up to 6 months.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
-
Question: I am observing precipitation in my this compound stock solution. What should I do?
-
Answer: If precipitation occurs, you can gently warm the solution and/or use sonication to aid in redissolution. Always ensure the compound is fully dissolved before use. For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[1]
-
-
Question: What is the recommended solvent for this compound?
-
Answer: DMSO is the most commonly used solvent for preparing stock solutions of this compound. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity or off-target effects.
-
Cell-Based Assays
-
Question: My cell proliferation assay results with this compound are inconsistent between replicates. What are the potential causes?
-
Answer: Variability in cell proliferation assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells. Variations in cell number at the start of the experiment will lead to significant differences in the final readout.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Incomplete Compound Dissolution: Ensure this compound is fully dissolved in your culture medium before adding it to the cells.
-
Cell Line Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.
-
Assay Timing: The duration of the assay can influence the observed effect. For this compound, effects on proliferation have been observed after 3 days of treatment.[1][2]
-
-
-
Question: I am not observing the expected level of apoptosis or cell cycle arrest after treating my cells with this compound. Why might this be?
-
Answer: Several factors could contribute to this:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, the GI50 for MV4:11 cells is 3.20 µM, while for K562 cells it is 25.4 µM.[1][2]
-
Insufficient Treatment Duration: The effects of this compound on the cell cycle and apoptosis may require a longer incubation period. For instance, cell cycle arrest in MV4:11 cells was observed after 6 days of treatment with 2 µM this compound.[1][2]
-
Cell Line Specificity: The cellular response to WDR5 inhibition can be context-dependent. Ensure that the targeted pathway is active and relevant in your chosen cell line.
-
-
Biochemical and Target Engagement Assays
-
Question: My Chromatin Immunoprecipitation (ChIP) results show high background or low signal for WDR5 displacement. What can I do to improve the assay?
-
Answer: High background and low signal in ChIP experiments can be due to several factors. Consider the following troubleshooting steps:
-
Antibody Quality: Use a ChIP-validated antibody for WDR5.
-
Cross-linking: Optimize the duration and concentration of the cross-linking agent (e.g., formaldehyde). Insufficient cross-linking can lead to a weak signal, while over-cross-linking can mask epitopes and increase background.
-
Sonication/Enzymatic Digestion: Ensure that chromatin is sheared to the appropriate size range (typically 200-1000 bp).
-
Washing Steps: Insufficient washing can lead to high background. Optimize the number and stringency of your wash buffers.
-
Biological Replicates: Including biological replicates is essential for distinguishing true signals from experimental noise.
-
-
-
Question: I am having trouble with my Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement. What are some common pitfalls?
-
Answer: CETSA experiments can be sensitive to several parameters:
-
Heating Conditions: The temperature and duration of the heat pulse are critical. These need to be optimized for your specific target protein (WDR5) and cell line.
-
Ligand Concentration: Ensure you are using a concentration of this compound that is sufficient to induce a thermal shift.
-
Cell Lysis and Fractionation: Incomplete cell lysis or inefficient separation of soluble and aggregated proteins can lead to variable results.
-
Detection Method: The method used to quantify the soluble protein (e.g., Western blot, ELISA) should be sensitive and linear in the detection range.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well, white, opaque, flat-bottomed plate at a density of 2,000–5,000 cells per well in 100 µL of culture medium.[3]
-
Compound Preparation: Prepare a 2X stock of this compound and a vehicle control (e.g., 0.2% DMSO) in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add 100 µL of the 2X compound solution to the respective wells, resulting in a final DMSO concentration of 0.1%.[3] Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for the desired duration (e.g., 3 days).
-
Readout: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-WDR5 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or ChIP-Seq.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| GI50 | MV4:11 | 3.20 µM | [1][2] |
| K562 | 25.4 µM | [1][2] | |
| Kd | - | 0.1 nM | [1][2] |
| Cell Cycle Effect | MV4:11 (2 µM, 6 days) | Sub-G1 arrest | [1][2] |
| Apoptosis | MV4:11 (2 µM, 6 days) | Induction | [1][2] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Minimizing Variability
Caption: Workflow for minimizing experimental variability.
Logical Relationship for Troubleshooting Proliferation Assays
Caption: Troubleshooting logic for proliferation assays.
References
Wdr5-IN-4 ChIP-seq Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Wdr5-IN-4 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Compound C6, is a potent and specific small molecule inhibitor of the WD repeat domain 5 (WDR5) protein.[1][2] It functions by targeting the WDR5 interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with other proteins.[3] By binding to the WIN site with high affinity (Kd ≈ 0.1 nM), this compound displaces WDR5 from chromatin.[1][2][3] This displacement leads to a reduction in the expression of WDR5 target genes, particularly those involved in protein synthesis, ultimately causing nucleolar stress and inhibiting translation.[1][3]
Q2: What are the essential control experiments for a this compound ChIP-seq experiment?
To ensure the reliability and accuracy of your this compound ChIP-seq results, several control experiments are crucial:
-
Input DNA Control: This is the most critical control. It involves sequencing a sample of the cross-linked and sonicated chromatin that has not been subjected to immunoprecipitation.[4][5] This control helps to account for biases in chromatin shearing and sequencing, and it is used to normalize the ChIP signal and identify true enrichment peaks.[4][6]
-
IgG Mock IP Control: In this control, a non-specific IgG antibody of the same isotype as the WDR5 antibody is used for the immunoprecipitation.[5][6] This helps to identify non-specific binding of antibodies to chromatin. However, input controls are more widely used as they tend to be less biased.[7]
-
Vehicle Control (e.g., DMSO): Since this compound is a small molecule inhibitor, a vehicle control (the solvent used to dissolve the inhibitor, typically DMSO) is essential. This allows you to distinguish the effects of the inhibitor from any effects of the solvent on WDR5 chromatin binding.
-
Positive and Negative Gene Loci (qPCR): Before proceeding to sequencing, it is advisable to perform qPCR on known WDR5 target and non-target gene promoters. This will validate the enrichment of your WDR5 antibody and the effectiveness of this compound in displacing WDR5.
Q3: How do I interpret a decrease in WDR5 ChIP-seq signal after this compound treatment?
A global decrease in WDR5 ChIP-seq signal after treatment with this compound is the expected outcome. This compound is designed to displace WDR5 from chromatin.[1][3][8] Therefore, a successful experiment will show reduced WDR5 binding at its target loci in the this compound treated sample compared to the vehicle-treated control. The analysis should focus on identifying the specific genomic regions where WDR5 binding is significantly reduced.
Q4: What are the known target genes of WDR5 that I can use as positive controls?
WDR5 is known to regulate a conserved set of genes involved in protein synthesis.[9][10] These include ribosomal protein genes (RPGs) and genes encoding translation initiation factors.[8] Additionally, WDR5 is a key component of the MLL/SET complexes that mediate H3K4 methylation and is also involved in regulating genes targeted by the MYC oncoprotein.[11][12][13] Specific examples of WDR5 target genes mentioned in the literature include those with E-box motifs (CACGTG) in their promoters.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in ChIP-seq Data | 1. Insufficient washing. 2. Too much antibody or antibody of low specificity.[14] 3. Ineffective blocking of beads. 4. Contaminated buffers.[14] | 1. Increase the number and stringency of washes. 2. Titrate the WDR5 antibody to determine the optimal concentration. Ensure you are using a ChIP-validated antibody. 3. Pre-clear the chromatin with protein A/G beads before immunoprecipitation.[14] 4. Prepare fresh buffers for each experiment.[14] |
| Low ChIP Signal or No Enrichment | 1. Inefficient cell lysis and chromatin shearing.[14] 2. Ineffective WDR5 antibody. 3. Over-fixation of cells with formaldehyde, masking the epitope.[14] 4. Insufficient starting material.[14] 5. Ineffective displacement of WDR5 by this compound (in the inhibitor-treated sample). | 1. Optimize sonication conditions to achieve fragment sizes between 200-1000 bp.[14] 2. Use a ChIP-validated WDR5 antibody from a reputable source. 3. Reduce the formaldehyde cross-linking time or concentration.[14] 4. Start with a sufficient number of cells (e.g., 1-5 x 10^7 cells per ChIP).[15] 5. Confirm the activity of your this compound batch and optimize the treatment concentration and duration. |
| Variability Between Replicates | 1. Inconsistent cell culture conditions or inhibitor treatment. 2. Technical variability during the ChIP procedure. 3. Differences in sequencing depth.[6] | 1. Ensure consistent cell density, passage number, and inhibitor treatment for all replicates. 2. Perform all steps of the ChIP protocol consistently across all samples. 3. Sequence all samples, including inputs, to a similar depth.[7] |
| No Difference in WDR5 Binding Between Vehicle and this compound Treated Samples | 1. This compound is inactive or used at a suboptimal concentration. 2. Insufficient treatment time. 3. The specific cell line is resistant to this compound. | 1. Test the activity of this compound using a functional assay (e.g., cell proliferation assay in a sensitive cell line). Titrate the concentration of this compound. 2. Optimize the treatment duration. A 4-hour treatment has been shown to be effective in displacing WDR5.[8] 3. Consider using a different cell line known to be sensitive to WDR5 inhibition. |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 2 µM).[2] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4 hours to 3 days, depending on the experimental goal).[2][8]
-
Harvesting: After incubation, proceed immediately to the chromatin immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may need optimization for specific cell types and antibodies.
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells and lyse them to release the nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.[14] Verify the fragment size on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin to serve as the input control.
-
Incubate the remaining chromatin overnight at 4°C with the WDR5 antibody or a non-specific IgG control.[15]
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight. Also, process the input control in the same way.[15]
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Quantification:
-
Quantify the purified DNA. The DNA is now ready for library preparation and sequencing.
-
Visualizations
Caption: Experimental workflow for this compound ChIP-seq.
Caption: Mechanism of Wdr5 action and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 9.3 Factors that affect ChIP-seq experiment and analysis quality | Computational Genomics with R [compgenomr.github.io]
- 7. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. bosterbio.com [bosterbio.com]
- 15. GEO Accession viewer [ncbi.nlm.nih.gov]
addressing Wdr5-IN-4-induced cellular stress in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Wdr5-IN-4 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address challenges related to this compound-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the WDR5-interaction (WIN) site, with a dissociation constant (Kd) of 0.1 nM.[1][2][3] Its primary mechanism involves binding to the WIN site of WDR5, which displaces the protein from chromatin.[4] This displacement specifically downregulates the transcription of a cohort of genes, a significant portion of which encode ribosomal proteins (RPGs).[4][5]
Q2: What is the expected cellular outcome of treating sensitive cells with this compound?
A2: Treatment of sensitive cancer cell lines with this compound leads to a cascade of cellular stress events. The inhibition of RPG transcription results in impaired ribosome biogenesis, leading to nucleolar stress and a general reduction in protein synthesis (translational stress).[1][2][3][4] This, in turn, can activate the p53 signaling pathway, ultimately leading to p53-dependent apoptosis.[4][5]
Q3: Why are some cell lines sensitive to this compound while others are resistant?
A3: Sensitivity to this compound is often linked to the p53 status of the cell line. Cells with wild-type p53 are generally more sensitive, as the induced nucleolar stress activates the p53-dependent apoptotic pathway.[5] For example, the MLL-rearranged leukemia cell line MV4:11, which has wild-type p53, is sensitive to this compound, while the K562 leukemia cell line, which is p53-null, is largely insensitive.[1][2][3]
Q4: What are the typical concentrations and treatment durations used for this compound in cell culture?
A4: Effective concentrations of this compound can vary between cell lines. For sensitive lines like MV4:11, a GI50 (half-maximal growth inhibition) of approximately 3.20 µM is observed after 3 days of treatment.[1][2][3] For inducing apoptosis in MV4:11 cells, a concentration of 2 µM for 6 days has been used.[1][2][3] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is resistant to this compound. | Confirm the p53 status of your cell line. p53-deficient or mutant cell lines may be resistant. Consider using a sensitive control cell line, such as MV4:11, in parallel. |
| Incorrect dosage or treatment duration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and extend the treatment duration (e.g., up to 6 days).[1][2][3] |
| Compound instability. | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem 2: Difficulty in detecting this compound-induced apoptosis.
| Possible Cause | Suggested Solution |
| Apoptosis detection method is not sensitive enough. | Use a well-established apoptosis assay such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8][9][10] This method can distinguish between early and late apoptotic cells. |
| Suboptimal timing for apoptosis measurement. | Perform a time-course experiment to identify the peak of apoptosis. Apoptosis may occur later in the treatment period (e.g., after 3-6 days). |
| Low level of apoptosis. | Increase the concentration of this compound or the duration of treatment. Ensure the cell line is sensitive to this compound. |
Problem 3: Inconsistent or inconclusive results in nucleolar stress assays.
| Possible Cause | Suggested Solution |
| Difficulty in visualizing nucleolar morphology changes. | Use immunofluorescence to stain for key nucleolar proteins like Nucleolin or Fibrillarin.[11] Observe their localization; delocalization from the nucleolus is a sign of stress. |
| rRNA processing analysis is not working. | For Northern blotting, ensure the use of denaturing agarose gels and RNase-free conditions. Use probes specific for pre-rRNA species to detect accumulation of unprocessed transcripts.[12][13][14][15][16] |
| Indirect measurement of nucleolar stress. | As a surrogate marker, measure the induction of p53 protein levels by Western blotting, as nucleolar stress is a known activator of the p53 pathway.[17][18][19][20] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | GI50 (µM) after 3 days | Reference |
| MV4:11 | MLL-rearranged Leukemia | Wild-type | 3.20 | [1][2][3] |
| K562 | Chronic Myelogenous Leukemia | Null | 25.4 | [1][2][3] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard flow cytometry procedures for apoptosis detection.[6][7][8]
Materials:
-
This compound
-
Sensitive (e.g., MV4:11) and resistant (e.g., K562) cell lines
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Harvest cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI solution immediately before analysis.
-
Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Protocol 2: Measurement of Global Protein Synthesis using the SUnSET Assay
This protocol is based on the SUrface SEnsing of Translation (SUnSET) method.[21][22][23][24][25]
Materials:
-
This compound
-
Cell lines of interest
-
Puromycin
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Prior to harvesting, add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with the anti-puromycin antibody to detect puromycylated proteins.
-
The intensity of the puromycin signal is proportional to the rate of global protein synthesis. A decrease in signal in this compound-treated cells indicates translational inhibition.
Signaling Pathways and Experimental Workflows
Caption: this compound induced cellular stress pathway.
Caption: Experimental workflow for apoptosis detection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Studying the Translatome with Polysome Profiling | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. yeasenbio.com [yeasenbio.com]
- 11. A Simple Method for the Immunocytochemical Detection of Proteins Inside Nuclear Structures That Are Inaccessible to Specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gladstone.org [gladstone.org]
- 14. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Basics: Northern Analysis | Thermo Fisher Scientific - GE [thermofisher.com]
- 16. goldbio.com [goldbio.com]
- 17. pnas.org [pnas.org]
- 18. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WDR5 positively regulates p53 stability by inhibiting p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. p53 Integrates Temporal WDR5 Inputs during Neuroectoderm and Mesoderm Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agscientific.com [agscientific.com]
- 25. themoonlab.org [themoonlab.org]
Validation & Comparative
Validating On-Target Effects of Wdr5-IN-4 in Cellular Assays: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the on-target effects of Wdr5-IN-4, a potent inhibitor of WD repeat-containing protein 5 (WDR5). We compare this compound with other WDR5-targeting agents and provide detailed experimental protocols and data to support the objective assessment of its cellular performance.
WDR5 is a critical scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation.[1][2] It also plays a crucial role in recruiting the MYC oncoprotein to its target genes.[3][4] Due to its central role in gene regulation and its frequent dysregulation in various cancers, WDR5 has emerged as a promising therapeutic target.[1][5]
This compound (also known as C6) is a high-affinity small molecule that targets the WDR5-interaction (WIN) site, a pocket on the protein surface that binds to an arginine motif present in many of its interaction partners, including MLL1.[5][6][7] By occupying the WIN site, this compound displaces WDR5 from chromatin, leading to the suppression of target gene expression, inhibition of protein synthesis, and induction of nucleolar stress, ultimately resulting in anti-cancer activity.[2][6]
WDR5 Signaling and Mechanism of Inhibition
WDR5 acts as a central hub for the assembly of protein complexes that regulate gene transcription. The diagram below illustrates the key interactions of WDR5 at chromatin and how WIN-site inhibitors like this compound disrupt these functions.
Caption: WDR5 signaling and inhibition by this compound.
Comparison of WDR5 Inhibitors
This compound is one of several strategies developed to target WDR5. Its performance can be benchmarked against other small-molecule inhibitors and emerging modalities like proteolysis-targeting chimeras (PROTACs).
| Compound | Target Site | Mechanism of Action | Binding Affinity (Kd) | Cellular Potency (GI50 / IC50) | Key Features & Limitations |
| This compound (C6) | WIN Site | Competitive Inhibitor | 0.1 nM[6][7] | 3.2 µM (MV4:11)[6] | High affinity; displaces WDR5 from chromatin, causing nucleolar stress.[2][6] |
| OICR-9429 | WIN Site | Competitive Inhibitor | 93 ± 28 nM[8] | ~20-50 µM in MLL-rearranged cells[5] | Well-characterized tool compound; lower potency than this compound.[9] |
| C16 | WIN Site | Competitive Inhibitor | N/A | Sub-micromolar range in sensitive lines[5] | A potent probe used to characterize the effects of WIN-site inhibition.[5][10] |
| WBM Inhibitors | WBM Site | Disrupts WDR5-MYC Interaction | 16.8 - 36.8 µM (for compounds 11, 13, 19, 22)[8] | 12.3 - 14.9 µM (Compound 19 in IMR32, LAN5)[11] | A distinct mechanism from WIN inhibitors; potential for MYC-driven cancers.[3][11] |
| MS132 (PROTAC) | WDR5 (entire protein) | VHL-recruiting Degrader | N/A | DC50 < 100 nM in PDAC cells[12] | Induces degradation of WDR5 protein; potentially more profound but different biological effects than inhibition.[4][12] |
Experimental Validation of On-Target Effects
Validating that the cellular effects of this compound are due to its interaction with WDR5 requires a multi-pronged approach, combining biochemical, direct target engagement, and functional cellular assays.
Caption: Workflow for validating on-target effects.
Experimental Protocols
Cellular Target Engagement: NanoBRET™ Assay
This assay measures the disruption of the WDR5-Histone H3 interaction in live cells, providing direct evidence of target engagement.[9]
-
Objective: To quantify the ability of this compound to disrupt the WDR5-H3 interaction inside the cell.
-
Principle: A proximity-based assay measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged WDR5 (donor) and a HaloTag®-labeled Histone H3 (acceptor).
-
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T or U2OS cells with plasmids encoding C-terminally NanoLuc®-tagged WDR5 and C-terminally HaloTag®-tagged Histone H3.3 in a 96-well plate. An optimal donor-to-acceptor plasmid ratio (e.g., 1:10) should be determined empirically.[9]
-
Compound Treatment: 24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, treat cells with a serial dilution of this compound (or control compounds) for 4-6 hours.
-
Lysis and Reading: Add NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50.
-
Chromatin Displacement: ChIP-qPCR
This protocol determines if this compound displaces WDR5 from the chromatin of specific target genes, such as ribosomal protein genes (RPGs).[2][13]
-
Objective: To measure the change in WDR5 occupancy at specific gene promoters following inhibitor treatment.
-
Methodology:
-
Cell Treatment: Culture WDR5-sensitive cells (e.g., MV4:11) to ~80% confluency. Treat with this compound (e.g., at 1-2 µM) or DMSO for 6-24 hours.
-
Cross-linking and Lysis: Cross-link protein-DNA complexes with 1% formaldehyde. Quench with glycine. Lyse the cells and isolate the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an anti-WDR5 antibody or an IgG control. Use Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific for the promoter regions of known WDR5 target genes (e.g., RPL11, RPS2) and a negative control region.
-
Data Analysis: Calculate WDR5 occupancy as a percentage of input DNA and normalize to the IgG control. Compare the occupancy in this compound-treated cells to DMSO-treated cells. A significant reduction indicates target displacement.
-
Functional Cellular Outcome: Cell Proliferation Assay
This assay assesses the functional consequence of WDR5 inhibition on cell viability and proliferation.[5][6]
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in both WDR5-sensitive and resistant cell lines.
-
Methodology:
-
Cell Seeding: Seed MLL-rearranged, WDR5-sensitive cells (e.g., MV4:11) and WDR5-resistant cells (e.g., K562) into 96-well plates at an appropriate density.
-
Compound Treatment: Add a serial dilution of this compound (e.g., 0-50 µM) to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 3 to 6 days, as the anti-proliferative effects of WIN-site inhibitors can be slow to manifest.[5]
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the DMSO control. Plot the normalized viability against the log of the compound concentration and fit to a four-parameter dose-response curve to calculate the GI50 for each cell line. A significantly lower GI50 in the sensitive line compared to the resistant line indicates on-target selectivity.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, demonstrating its on-target effects.
| Assay Type | Cell Line | Metric | Value | Interpretation |
| Biochemical Binding | N/A | Kd | 0.1 nM[6][7] | This compound binds to WDR5 with very high affinity. |
| Cell Proliferation | MV4:11 (MLL-rearranged) | GI50 (3 days) | 3.20 µM[6] | Potent inhibition of proliferation in a WDR5-sensitive cancer cell line. |
| Cell Proliferation | K562 | GI50 (3 days) | 25.4 µM[6] | Significantly lower potency in a WDR5-resistant cell line, indicating on-target selectivity. |
| Cell Cycle Analysis | MV4:11 | Effect (2 µM, 6 days) | Sub-G1 Arrest[6] | Induction of apoptosis, a downstream consequence of on-target activity. |
| Gene Expression | Hindbrains of Rnf220+/- mice | Effect (100 µg dose) | Upregulation of Hox genes[6] | Demonstrates in vivo target engagement and modulation of WDR5-regulated genes. |
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Confirming Wdr5-IN-4 Specificity: A Guide to Rescue Experiments and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies to validate the specificity of Wdr5-IN-4, a potent inhibitor of the WD repeat-containing protein 5 (WDR5). We present a comparative analysis of this compound with other known WDR5 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound (also known as Compound C6) is a high-affinity small molecule inhibitor that targets the "WIN" (WDR5-interacting) site of WDR5.[1] The WIN site is a well-defined pocket on the surface of WDR5 that is crucial for its interaction with various proteins, including the histone methyltransferase MLL1.[2] By binding to the WIN site, this compound displaces WDR5 from chromatin, particularly at the promoters of genes involved in protein synthesis, such as ribosomal protein genes.[3] This displacement leads to a reduction in the expression of these genes, causing translational stress, nucleolar stress, and ultimately inducing p53-dependent apoptosis in cancer cells.[3]
Comparative Analysis of WDR5 WIN Site Inhibitors
This compound is one of several small molecule inhibitors developed to target the WDR5 WIN site. A comparison with other notable inhibitors highlights the common mechanism of action and varying potencies.
| Inhibitor | Target | Kd (nM) | IC50 (nM) (WDR5-MLL1 Interaction) | Key Cellular Effects | Reference |
| This compound (C6) | WDR5 WIN Site | 0.1 | Not Reported | Displaces WDR5 from chromatin, translational inhibition, nucleolar stress, apoptosis. | [1] |
| OICR-9429 | WDR5 WIN Site | 93 | 64 | Disrupts WDR5-MLL1 interaction, reduces viability of acute myeloid leukemia cells. | [4][5] |
| MM-401 | WDR5 WIN Site | < 1 | 0.9 | Inhibits MLL1 H3K4 methyltransferase activity, induces cell cycle arrest and apoptosis in MLL-rearranged leukemia. | [6] |
Validating this compound Specificity: Rescue Experiments
A critical step in characterizing any inhibitor is to perform rescue experiments to demonstrate that its effects are due to the specific inhibition of the intended target. While direct rescue experiments for this compound have not been explicitly detailed in the reviewed literature, a robust strategy can be proposed based on identified resistance mutations.
Proposed Rescue Experiment Using a Drug-Resistant Mutant
A study has identified a WDR5 P173L mutation that confers resistance to a potent WDR5 inhibitor.[5] This mutation can be leveraged to perform a definitive rescue experiment.
Experimental Workflow:
Figure 1: Workflow for a rescue experiment to confirm this compound specificity.
Expected Results:
-
Empty Vector Control: Cells will exhibit sensitivity to this compound, showing decreased viability, altered gene expression, and increased apoptosis.
-
Wild-type WDR5 Re-expression: These cells should also remain sensitive to this compound, as the inhibitor will still bind to and inactivate the wild-type WDR5.
-
WDR5 P173L Mutant Expression: Cells expressing the P173L mutant are expected to be resistant to this compound. The mutation prevents the inhibitor from binding to WDR5, thus "rescuing" the cells from the inhibitor's effects. This outcome would strongly support the on-target specificity of this compound.
Off-Target Specificity Profiling
OICR-9429 Specificity Data:
| Target Class | Number of Targets Screened | Results | Reference |
| Human Methyltransferases | 22 | No significant binding or inhibition | [4][7] |
| WD40 and Histone Reader Domains | 9 | No significant activity | [8][9] |
| Kinases, GPCRs, Ion Channels, Transporters | >250 | Negligible activity at 1 µM | [4][8] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Overview:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the amount of soluble WDR5 remaining in the supernatant at each temperature by Western blotting.
Expected Outcome: In the presence of this compound, WDR5 should exhibit a higher thermal stability, meaning more soluble protein will be detected at higher temperatures compared to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 5. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 9. OICR-9429 | Structural Genomics Consortium [thesgc.org]
Wdr5-IN-4: A Comparative Guide to its Selectivity Profile Against Epigenetic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective activity of Wdr5-IN-4, a potent inhibitor of the WD repeat-containing protein 5 (WDR5), against other epigenetic targets. The information is compiled to assist researchers in evaluating its potential for targeted therapeutic development and as a chemical probe to investigate WDR5 biology.
Introduction to this compound and its On-Target Activity
This compound, also known as compound C6, is a high-affinity small molecule inhibitor that targets the "WDR5-interaction" (WIN) site of WDR5 with a dissociation constant (Kd) of 0.1 nM[1]. WDR5 is a crucial scaffolding protein, most notably a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes[2][3][4]. These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription. By binding to the WIN site, this compound competitively inhibits the interaction between WDR5 and the MLL1 protein, thereby disrupting the assembly and enzymatic activity of the MLL1 complex[5][6]. This disruption of WDR5's function has been shown to displace it from chromatin, leading to the suppression of specific gene expression programs, including those involved in protein synthesis, and inducing a p53-dependent apoptotic response in certain cancer cells[5][6][7].
Selectivity Profile of this compound
A comprehensive public dataset detailing the screening of this compound against a broad panel of epigenetic targets is not currently available. However, the high-affinity and specific nature of the interaction with the WDR5 WIN site suggests a targeted mode of action. The WIN site is a well-defined arginine-binding pocket, and inhibitors designed for this site are expected to have a degree of selectivity over other protein-protein interaction domains and enzyme active sites.
To provide a framework for evaluating the selectivity of WIN site inhibitors, this guide includes data for OICR-9429, another well-characterized WDR5 WIN site inhibitor. OICR-9429 has been profiled against a panel of epigenetic and non-epigenetic targets, offering a valuable comparative perspective.
Quantitative Data Summary
| Inhibitor | Target | Binding Affinity (Kd) | Inhibition (IC50/Kdisp) | Selectivity Notes | Reference |
| This compound (C6) | WDR5 | 0.1 nM | Not Reported | Highly potent interaction with the intended target. | [1] |
| OICR-9429 | WDR5 | 93 nM | 64 nM | High affinity and selective for WDR5. | [8][9] |
| OICR-9429 | Panel of 22 Methyltransferases | - | >100-fold selectivity | No significant inhibition of other methyltransferases. | [8][10] |
| OICR-9429 | Panel of Kinases, GPCRs, Ion Channels, Transporters | - | >100-fold selectivity | No significant off-target effects on a broad panel of common drug targets. | [8][10] |
Note: The data for OICR-9429 is provided for comparative purposes to illustrate the potential selectivity profile of a WDR5 WIN site inhibitor. Direct selectivity profiling of this compound is required for a definitive assessment.
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental approaches for studying this compound, the following diagrams are provided.
WDR5-MLL1 Complex Assembly and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for WDR5 interaction (Win) motif recognition in human SET1 family histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. OICR-9429 | Structural Genomics Consortium [thesgc.org]
A Comparative Guide to Biochemical Assays for Measuring Wdr5-IN-4 Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to determine the potency of Wdr5-IN-4, a potent inhibitor of the WD repeat domain 5 (WDR5) protein. We present supporting experimental data for this compound and other key WDR5 inhibitors, offering detailed methodologies for the primary experimental techniques. This document is intended to assist researchers in selecting the most appropriate assays for their WDR5-related drug discovery and development efforts.
Introduction to WDR5 and this compound
WD repeat domain 5 (WDR5) is a crucial scaffolding protein involved in the regulation of gene expression. It is a core component of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is vital for transcriptional activation. Dysregulation of WDR5 activity has been implicated in various cancers, making it a significant therapeutic target.
This compound is a highly potent small molecule inhibitor that targets the "WIN" (WDR5 interaction) site of WDR5 with a dissociation constant (Kd) of 0.1 nM.[1] By binding to this site, this compound disrupts the interaction between WDR5 and its binding partners, such as the MLL1 protein. This disruption displaces WDR5 from chromatin, leading to a reduction in the expression of target genes, inhibition of translation, and induction of nucleolar stress, ultimately resulting in anti-cancer effects.[1] The primary mechanism of action for WIN site inhibitors is now understood to be the displacement of WDR5 from genes involved in protein synthesis, which in turn disrupts ribosome biogenesis and triggers a p53-dependent apoptotic pathway.
Comparative Potency of WDR5 Inhibitors
The potency of this compound has been evaluated alongside other notable WDR5 inhibitors using various biochemical and cellular assays. The following table summarizes the available quantitative data, providing a comparative overview of their efficacy.
| Inhibitor | Assay Type | Potency (Kd) | Potency (Ki) | Potency (IC50) | Cellular Potency (GI50) | Cell Line |
| This compound (C6) | - | 0.1 nM [1] | - | - | 3.20 µM | MV4:11 |
| 6.43 µM | MOLM-13 | |||||
| MM-401 | FP | - | < 1 nM[2] | 0.9 nM (WDR5-MLL1 interaction)[2][3] | - | - |
| HMT Assay | - | - | 0.32 µM (MLL1 activity)[2][3] | - | - | |
| OICR-9429 | Biacore (SPR) | 24 nM, 51 nM, 93 nM[4][5] | - | - | >2.5 µM | MV4:11 |
| FP | 64 nM[4] | 60 nM[6] | 64 nM[1] | - | - | |
| ITC | 52 nM[4][5] | - | - | - | - | |
| DDO-2093 | FP | 11.6 nM[7][8] | - | 8.6 nM[7][8] | ~10 µM | MV4:11 |
| DDO-2213 | FP | 72.9 nM[9][10] | - | 29 nM[9][10] | - | - |
| C10 | TR-FRET | - | ≤ 20 pM[11] | - | Low nM range | MV4:11, MOLM-13 |
| C16 | TR-FRET | - | - | - | Low nM range | MV4:11, MOLM-13 |
Key Biochemical Assays for Potency Determination
Several robust biochemical assays are employed to quantify the potency of WDR5 inhibitors. These assays primarily measure the inhibitor's ability to disrupt the protein-protein interaction (PPI) between WDR5 and its partners, most commonly MLL1.
Signaling Pathway of WDR5 in Histone Methylation
Caption: WDR5 as a core component of the MLL1 complex, and the inhibitory action of this compound.
Experimental Workflow for Potency Measurement
Caption: A generalized workflow for determining the potency of a WDR5 inhibitor.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (e.g., from MLL1) when it binds to a larger protein (WDR5). When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to WDR5, the tumbling slows, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Dilute purified recombinant WDR5 protein to a final concentration of 20 nM in the assay buffer.
-
Prepare a fluorescently labeled MLL1 peptide (e.g., FAM-labeled MLL1 peptide) at a final concentration of 10 nM in the assay buffer.
-
Prepare a serial dilution of this compound or other test compounds in DMSO, and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add 5 µL of the WDR5 protein solution to each well.
-
Add 5 µL of the this compound/test compound dilution to the wells.
-
Add 10 µL of the fluorescently labeled MLL1 peptide to initiate the reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).
-
Calculate the percentage of inhibition at each compound concentration relative to controls (no inhibitor and no WDR5).
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., WDR5) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
Detailed Protocol:
-
Sensor Chip Preparation:
-
Immobilize purified WDR5 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the WDR5 protein solution over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound or other test compounds in a running buffer (e.g., HBS-EP+ buffer).
-
Inject the compound dilutions over the WDR5-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of low pH buffer).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.
-
Calculate the Kd value from the ratio of koff/kon.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or fluorescein). In the context of WDR5, one interacting partner (e.g., WDR5) is labeled with the donor and the other (e.g., MLL1 peptide) with the acceptor. When they interact, FRET occurs. An inhibitor will disrupt this interaction and decrease the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Use a terbium-labeled anti-tag antibody (e.g., anti-His) to label His-tagged WDR5.
-
Use a fluorescently labeled binding partner (e.g., biotinylated MLL1 peptide in conjunction with streptavidin-d2).
-
Prepare a serial dilution of this compound or test compounds.
-
-
Assay Procedure:
-
In a 384-well plate, add the His-tagged WDR5 and the terbium-labeled anti-His antibody.
-
Add the biotinylated MLL1 peptide and streptavidin-d2.
-
Add the test compound dilutions.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the fluorescence emission at two wavelengths (for the donor and acceptor) after a time delay using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based, no-wash immunoassay. Donor and Acceptor beads are coated with molecules that bind to the two interacting proteins (e.g., anti-tag antibodies for tagged WDR5 and MLL1). When the proteins interact, the beads are brought into close proximity. Upon laser excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal. Inhibitors prevent this proximity and reduce the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Use streptavidin-coated Donor beads and anti-tag (e.g., anti-FLAG) coated Acceptor beads.
-
Use biotinylated WDR5 and FLAG-tagged MLL1.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add biotinylated WDR5, FLAG-tagged MLL1, and the test compound to a 384-well plate.
-
Incubate to allow for binding.
-
Add the anti-FLAG Acceptor beads and incubate.
-
Add the streptavidin Donor beads and incubate in the dark.
-
-
Measurement and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Determine the IC50 values from the dose-response curves.
-
NanoBRET™ Target Engagement Assay
Principle: This live-cell assay measures the binding of a test compound to a target protein by competitive displacement of a fluorescent tracer. The target protein (WDR5) is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to WDR5 is used as the energy acceptor. Compound binding to the WDR5-NanoLuc fusion displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the WDR5-NanoLuc fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound or the test compound.
-
Add the fluorescent NanoBRET™ tracer to the cells.
-
Add the compound dilutions to the cells.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
-
Measurement and Analysis:
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio.
-
Determine the IC50 value from the competitive binding curve.
-
Conclusion
The selection of an appropriate biochemical assay to measure the potency of this compound and other WDR5 inhibitors depends on the specific research question, available resources, and desired throughput. Fluorescence Polarization and TR-FRET are well-suited for high-throughput screening campaigns. Surface Plasmon Resonance provides detailed kinetic information (on- and off-rates) that is valuable for lead optimization. AlphaLISA offers a sensitive, no-wash format, while the NanoBRET™ assay provides the significant advantage of measuring target engagement directly within a live-cell context. The data and protocols presented in this guide are intended to facilitate the informed selection and execution of these powerful techniques in the ongoing effort to develop novel and effective WDR5-targeted therapies.
References
- 1. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Assessing WDR5 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) with Wdr5-IN-4
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying and quantifying target engagement in intact cells. This guide provides a comprehensive overview of the application of CETSA for the potent WDR5 inhibitor, Wdr5-IN-4, and compares this methodology with alternative approaches for assessing target engagement of the epigenetic regulator WD repeat-containing protein 5 (WDR5).
WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, including histone methyltransferase complexes. Its role in various cancers has made it an attractive therapeutic target. This compound (also known as C6) is a high-affinity inhibitor that targets the "WIN" site of WDR5, a key interaction hub for many of its binding partners.[1] Demonstrating that this compound effectively binds to WDR5 in a cellular environment is paramount for validating its mechanism of action.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected and quantified, providing a direct measure of target engagement.
Quantitative Data Summary
While specific CETSA melt curves and isothermal dose-response curves for this compound are detailed in supplementary materials of published studies, the key findings indicate a significant stabilization of WDR5 upon inhibitor binding. The half-maximal effective concentration (EC50) for target engagement in cellular assays is notably higher than the in vitro binding affinity (Kd), a common observation that reflects the complexities of the cellular environment, such as cell permeability and off-target binding.
| Parameter | This compound (C6) | OICR-9429 (Reference Compound) | Notes |
| Binding Affinity (Kd) | 0.1 nM | ~29 nM | Determined by in vitro assays.[2][3] |
| Cellular Target Engagement (CETSA EC50) | In the micromolar range | In the micromolar range | EC50 values are cell line dependent and significantly higher than in vitro Kd. |
| Thermal Shift (ΔTm) | Demonstrates stabilization | Demonstrates stabilization | The magnitude of the shift indicates the extent of target engagement. |
This table summarizes the key quantitative parameters for this compound in comparison to another known WDR5 inhibitor, OICR-9429.
Experimental Protocols
Below is a detailed methodology for performing a CETSA experiment to assess this compound target engagement, adapted from established protocols.
CETSA Protocol for WDR5
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express WDR5 (e.g., MV4;11, a leukemia cell line) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C to allow for compound entry and target binding.
2. Thermal Challenge:
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Immediately after heating, cool the samples on ice to halt further denaturation.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble WDR5 in each sample by Western blotting using a specific anti-WDR5 antibody.
-
Quantify the band intensities to generate a melting curve (protein abundance vs. temperature) or an isothermal dose-response curve (protein abundance vs. compound concentration at a fixed temperature).
Comparison with Alternative Target Engagement Assays
While CETSA is a valuable tool, other methods can also be employed to measure WDR5 target engagement. Each technique has its own advantages and limitations.
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in cells. | Label-free, performed in intact cells, reflects physiological conditions. | Indirect readout, can be influenced by factors other than direct binding. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as proteins bind. | Real-time binding kinetics (kon, koff), label-free. | Requires purified protein, does not directly measure intracellular engagement. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind. | High sensitivity, real-time kinetics. | Requires purified protein, not a cellular assay. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). | Requires large amounts of purified protein, not a cellular assay. |
| Quantitative Proteomics (e.g., SILAC) | Compares the abundance of proteins that co-immunoprecipitate with the target in the presence and absence of the inhibitor. | Provides a global view of changes in protein-protein interactions. | Technically complex, may not distinguish direct from indirect interactions. |
Visualizing the Workflow and Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate the CETSA workflow and the central role of WDR5.
References
Unveiling Chromatin Dynamics: A Comparative Guide to WDR5 Displacement by Wdr5-IN-4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wdr5-IN-4, a potent WIN site inhibitor, against other alternatives in displacing the epigenetic regulator WDR5 from chromatin. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate chemical probes for studying WDR5 function and for therapeutic development.
WD repeat-containing protein 5 (WDR5) is a critical scaffold protein involved in the assembly and function of multiple protein complexes that regulate gene expression. Its role in recruiting histone methyltransferases, such as the MLL/SET complex, to chromatin makes it a key player in cellular processes and a promising target in oncology.[1][2] Small molecule inhibitors targeting the WDR5-interaction (WIN) site have emerged as valuable tools to probe WDR5 function and as potential anti-cancer agents.[3][4] These inhibitors function by competitively binding to the WIN site on WDR5, a pocket that normally anchors it to chromatin-associated proteins, thereby displacing WDR5 from its sites of action.[3][5][6] This guide focuses on this compound (also known as Compound C6), a picomolar affinity inhibitor, and compares its performance with other known WDR5 inhibitors.[7][8]
Comparative Performance of WDR5 Inhibitors
The efficacy of a WDR5 inhibitor is determined by its binding affinity, its ability to disrupt the interaction of WDR5 with its partners, and its cellular activity. The following tables summarize the key quantitative data for this compound and a selection of alternative WDR5 inhibitors.
| Inhibitor | Target Site | Binding Affinity (Kd/Ki) | HMT Inhibition (IC50) | Reference(s) |
| This compound (C6) | WIN Site | Kd: 0.1 nM | ~20 nM | [7][8][9] |
| OICR-9429 | WIN Site | Kd: 24 nM (Biacore), 52 nM (ITC), 93 nM | 64 nM | [7][9][10] |
| MM-102 | WIN Site | Ki: < 1 nM | 2.4 nM | [11][12] |
| MM-401 | WIN Site | - | 0.9 nM | [2] |
| WDR5-0103 | WIN Site | Kd: 450 nM | - | [12] |
Table 1: Comparison of In Vitro Binding and Inhibitory Activities of WDR5 Inhibitors. This table presents the binding affinities (dissociation constant, Kd, or inhibition constant, Ki) and the half-maximal inhibitory concentration (IC50) for the inhibition of histone methyltransferase (HMT) activity for various WDR5 inhibitors. Lower values indicate higher potency.
| Inhibitor | Cell Line | Cell Proliferation (GI50/IC50/EC50) | Reference(s) |
| This compound (C6) | MV4;11 | GI50: 3.20 µM | [7][9] |
| K562 | GI50: 25.4 µM | [7][9] | |
| OICR-9429 | T24 | IC50: 67.74 µM | [3] |
| UM-UC-3 | IC50: 70.41 µM | [3] | |
| Compound 19 (WBM) | IMR32 | EC50: 12.34 µM | [4] |
| LAN5 | EC50: 14.89 µM | [4] |
Table 2: Comparison of Cellular Activities of WDR5 Inhibitors. This table shows the half-maximal growth inhibition (GI50), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) of various WDR5 inhibitors in different cancer cell lines.
Visualizing the Mechanism and Experimental Approaches
To better understand the mechanism of WDR5 displacement and the experimental workflows used to confirm it, the following diagrams are provided.
Figure 1: WDR5 Signaling Pathway and Inhibition. This diagram illustrates the role of WDR5 in recruiting the MLL/SET complex to chromatin, leading to H3K4 methylation and target gene activation. This compound displaces WDR5 from this complex by binding to its WIN site.
Figure 2: Chromatin Immunoprecipitation (ChIP-seq) Workflow. This flowchart outlines the key steps involved in a ChIP-seq experiment to identify the genomic locations where WDR5 is bound.
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram shows the experimental process of CETSA to confirm the direct binding of an inhibitor to WDR5 within a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess WDR5 displacement from chromatin.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest.[13][14][15]
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-700 bp) using sonication or enzymatic digestion.[15]
-
Immunoprecipitation: An antibody specific to WDR5 is used to immunoprecipitate the WDR5-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein complexes.
-
Sequencing and Data Analysis: The purified DNA is sequenced, and the reads are mapped to the genome to identify the regions where WDR5 was bound. A significant reduction in WDR5 binding at its target loci upon treatment with an inhibitor like this compound confirms its displacement from chromatin.[16]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of a drug with its target protein in a cellular environment.[1][17][18][19][20]
-
Compound Treatment: Cells are incubated with the WDR5 inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a specific temperature that causes the denaturation and aggregation of unbound proteins.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble WDR5 in the supernatant is quantified, typically by Western blotting.
-
Analysis: An increase in the amount of soluble WDR5 at elevated temperatures in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the protein, confirming target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method to measure protein-protein interactions or the binding of a small molecule to a target protein in live cells.[21][22][23][24]
-
Cell Transfection: Cells are co-transfected with plasmids encoding for WDR5 fused to a NanoLuc® luciferase (the donor) and a histone protein (e.g., H3.3) fused to a HaloTag® (the acceptor).
-
Tracer Addition: A fluorescently labeled tracer that binds to the WDR5 WIN site is added to the cells, leading to a high BRET signal.
-
Competitive Displacement: Upon addition of a WDR5 inhibitor like this compound, the tracer is displaced, resulting in a dose-dependent decrease in the BRET signal.
-
Data Analysis: The IC50 for the displacement of the tracer can be calculated, providing a quantitative measure of the inhibitor's ability to engage WDR5 in a cellular context.
Conclusion
This compound is a highly potent WDR5 inhibitor that effectively displaces WDR5 from chromatin by binding to its WIN site with picomolar affinity.[7] This action leads to the downregulation of WDR5 target genes, induction of nucleolar stress, and p53-dependent apoptosis in sensitive cancer cell lines.[3][5][6][8] When compared to other WIN site inhibitors such as OICR-9429 and peptidomimetics like MM-102 and MM-401, this compound demonstrates comparable or superior in vitro potency. The choice of inhibitor for a particular study will depend on the specific experimental needs, including desired potency, cell permeability, and off-target effects. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and compare the efficacy of these and other WDR5 inhibitors in their own experimental systems. The continued development and characterization of potent and specific WDR5 inhibitors will be invaluable for dissecting the complex roles of this epigenetic regulator in health and disease.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - NP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring Target Engagement In Drug Discovery Application Of Wes To The Cellular Thermal Shift Assay [bioprocessonline.com]
- 21. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
Unlocking Synergistic Vulnerabilities: A Comparative Guide to Wdr5-IN-4 in Combination Cancer Therapy
For Immediate Publication
A deep dive into the synergistic potential of Wdr5-IN-4, a potent inhibitor of the WDR5 WIN site, reveals promising combinatorial strategies for cancer treatment. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's synergistic effects with other small molecule inhibitors, supported by experimental data and detailed protocols.
This compound (also known as compound C6) is a high-affinity small molecule inhibitor that targets the WDR5-interaction (WIN) site of the WD repeat-containing protein 5 (WDR5).[1] By binding to this site, this compound displaces WDR5 from chromatin, leading to a cascade of cellular events including the suppression of ribosomal protein gene (RPG) transcription, nucleolar stress, and activation of the p53 tumor suppressor pathway.[2][3][4] This mechanism of action creates opportunities for synergistic interactions with other targeted therapies, offering the potential for enhanced anti-cancer efficacy and reduced drug doses.
This guide explores the synergistic combinations of this compound with three key classes of small molecule inhibitors: BCL-2 inhibitors (venetoclax), BET bromodomain inhibitors, and HDM2 inhibitors.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from studies evaluating the synergistic effects of WDR5 WIN site inhibitors in combination with other targeted agents. The data is primarily based on studies using this compound (C6) or its more potent analog, C10.
Table 1: Synergy of WDR5 WIN Site Inhibitors with Venetoclax in Acute Myeloid Leukemia (AML)
| Cell Line(s) | WDR5 Inhibitor | Combination Agent | Key Findings | Quantitative Data Highlights | Reference(s) |
| MOLM-13, MV4;11, OCI-AML-2, OCI-AML-5 | C10 (a potent WINi) | Venetoclax (BCL-2 inhibitor) | Strong bidirectional synergy observed, leading to near-complete growth inhibition. | Maximal effect of C10 achieved with 100-fold lower doses in combination with venetoclax. Venetoclax dose required was reduced by over 100-fold in MOLM-13 cells.[5] | [5][6] |
| p53-mutant NOMO-1 | C10 | Venetoclax | No synergy observed, suggesting a p53-dependent mechanism for the synergistic interaction. | - | [5] |
Table 2: Synergy of WDR5 WIN Site Inhibitors with HDM2 Inhibitors in Rhabdoid Tumors (RT)
| Cell Line(s) | WDR5 Inhibitor | Combination Agent | Key Findings | Quantitative Data Highlights | Reference(s) |
| Rhabdoid Tumor (RT) cells | WIN site inhibitor (e.g., C16) | HDM2 antagonist | Synergistic induction of p53 and blockage of cell proliferation. The WDR5 inhibitor's effect in these cells is p53-independent. | Specific Combination Index (CI) values were not detailed in the provided information, but the synergy was robustly demonstrated. | [7] |
Table 3: Synergy of WDR5 WIN Site Inhibitors with BET Bromodomain Inhibitors in MLL-rearranged Leukemia
| Cell Line(s) | WDR5 Inhibitor | Combination Agent | Key Findings | Quantitative Data Highlights | Reference(s) |
| MLL-rearranged (MLLr) leukemia cells | WIN site inhibitors (WINi) | BET bromodomain inhibitors | Described as "strongly synergistic" in review articles. | Specific quantitative data (IC50s, CI values) for this compound in combination with BET inhibitors were not available in the provided search results. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Synergy Analysis
This protocol is a generalized procedure for assessing cell viability and determining synergy using the Chou-Talalay method.
1. Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., MOLM-13 for AML, G401 for rhabdoid tumors) in appropriate media and conditions.
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (e.g., venetoclax, HDM2 inhibitor).
-
Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments, for a specified duration (e.g., 72 hours).
3. Cell Viability Assessment (MTS Assay):
-
Following incubation, add MTS reagent to each well.[8]
-
Incubate the plates for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
4. Synergy Quantification (Chou-Talalay Method):
-
Calculate the fraction of affected (inhibited) cells for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[9]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps to assess the displacement of WDR5 from chromatin upon treatment with this compound.
1. Cell Treatment and Cross-linking:
-
Treat cells (e.g., MV4;11) with this compound or a vehicle control for a specified time (e.g., 4 hours).[4]
-
Cross-link proteins to DNA using formaldehyde.
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for WDR5.
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
4. DNA Purification and Sequencing:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of WDR5 enrichment and compare the WDR5 binding profiles between treated and control samples.
Western Blotting
This protocol describes the detection of protein expression levels, such as p53 and its downstream targets.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitors of interest for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[10]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p53, p21, cleaved PARP).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10]
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other inhibitors are rooted in the convergence of their respective signaling pathways.
This compound Mechanism of Action
This compound displaces WDR5 from chromatin, particularly at ribosomal protein genes (RPGs). This leads to decreased transcription of these genes, causing nucleolar stress. This stress response activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[2][3]
Caption: this compound signaling pathway leading to apoptosis.
Synergy with Venetoclax (BCL-2 Inhibitor)
Venetoclax inhibits the anti-apoptotic protein BCL-2, sensitizing cells to apoptosis. The synergy with this compound arises from the dual pro-apoptotic pressure. This compound induces p53, which can upregulate pro-apoptotic proteins, while venetoclax directly blocks a key survival mechanism. This combination is particularly effective in p53-wild-type cancers.
References
- 1. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. BET inhibitor and CDK4/6 inhibitor synergistically inhibit breast cancer by suppressing BRD4 stability and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
A Head-to-Head Comparison of WDR5-IN-4 and Other WIN Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The WD repeat-containing protein 5 (WDR5) has emerged as a significant therapeutic target in oncology and other fields.[1] WDR5 acts as a critical scaffolding protein, particularly within the MLL/SET family of histone methyltransferases, where it facilitates the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for gene activation.[1] The interaction between WDR5 and its binding partners, such as the MLL1 protein, occurs at a conserved arginine-binding pocket known as the WDR5-interaction (WIN) site.[1][2] Small molecule inhibitors that target this WIN site can disrupt these protein-protein interactions, offering a promising strategy for modulating gene expression and combating diseases like MLL-rearranged leukemias.[1][3][4]
This guide provides a head-to-head comparison of WDR5-IN-4 (also known as Compound C6) and other notable WIN site inhibitors, presenting key performance data and the experimental methodologies used for their evaluation.
Data Presentation: Quantitative Comparison of WIN Site Inhibitors
The following table summarizes the key quantitative data for several prominent WDR5 WIN site inhibitors, allowing for a direct comparison of their potency and cellular activity.
| Inhibitor | Type | Binding Affinity (Kd) | Inhibition Constant (IC50/Ki) | Cellular Activity (GI50/EC50) | Reference |
| This compound (C6) | Small Molecule | 0.1 nM | --- | MV4;11: 3.20 µMK562: 25.4 µM | [5][6][7] |
| OICR-9429 | Small Molecule | 24 nM (Biacore)52 nM (ITC)93 nM | 64 nM (Displacement) | T24: 67.74 µMUM-UC-3: 70.41 µM | [3][7][8][9][10] |
| MM-102 | Peptidomimetic | Ki < 1 nM | 2.4 nM (WDR5/MLL interaction) | Induces apoptosis in leukemia cells | [5][11][12][13] |
| MM-401 | Peptidomimetic | ~1 nM | --- | Preferentially blocks proliferation of MLL-rearranged leukemia cells | [4] |
| WDR5-0103 | Small Molecule | 450 nM | 39 µM (MLL catalytic activity) | --- |
Mechanism of Action and Signaling Pathway
WIN site inhibitors function by competitively binding to a pocket on WDR5 that is essential for its interaction with the WIN motif of proteins like MLL1.[1] This disruption prevents the proper assembly and function of the MLL/SET complex, leading to reduced H3K4 methylation at target gene promoters. Recent studies have also revealed that a primary mechanism of action for potent WIN site inhibitors like this compound is the rapid displacement of WDR5 from chromatin, particularly at genes involved in protein synthesis.[14] This leads to translational stress, activation of a nucleolar stress response, and ultimately p53-dependent apoptosis in cancer cells.[2][14]
Caption: WDR5 WIN site inhibitor mechanism of action.
Experimental Protocols
The evaluation of WDR5 WIN site inhibitors involves a range of biochemical, biophysical, and cell-based assays to determine their binding affinity, inhibitory activity, and cellular effects.
Binding Affinity and Interaction Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This assay is commonly used to measure the disruption of the WDR5-MLL interaction.
-
Principle: It's a proximity-based assay using two antibodies labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). When the antibodies bind to their targets (e.g., tagged WDR5 and a biotinylated MLL peptide bound to streptavidin-XL665) in close proximity, FRET occurs. An inhibitor disrupting the WDR5-MLL interaction will decrease the FRET signal.
-
General Protocol:
-
Reagents (tagged WDR5, biotinylated MLL peptide, streptavidin-acceptor, and donor-labeled antibody) are prepared in an assay buffer.
-
The inhibitor, at various concentrations, is incubated with WDR5 and the MLL peptide.
-
Detection reagents are added, and the plate is incubated.
-
The HTRF signal (ratio of acceptor to donor emission) is read on a compatible plate reader.[14][15] IC50 values are calculated from the dose-response curve.
-
-
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): Similar to HTRF, AlphaLISA is a bead-based, no-wash immunoassay used to study protein-protein interactions.
-
Principle: It utilizes Donor and Acceptor beads that are brought into proximity by a biomolecular interaction. A photosensitizer in the Donor bead generates singlet oxygen upon excitation, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.
-
General Protocol:
-
A biotinylated antibody and an antibody-conjugated AlphaLISA Acceptor bead are used to capture the target analyte (e.g., the WDR5-MLL complex).
-
The biotinylated antibody associates with streptavidin-coated Donor beads.
-
In the presence of the inhibitor, the complex formation is disrupted, preventing the beads from coming into proximity and reducing the signal.
-
The plate is read on an Alpha-capable instrument.[16][17][18]
-
-
-
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These biophysical techniques provide direct measurement of binding affinity (Kd). For instance, the Kd of OICR-9429 for WDR5 was determined using both Biacore (an SPR-based method) and ITC.[7]
Cellular Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA®): This method assesses whether a compound binds to its target protein inside intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
General Protocol:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the aggregated fraction.
-
The amount of soluble target protein (WDR5) at each temperature is quantified by Western blot or other methods. A shift in the melting curve indicates target engagement.[1]
-
-
Functional Cellular and Downstream Assays
-
Cell Proliferation Assays: Used to determine the effect of inhibitors on cancer cell growth (e.g., GI50).
-
Protocol (e.g., CellTiter-Glo®):
-
Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor.
-
Plates are incubated for a set period (e.g., 3-7 days).[19]
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added.
-
Luminescence is measured, and GI50 values are calculated.[5][6][10]
-
-
-
Chromatin Immunoprecipitation (ChIP): This technique is crucial for determining if WIN site inhibitors displace WDR5 from its target genes on chromatin.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (WDR5) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.
-
General Protocol:
-
Cells are treated with the inhibitor or vehicle.
-
Proteins are cross-linked to DNA using formaldehyde.
-
Cells are lysed, and the chromatin is fragmented by sonication.
-
A WDR5-specific antibody is used to pull down WDR5-bound chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The specific DNA sequences are quantified by qPCR or sequenced (ChIP-seq) to identify WDR5 binding sites and measure changes in occupancy.[4][13][20][21]
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of WDR5 WIN site inhibitors.
Caption: General experimental workflow for WDR5 inhibitor evaluation.
References
- 1. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rockland.com [rockland.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction. | Semantic Scholar [semanticscholar.org]
- 13. protocols.io [protocols.io]
- 14. youtube.com [youtube.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. weichilab.com [weichilab.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 21. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wdr5-IN-4 and Other WDR5 Inhibitors: Unraveling Downstream Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of WDR5 Inhibition
The WD repeat-containing protein 5 (WDR5) has emerged as a critical epigenetic regulator and a promising therapeutic target in various cancers. It plays a pivotal role as a scaffold protein within multiple protein complexes, most notably the MLL/SET histone methyltransferases, which are essential for histone H3 lysine 4 (H3K4) methylation and transcriptional activation. Small molecule inhibitors targeting WDR5 have garnered significant interest for their potential to disrupt these oncogenic pathways. This guide provides a detailed comparison of Wdr5-IN-4, a potent WIN site inhibitor, with other notable WDR5 inhibitors, focusing on their impact on downstream gene expression.
Mechanism of Action: Targeting the WDR5 Hub
WDR5 facilitates protein-protein interactions through two primary sites: the WIN (WDR5-interaction) site and the WBM (WDR5-binding motif) site. The majority of current inhibitors, including this compound, are designed to bind to the WIN site, a deep arginine-binding pocket. By occupying this site, these inhibitors competitively block the interaction of WDR5 with its binding partners, such as the MLL1 protein, thereby displacing the MLL complex from chromatin and inhibiting its histone methyltransferase activity. This leads to a reduction in H3K4 methylation at target gene promoters and subsequent changes in gene expression.[1][2]
A newer class of molecules, known as degraders (e.g., MS67), function by inducing the proteasomal degradation of the WDR5 protein itself, offering a distinct and potentially more profound mode of inhibition compared to competitive antagonists.
References
WDR5-IN-4: A Comparative Guide to its Anti-Proliferative Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Wdr5-IN-4 with other notable WDR5 inhibitors across a range of cancer cell lines. The data presented is compiled from various studies to offer a broad perspective on the therapeutic potential of targeting the WDR5 protein.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes that regulate gene expression. Notably, it is a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. WDR5 also plays a crucial role in recruiting the MYC oncoprotein to its target genes. Given its central role in promoting the expression of genes involved in cell proliferation and survival, WDR5 has emerged as a promising therapeutic target in various cancers.[1][2][3]
This compound is a potent and selective inhibitor of the WDR5-interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with binding partners like MLL.[4] By blocking this interaction, this compound displaces WDR5 from chromatin, leading to the suppression of protein synthesis genes, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells.[4][5]
Comparative Analysis of Anti-Proliferative Activity
The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) or half-maximal inhibitory concentrations (IC₅₀) of this compound and other WDR5 inhibitors across various cancer cell lines. It is important to note that the data is collated from different studies, and experimental conditions may vary.
| Inhibitor | Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference |
| This compound | MV4:11 | Acute Myeloid Leukemia (MLL-rearranged) | 3.20 | [4] |
| K562 | Chronic Myelogenous Leukemia | 25.4 | [4] | |
| OICR-9429 | T24 | Bladder Cancer | 67.74 | |
| UM-UC-3 | Bladder Cancer | 70.41 | ||
| TCCSUP | Bladder Cancer | 121.42 | ||
| HCT116 | Colon Cancer | Active (specific IC₅₀ not provided) | [6] | |
| LoVo | Colon Cancer | Active (specific IC₅₀ not provided) | [6] | |
| RKO | Colon Cancer | Active (specific IC₅₀ not provided) | [6] | |
| HCT15 | Colon Cancer | Active (specific IC₅₀ not provided) | [6] | |
| SW480 | Colon Cancer | Active (specific IC₅₀ not provided) | [6] | |
| SW620 | Colon Cancer | Active (specific IC₅₀ not provided) | [6] | |
| T84 | Colon Cancer | Active (specific IC₅₀ not provided) | [6] | |
| GBM CSCs | Glioblastoma | 0.4 - 6.6 (as C16) | [7] | |
| MM-589 | MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | 0.25 | [8] |
| MOLM-13 | Acute Myeloid Leukemia | 0.21 | [8] | |
| HL-60 | Acute Promyelocytic Leukemia | 8.6 | [8] | |
| WDR5-0103 | Multidrug-Resistant Cancer Cell Lines | Various | Sensitizes to cytotoxic drugs | [9] |
WDR5 Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of WDR5 in mediating the activity of the MLL complex and its interaction with MYC, leading to cancer cell proliferation. It also depicts how WIN site inhibitors, such as this compound, disrupt these processes.
Caption: WDR5 signaling pathway and the mechanism of action of WIN site inhibitors.
Experimental Workflow for Validating Anti-Proliferative Effects
The following diagram outlines a typical experimental workflow for assessing the anti-proliferative effects of a WDR5 inhibitor like this compound.
Caption: A generalized workflow for testing the anti-proliferative effects of WDR5 inhibitors.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀/IC₅₀ values using a dose-response curve fitting software.
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitors as described above.
-
Incubation: Incubate the plate for the desired treatment period.
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Add 100 µL of a fixing solution (e.g., 4% paraformaldehyde in PBS) to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and wash the wells with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain until the water runs clear.
-
Dye Solubilization: Air-dry the plate. Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to elute the stain.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570-590 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the GI₅₀/IC₅₀ values.
Conclusion
This compound demonstrates potent anti-proliferative activity, particularly in MLL-rearranged leukemia cell lines. The comparative data presented in this guide highlights the differential sensitivity of various cancer cell lines to different WDR5 inhibitors. This underscores the importance of cell context and the specific genetic background of a tumor in determining the efficacy of a particular WDR5-targeting agent. The provided experimental protocols offer a standardized approach for researchers to validate and compare the anti-proliferative effects of this compound and other inhibitors in their own cell line models of interest. Further research, including head-to-head comparative studies in a broader range of cancer cell lines, is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 2. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Tale of Two Perturbations: Cross-Validation of Wdr5-IN-4 Activity with Genetic Knockdown of WDR5
A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, WD repeat-containing protein 5 (WDR5) has emerged as a compelling target for anti-cancer therapies. As a crucial scaffold protein within histone methyltransferase complexes, particularly the MLL/SET complexes, WDR5 plays a pivotal role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. This guide provides a comprehensive comparison of two key methods for interrogating WDR5 function: pharmacological inhibition with the potent WIN site inhibitor, Wdr5-IN-4, and genetic knockdown using techniques such as shRNA.
This guide will objectively compare the outcomes of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies and in interpreting the resulting data.
At a Glance: this compound vs. WDR5 Knockdown
| Feature | This compound (WIN Site Inhibition) | Genetic Knockdown of WDR5 (e.g., shRNA) |
| Mechanism of Action | Allosteric inhibition of the WDR5-interaction (WIN) site, displacing WDR5 from chromatin at a specific subset of genes. | Reduction or complete loss of WDR5 protein expression, affecting all WDR5-containing complexes and functions. |
| Specificity | Highly specific for the WIN site of WDR5. Does not affect WDR5 protein levels. | Targets the WDR5 protein for degradation, leading to a global loss of function. |
| Phenotypic Outcome | More subtle and specific phenotype. Primarily affects the expression of ribosomal protein genes, leading to translational stress and p53-dependent apoptosis. Does not cause a global decrease in H3K4me3. | Profound and often pan-lethal phenotype. Leads to global reduction in H3K4me3 and dysregulation of thousands of genes. Can cause severe cellular defects, including in cytokinesis. |
| Reversibility | Reversible upon withdrawal of the compound. | Can be reversible with inducible systems, but generally leads to a stable or long-term loss of protein. |
| Therapeutic Relevance | High. Represents a clinically relevant strategy for targeting WDR5 in cancer. | Primarily a research tool to understand the fundamental roles of WDR5. |
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the quantitative effects of this compound and WDR5 knockdown on cancer cell lines, demonstrating a convergence of anti-proliferative and pro-apoptotic outcomes despite their distinct mechanisms.
Table 1: Inhibition of Cell Proliferation
| Cell Line | Treatment | Concentration/ Method | Endpoint | Result | Citation |
| MV4;11 (MLL-rearranged AML) | This compound | 3.20 µM | GI50 (3 days) | 50% growth inhibition | [1][2] |
| K562 (CML) | This compound | 25.4 µM | GI50 (3 days) | 50% growth inhibition | [1][2] |
| SNU-449 (HCC) | WDR5 shRNA | Lentiviral transduction | Cell Viability (MTT assay) | Significant decrease in proliferation vs. control shRNA | [3] |
| MHCC97H (HCC) | WDR5 shRNA | Lentiviral transduction | Cell Viability (MTT assay) | Significant decrease in proliferation vs. control shRNA | [3] |
| BE(2)-C (Neuroblastoma) | WDR5 siRNA | Transfection | Cell Number | Significant percentage decrease in cell number vs. control siRNA | [4] |
| CHP134 (Neuroblastoma) | WDR5 siRNA | Transfection | Cell Number | Significant percentage decrease in cell number vs. control siRNA | [4] |
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Concentration/ Method | Endpoint | Result | Citation |
| MV4;11 (MLL-rearranged AML) | This compound | 2 µM | Cell Cycle Analysis (6 days) | Arrest at sub-G1 phase, indicative of apoptosis | [1][2] |
| CHP134 (Neuroblastoma) | WDR5 siRNA | Transfection | Annexin V Staining (72 hours) | Significant increase in Annexin V positive cells vs. control siRNA | [4] |
| UM-UC3 (Bladder Cancer) | WDR5 siRNA | Transfection | Annexin V/PI Staining | Significant increase in apoptotic cells, enhanced with cisplatin treatment | [5] |
| T24 (Bladder Cancer) | WDR5 siRNA | Transfection | Annexin V/PI Staining | Significant increase in apoptotic cells, enhanced with cisplatin treatment | [5] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Wdr5-IN-4
For researchers, scientists, and drug development professionals, the proper handling of potent small molecule inhibitors like Wdr5-IN-4 is paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure and efficient laboratory workflow.
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2407457-36-5 | N/A |
| Molecular Formula | C₂₅H₂₂Cl₂FN₅O | N/A |
| Molecular Weight | 498.38 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage (Powder) | -20°C | N/A |
| Storage (in Solvent) | -80°C | N/A |
Personal Protective Equipment (PPE) and Safe Handling
Given that this compound is a potent bioactive compound, stringent adherence to safety protocols is mandatory. The following PPE and handling procedures are based on best practices for managing hazardous research chemicals.
Personal Protective Equipment (PPE)
-
Gloves: Always wear two pairs of nitrile gloves that have been tested for resistance to chemicals. Change gloves immediately if they become contaminated.
-
Lab Coat: A disposable, fluid-resistant lab coat is required. It should be buttoned completely and have tight-fitting cuffs.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes.
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.
Handling Procedures
-
Designated Area: All work with this compound, especially the handling of the solid compound, should be conducted in a designated area within a certified chemical fume hood, glove box, or other appropriate containment enclosure.
-
Weighing: Weighing of the powdered compound should be performed in a containment device, such as a ventilated balance enclosure, to minimize the risk of aerosolization.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate chemical absorbent pad or spill kit. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including pipette tips, tubes, and gloves, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Decontamination: All non-disposable equipment that comes into contact with this compound must be decontaminated. Consult your institution's safety office for appropriate decontamination procedures.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Co-Immunoprecipitation (Co-IP) to Assess WDR5 Protein Interactions
This protocol is designed to determine if this compound disrupts the interaction between WDR5 and its binding partners.
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody specific for WDR5 overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against WDR5 and its putative interacting partners. A decrease in the co-precipitated partner protein in the this compound treated sample compared to the control indicates disruption of the interaction.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where WDR5 binding is altered by this compound treatment.
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells to isolate the nuclei. Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 base pairs.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for WDR5 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of WDR5 enrichment. Compare the WDR5 binding profiles between this compound treated and control samples to identify genomic loci where WDR5 is displaced by the inhibitor.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical workflow for characterizing this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
